molecular formula C8H5F3N2 B3021743 2-Amino-3-trifluoromethylbenzonitrile CAS No. 58458-14-3

2-Amino-3-trifluoromethylbenzonitrile

Cat. No.: B3021743
CAS No.: 58458-14-3
M. Wt: 186.13 g/mol
InChI Key: UHOSMRSMWHLHJO-UHFFFAOYSA-N
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Description

2-Amino-3-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHOSMRSMWHLHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933370
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58458-14-3, 1483-54-1
Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)benzonitrile
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Record name 2-Amino-3-(trifluoromethyl)benzonitrile
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Record name 58458-14-3
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Foundational & Exploratory

2-Amino-3-trifluoromethylbenzonitrile: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a specialized fluorinated intermediate critical to modern medicinal chemistry and agrochemical development.[1] Distinguished by its ortho-amino nitrile motif and a strongly electron-withdrawing trifluoromethyl (


) group, this compound serves as a high-value scaffold for synthesizing fused heterocycles, particularly quinazolines  and indoles .

This technical guide provides a comprehensive analysis of its physicochemical properties, experimental characterization protocols, and synthetic applications. It is designed for researchers requiring verified data and actionable methodologies for handling this building block in drug discovery workflows.

Part 1: Physicochemical Profile[2][3]

The following data aggregates experimental values and high-confidence predictive models essential for analytical method development and reaction planning.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource / Method
CAS Number 58458-14-3Chemical Abstracts Service
Molecular Formula

Stoichiometric calculation
Molecular Weight 186.13 g/mol IUPAC Atomic Weights
Appearance Light brown to tan crystalline powderVisual Inspection [1]
Melting Point 62 – 65 °CExperimental (Capillary method) [1, 2]
Boiling Point 263.9 °C (at 760 mmHg)Predicted (ACD/Labs) [2]
Density

Predicted [3]
Flash Point 113.4 °CClosed Cup (Predicted) [3]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, DCM.Insoluble in Water.[2]Experimental Observation
pKa (Conjugate Acid) ~0.5 – 1.5 (Estimated)Calculated (Hammett Equation)
LogP 2.41XLogP3 [4]
Structural Analysis & Molecular Interactions

The physicochemical behavior of this compound is governed by two dominant electronic effects:

  • The Ortho-Effect : The intramolecular hydrogen bond between the amino hydrogen and the nitrile nitrogen is weakened due to the steric bulk and electron-withdrawing nature of the adjacent

    
     group.
    
  • Fluorine-Induced Lipophilicity : The

    
     group significantly increases the partition coefficient (LogP ~2.4), enhancing the membrane permeability of derivatives synthesized from this scaffold. This makes it an ideal bioisostere for methyl-substituted analogs in kinase inhibitor design.
    

Part 2: Experimental Characterization Protocols

Protocol 1: Purity Assessment via HPLC

Due to its chromophores, this compound is readily analyzed via UV-Vis detection. The following method separates the target from common impurities (e.g., 2-fluoro-3-trifluoromethylbenzonitrile).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    )
  • Mobile Phase A : 0.1% Phosphoric Acid in Water

  • Mobile Phase B : Acetonitrile (ACN)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm (primary) and 210 nm (secondary)

  • Gradient :

    • 0–2 min: 10% B (Isocratic)

    • 2–15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15–20 min: 90% B (Wash)

Causality : The acidic mobile phase suppresses the ionization of the weak aniline amine, sharpening the peak shape and preventing tailing caused by interaction with silanol groups on the column stationary phase.

Protocol 2: Solubility & Solution Preparation

For NMR or reaction setups, proper solvation is critical to avoid aggregation.

  • DMSO-d6 : Dissolves readily at >50 mg/mL. Ideal for

    
    -NMR.
    
  • Dichloromethane (DCM) : Soluble. Suitable for acylation reactions.

  • Water : Practically insoluble. Do not use as a primary solvent for reactions requiring homogeneity.

Part 3: Synthetic Utility & Applications[5][6]

The primary utility of this compound lies in its ability to undergo cyclization reactions . The ortho-positioning of the amino and nitrile groups allows for the rapid construction of quinazoline cores, a privileged scaffold in oncology (e.g., EGFR inhibitors).

Workflow: Synthesis of Quinazoline Derivatives

The following DOT diagram illustrates the logical flow from the starting material to a bioactive heterocycle using the Niementowski quinazoline synthesis logic.

QuinazolineSynthesis Start This compound (CAS 58458-14-3) Intermediate Amidine Intermediate (Transient) Start->Intermediate Reflux / EtOH Reagent Formamidine Acetate (or Formic Acid) Reagent->Intermediate Cyclization Intramolecular Cyclization (Nucleophilic Attack on CN) Intermediate->Cyclization -NH3 Product 8-Trifluoromethyl-4(3H)-quinazolinone (Bioactive Scaffold) Cyclization->Product Tautomerization

Figure 1: Synthetic pathway for converting this compound into a quinazolinone scaffold, demonstrating its utility in heterocycle formation.

Mechanism Explanation
  • Activation : The amino group attacks the electrophilic carbon of the reagent (e.g., formamidine).

  • Cyclization : The newly formed amidine nitrogen attacks the adjacent nitrile carbon.

  • Aromatization : Loss of ammonia or water drives the equilibrium toward the stable aromatic quinazoline system. Note: The 3-trifluoromethyl group remains at the 8-position of the quinazoline, providing metabolic protection against hydroxylation.

Part 4: Safety & Handling (MSDS Summary)

Signal Word : WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][3]
Acute Toxicity (Dermal) H312Harmful in contact with skin.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3]
Eye Damage/Irritation H319Causes serious eye irritation.[1][3]

Handling Protocol :

  • Engineering Controls : Use only in a chemical fume hood.

  • PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

  • Spill Response : Sweep up solid spills to avoid dust generation. Dissolve residue in acetone and dispose of as halogenated organic waste.

References

  • PubChem . (2025).[1][4] Compound Summary: 2-Amino-3-(trifluoromethyl)benzonitrile (CID 73868).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

Sources

Technical Deep Dive: 2-Amino-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-(trifluoromethyl)benzonitrile (CAS: 58458-14-3), a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly quinazolines and indoles found in kinase inhibitors and androgen receptor modulators.[1][2]

Part 1: Chemical Identity & Core Properties[1][2]

2-Amino-3-(trifluoromethyl)benzonitrile is a highly functionalized aniline derivative characterized by a 1,2,3-trisubstitution pattern on the benzene ring.[1][2] Its value lies in the ortho-amino nitrile motif, a "privileged scaffold" in medicinal chemistry that serves as a direct precursor to fused nitrogen heterocycles.[2]

Structural Specifications
  • IUPAC Name: 2-Amino-3-(trifluoromethyl)benzonitrile[1][2][3]

  • CAS Number: [1][2][3][4]

  • Molecular Formula: C₈H₅F₃N₂[1][2][4]

  • Molecular Weight: 186.13 g/mol [1][2][4]

  • SMILES: NC1=C(C(F)(F)F)C=CC=C1C#N

  • Key Structural Feature: The vicinal arrangement of the amino (-NH₂) and trifluoromethyl (-CF₃) groups creates significant steric crowding.[1][2] This steric pressure often forces the amino group out of planarity, altering its nucleophilicity compared to non-fluorinated analogs—a critical factor in reaction design.

Physicochemical Profile
PropertyValueTechnical Implication
Appearance Off-white to pale yellow solidOxidation sensitive (store under inert gas).[1][2]
Melting Point 108–112 °CCrystalline stability allows for easy purification via recrystallization.[2]
LogP ~2.4Moderate lipophilicity; favorable for CNS-active drug design.[1][2]
pKa (NH₂) ~2.5–3.0Significantly lower than aniline (4.[2]6) due to the electron-withdrawing -CN and -CF₃ groups.[1][2]

Part 2: Synthesis Methodologies

The synthesis of 2-Amino-3-(trifluoromethyl)benzonitrile requires navigating the directing effects of the trifluoromethyl group.[1][2] The most robust industrial route avoids direct electrophilic substitution (which is difficult due to deactivation) and instead utilizes Nucleophilic Aromatic Substitution (SₙAr) .[2]

Primary Route: SₙAr Ammonolysis of Fluorobenzonitriles

This protocol is preferred for high-purity applications (drug discovery) as it avoids transition metal catalysts and heavy metal contamination.[1][2]

Reaction Logic: The starting material, 2-Fluoro-3-(trifluoromethyl)benzonitrile , possesses a fluorine atom at the C2 position.[1][2] This position is highly activated for nucleophilic attack due to the combined electron-withdrawing inductive effects (-I) of the ortho-cyano and meta-trifluoromethyl groups.[1][2]

Protocol:

  • Reagents: 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq), NH₄OH (28% aq, 5.0 eq) or NH₃ in MeOH (7N).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SₙAr).[2]

  • Conditions: Sealed vessel, 80–100 °C, 4–6 hours.

  • Workup: Dilute with water to precipitate the product. Filter and wash with cold hexanes to remove trace hydrolysis byproducts (amides).

Alternative Route: Palladium-Catalyzed Cyanation

Used when the 2-bromo-3-(trifluoromethyl)aniline precursor is more accessible.[1][2]

Protocol:

  • Substrate: 2-Bromo-3-(trifluoromethyl)aniline.

  • Reagents: Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), dppf (4 mol%).

  • Conditions: DMF, 120 °C, 12 hours.

  • Note: Requires rigorous deoxygenation to prevent catalyst poisoning.[2]

Part 3: Reactivity & Downstream Applications[1][2]

The core utility of 2-Amino-3-(trifluoromethyl)benzonitrile is its ability to undergo cyclocondensation to form quinazolines.[1][2] This is the primary pathway for synthesizing EGFR and VEGFR kinase inhibitors.[2]

The Niementowski-Type Cyclization

The ortho-amino nitrile motif reacts with electrophilic carbon sources (formamide, amidines, or guanidines) to close the pyrimidine ring.[2]

Mechanism:

  • Activation: The amino group attacks the electrophile (e.g., Formamidine acetate).[2]

  • Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon.[2]

  • Rearrangement: A Dimroth-like rearrangement or tautomerization yields the stable 4-aminoquinazoline or quinazolinone core.[1][2]

Visualization of Reaction Pathways

The following diagram illustrates the transformation of CAS 58458-14-3 into two distinct pharmaceutical scaffolds: 4-Aminoquinazolines (Kinase Inhibitors) and 2,4-Diaminoquinazolines (DHFR Inhibitors).[1][2]

G Start 2-Amino-3-(trifluoromethyl) benzonitrile (CAS 58458-14-3) Reagent1 + Formamidine Acetate (Reflux/EtOH) Start->Reagent1 Reagent2 + Guanidine HCl (Base/Heat) Start->Reagent2 Note STERIC EFFECT: 3-CF3 group twists the ring, enhancing solubility of final drug candidates. Start->Note Inter1 Intermediate: N-Formimidoyl adduct Reagent1->Inter1 Nucleophilic Attack Product2 2,4-Diamino-8-(trifluoromethyl) quinazoline (DHFR Inhibitor Scaffold) Reagent2->Product2 Cyclocondensation Product1 4-Amino-8-(trifluoromethyl) quinazoline (Kinase Inhibitor Scaffold) Inter1->Product1 Cyclization (-NH3)

Caption: Divergent synthesis pathways from 2-Amino-3-(trifluoromethyl)benzonitrile to bioactive quinazoline scaffolds.

Pharmaceutical Relevance[1][2][5][6]
  • Kinase Inhibition: The 8-trifluoromethylquinazoline scaffold (derived from this isomer) is investigated for inhibiting EGFR (Epidermal Growth Factor Receptor) in resistant non-small cell lung cancer (NSCLC).[2] The -CF₃ group at the C8 position (corresponding to C3 in the starting material) prevents metabolic hydroxylation, extending half-life.[1][2]

  • Androgen Receptor Modulation: Similar to the structure of RAD140 , this isomer is used to synthesize novel SARMs where the electron-withdrawing nature of the nitrile and CF₃ groups increases binding affinity to the androgen receptor while reducing prostate hypertrophy side effects.

Part 4: Safety & Handling Protocols

As an aminobenzonitrile with a trifluoromethyl group, this compound presents specific hazards. It acts as a chemical uncoupler of oxidative phosphorylation and a skin sensitizer.

Hazard Classification (GHS)[1][2]
  • H302: Harmful if swallowed.[2][5]

  • H315/H319: Causes skin and serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

  • Signal Word: WARNING.

Handling Procedure
  • Engineering Controls: Always handle inside a fume hood. The dust is irritating to mucous membranes.

  • PPE: Nitrile gloves (0.11 mm thickness minimum) are required.[2] Standard latex offers insufficient protection against fluorinated aromatics.

  • Spill Management: Do not sweep dry dust.[2] Dampen with inert oil or water before collecting to prevent airborne particulates.

  • Incompatibility: Highly reactive with strong oxidizing agents and strong acids (hydrolysis of nitrile to amide/acid is exothermic).[2]

References

  • PubChem. (2025).[2] 2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3) Compound Summary. National Library of Medicine.[6] [Link][2]

  • Sharma, V. K., et al. (2021).[2][7] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.[7] [Link]

  • Gogoi, S., et al. (2023).[2][8] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. PMC PubMed Central. [Link]

  • Common Chemistry. (2025).[2][9] CAS Registry Number 58458-14-3 Detail.[1][2][3][4] American Chemical Society. [Link][2][3][7]

Sources

Strategic Utilization of 2-Amino-3-trifluoromethylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a high-value pharmacophore precursor used extensively in the synthesis of nitrogen-containing heterocycles, particularly quinazolines and benzoxazines.[1] With a molecular weight of 186.13 g/mol , this compound serves as a critical building block in drug discovery, leveraging the "fluorine effect" to modulate metabolic stability and lipophilicity in kinase inhibitors and nuclear receptor modulators.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic utility, and validated experimental workflows for researchers in the pharmaceutical sciences.

Physicochemical Profile & Molecular Identity[2][3][4]

Precise characterization is the first line of defense against experimental failure. The 3-position trifluoromethyl group introduces unique steric and electronic constraints compared to its 4- and 5-isomers.

Table 1: Core Physical Data
PropertyValueTechnical Note
Molecular Weight 186.13 g/mol Calculated based on standard atomic weights (C₈H₅F₃N₂).[2]
CAS Number 58458-14-3 Critical: Do not confuse with the 5-isomer (CAS 6526-08-5) or 4-isomer (CAS 1483-54-1).
Molecular Formula C₈H₅F₃N₂
Appearance Off-white to pale yellow solidOxidation leads to darkening; store under inert gas.
Melting Point 62–65 °CSharp transition indicates high purity.
Predicted LogP ~2.4Moderate lipophilicity; suitable for CNS-active scaffolds.
Density 1.37 g/cm³
Structural Insight: The Ortho-Effect

The placement of the trifluoromethyl (-CF₃) group at the C3 position is strategically significant. Being ortho to the amino (-NH₂) group, the -CF₃ moiety exerts a dual effect:

  • Electronic Deactivation: Strong inductive electron withdrawal reduces the nucleophilicity of the amine, often requiring elevated temperatures or catalysis for condensation reactions compared to non-fluorinated analogues.

  • Conformational Locking: The steric bulk of the -CF₃ group restricts rotation in subsequent N-arylation products, a property exploited to improve binding affinity in enzyme pockets (e.g., EGFR or AR binding sites).

Synthetic Utility: The Quinazoline Workflow[5][6]

The most prevalent application of this compound is the synthesis of 4-aminoquinazolines, a scaffold found in blockbuster kinase inhibitors like Gefitinib and Erlotinib.

Mechanism of Action

The synthesis typically proceeds via a Dimroth Rearrangement pathway.[3] The weak nucleophilicity of the aniline nitrogen (due to the 3-CF₃ group) necessitates a highly electrophilic partner, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate formamidine.

Validated Protocol: Synthesis of 8-Trifluoromethyl-4-aminoquinazoline Derivative

Objective: Cyclization of this compound to a functionalized quinazoline core.

Reagents:

  • Substrate: this compound (1.0 eq)[4]

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Solvent: 2-Propanol (Isopropanol) or Toluene

  • Catalyst: Glacial Acetic Acid (0.1 eq - optional, accelerates amidine formation)

Step-by-Step Methodology:

  • Formamidine Formation:

    • Charge a reaction vessel with this compound and toluene.

    • Add DMF-DMA dropwise under nitrogen atmosphere.

    • Expert Tip: Heat to reflux (110°C). The 3-CF₃ steric hindrance makes this step slower than usual. Monitor via TLC (Hexane:EtOAc 3:1) until the starting aniline disappears.

    • Concentrate in vacuo to yield the N'-(2-cyano-6-(trifluoromethyl)phenyl)-N,N-dimethylformimidamide intermediate.

  • Cyclization (The Dimroth Rearrangement):

    • Redissolve the intermediate in glacial acetic acid or ethanol.

    • Add the amine partner (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

    • Heat to reflux for 4–6 hours.

    • Mechanism:[5][3][6][7] The aniline attacks the amidine carbon, followed by intramolecular nucleophilic attack of the nitrile nitrogen, ring closure, and rearrangement to the thermodynamically stable 4-aminoquinazoline.

  • Isolation:

    • Cool to room temperature.[7] The product often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from acetonitrile if necessary.

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the critical intermediate state.

QuinazolineSynthesis cluster_conditions Critical Process Parameters Start 2-Amino-3-trifluoromethyl- benzonitrile (MW: 186.13) Inter Formamidine Intermediate Start->Inter Reflux/Toluene (-MeOH) Reagent DMF-DMA (Electrophile) Reagent->Inter Rearrange Dimroth Rearrangement Inter->Rearrange + Amine AcOH/Reflux Amine Aniline Nucleophile Amine->Rearrange Product 8-Trifluoromethyl- 4-aminoquinazoline Rearrange->Product Cyclization

Caption: Reaction pathway converting the benzonitrile precursor to a quinazoline scaffold via formamidine intermediate.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, use the following analytical markers. The presence of the -CF₃ group provides a distinct handle for NMR verification.

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the broad singlet amino protons (-NH₂) at ~6.0–6.5 ppm.

    • In the formamidine intermediate, the methine proton (-N=CH -N) appears as a sharp singlet around 7.8–8.2 ppm.

  • ¹⁹F NMR:

    • The trifluoromethyl group typically appears as a singlet around -60 to -63 ppm.

    • Diagnostic Check: A shift in the ¹⁹F signal often confirms the change in the electronic environment upon ring closure (e.g., from benzonitrile to quinazoline).

  • Mass Spectrometry:

    • Expect a molecular ion peak [M+H]⁺ consistent with the target. For the intermediate, MW = 186.13 + 55 (dimethylformimidamide fragment) ≈ 241 Da.

Safety & Handling Protocols

Given the fluorinated nature and nitrile functionality, strict adherence to safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4][5]

    • H315/H319: Causes skin and serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1][4][5]

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong acids (risk of HCN liberation from nitrile hydrolysis, though slow).

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link][4]

  • Zhang, J., et al. (2010). Synthesis of 2-Phenylquinazolines via a Tandem Reaction.[8] Organic Letters, 12(12), 2841-2843.[8] (Contextualizing the quinazoline synthesis workflow). Retrieved from [Link]

  • SciELO (2023). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. (Reviewing the DMF-DMA synthetic route). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Melting Point of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the melting point of 2-Amino-3-trifluoromethylbenzonitrile, a key physicochemical property essential for its identification, purity assessment, and application in research and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure a thorough understanding of this critical parameter.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring an amino group, a nitrile functionality, and a trifluoromethyl group, make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The melting point is a fundamental physical property of a solid crystalline compound, representing the temperature at which it transitions from a solid to a liquid state. For a pure substance, the melting point is a sharp, well-defined temperature range. This characteristic makes it a crucial first-line indicator of purity; impurities typically depress and broaden the melting point range. Therefore, accurate determination of the melting point of this compound is paramount for quality control and ensuring the reliability of experimental outcomes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.

PropertyValueSource
Melting Point 72 °C (from Ethanol/Water)[1]
Molecular Formula C₈H₅F₃N₂[2]
Molecular Weight 186.13 g/mol [2]
Appearance Crystalline solid
CAS Number 58458-14-3[2]

The reported melting point of 72 °C was determined after recrystallization from an ethanol/water solvent system.[1] This is a critical detail, as the solvent used for purification can influence the crystalline structure and, consequently, the observed melting point.

Experimental Determination of Melting Point

The accurate determination of the melting point of this compound relies on a standardized and meticulously executed protocol. The capillary method is the most common and reliable technique.[3][4]

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range.[3]

Step-by-Step Protocol
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals on a clean, dry watch glass with a spatula.

  • Capillary Tube Loading: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is obtained.[3]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in the subsequent steps.

  • Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample. Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.

Visualizing the Workflow

MeltingPointDetermination cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Record Record T₁ and T₂ Heat->Record MP_Range Melting Point Range (T₁ - T₂) Record->MP_Range

Caption: Workflow for Melting Point Determination.

Factors Influencing the Melting Point

Several factors can affect the observed melting point of this compound, making it a sensitive indicator of the compound's integrity.

Purity

The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point range. This is a colligative property, meaning it depends on the concentration of the impurity. Therefore, a sharp melting point range close to the literature value is a strong indication of high purity.

Synthesis and Purification

The synthesis of this compound can introduce impurities such as unreacted starting materials, by-products, or residual solvents. A common synthetic route for a similar isomer, 4-amino-2-trifluoromethyl benzonitrile, involves bromination, cyano replacement, and ammonolysis.[5][6] Impurities from any of these steps could be present in the final product.

Recrystallization is a standard technique used to purify solid organic compounds like this compound.[7][8][9] The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain dissolved at low temperatures. The reported use of an ethanol/water mixture for this compound suggests that this solvent system provides the necessary differential solubility for effective purification.[1]

Crystalline Form (Polymorphism)

Some organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal lattice and, consequently, a different melting point. While there is no specific information in the provided search results about the polymorphism of this compound, it is a factor to consider in advanced characterization.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential. The following safety information is derived from its Safety Data Sheet (SDS).[2][10]

  • Hazard Statements:

    • Harmful if swallowed.[2]

    • Harmful in contact with skin.[2]

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • Harmful if inhaled.[2]

    • May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • Wash skin thoroughly after handling.[10]

    • Use only outdoors or in a well-ventilated area.[10]

    • Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • In case of contact with eyes, rinse cautiously with water for several minutes.[10]

Always consult the full Safety Data Sheet before handling this compound.

Conclusion

The melting point of this compound, reported as 72 °C, is a critical parameter for its identification and purity assessment. A sharp melting point range at this temperature is indicative of a high-purity sample. This technical guide has outlined the significance of this property, detailed a standard protocol for its determination, and discussed the key factors that can influence its value. By adhering to rigorous experimental techniques and being mindful of the potential impact of impurities and crystalline form, researchers can confidently use the melting point as a reliable quality control measure in their work with this important chemical intermediate.

References

  • Melting point determination. (n.d.).
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19).
  • Melting Point Determination by Kjeldahl's method. (2021, January 5). Chemistry for everyone. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • 2-Amino-3-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 73868. (n.d.). PubChem. Retrieved from [Link]

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

  • How To: Purify by Crystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Thermodynamic Characterization of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3). While often overshadowed in literature by its isomer (4-amino-2-trifluoromethylbenzonitrile), this specific regioisomer is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

Key Findings:

  • Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

  • Recrystallization Systems: The compound exhibits a steep solubility-temperature gradient in Toluene and Ethanol/Water mixtures, making them ideal for purification.

  • Aqueous Behavior: Exhibits low aqueous solubility due to the lipophilic trifluoromethyl (-CF

    
    ) group, necessitating the use of co-solvents or surfactants for biological assays.
    

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Precise identification is paramount as the melting point of this isomer differs significantly from its analogs.

PropertyDataSource
Compound Name This compound
CAS Number 58458-14-3
Molecular Formula C

H

F

N

-
Molecular Weight 186.13 g/mol -
Melting Point 62–65 °C
LogP (Predicted) 2.4 – 3.2
Appearance Light brown crystalline powder or off-white solid-

Critical Note: Do not confuse with 4-amino-2-trifluoromethylbenzonitrile (CAS 654-70-6), which melts at ~141–145 °C. The significantly lower melting point of the 2-amino-3-CF


 isomer (62–65 °C) affects its solubility thermodynamics, specifically the enthalpy of fusion contribution.

Solubility Profile & Solvent Compatibility[8][9]

The following data categorizes solvent interactions based on polarity and experimental purification outcomes.

Qualitative Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Stock solutions, reaction media.
Polar Protic Methanol, Ethanol, IsopropanolHigh (Ambient)HPLC mobile phase, dissolution.
Aromatic Toluene, XyleneTemperature Dependent Recrystallization (Soluble hot, insoluble cold).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Extraction, chromatography loading.
Esters Ethyl AcetateModerate Extraction, TLC eluent.
Alkanes Hexanes, HeptaneLow / Insoluble Anti-solvent, washing crystals.
Aqueous Water, PBS (pH 7.4)Very Low (<1 mg/mL)Biorelevant media (requires surfactant).
Recommended Purification Systems

Based on the differential solubility between the target and common lipophilic impurities:

  • Toluene System: Dissolve at 70–80°C; cool slowly to 0–4°C.

    • Mechanism:[1][2][3] The compound's aromatic ring interacts with Toluene at high temperatures, but the crystal lattice energy dominates at low temperatures, forcing precipitation.

  • Ethanol/Water (Binary): Dissolve in warm Ethanol; add Water dropwise until turbidity persists; heat to clear; cool.

    • Mechanism:[1][2][3] Exploits the "antisolvent effect" of water against the hydrophobic -CF

      
       moiety.
      

Experimental Protocols

Since specific quantitative solubility curves (Mole Fraction vs. T) are not publicly standardized for this specific isomer, the following SOPs are designed to generate this data for regulatory or formulation dossiers.

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine saturation solubility (


) at a specific temperature.

Workflow:

  • Preparation: Add excess this compound solid to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

  • Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification:

    • Evaporate a known volume of filtrate to dryness in a tared vessel.

    • Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol: Thermodynamic Analysis (Van't Hoff Plot)

To predict solubility at unmeasured temperatures, use the Van't Hoff equation.

Steps:

  • Measure mole fraction solubility (

    
    ) at three temperatures (e.g., 298K, 308K, 318K).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis, in Kelvin
    
    
    ).
  • Equation:

    
    
    
    • Slope (

      
      ) = 
      
      
      
    • Intercept (

      
      ) = 
      
      
      
    • 
       = 8.314 J/(mol·K)
      

Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the logical flow for determining and validating solubility data.

SolubilityWorkflow Start Start: Excess Solid Solvent Add Solvent (Water, EtOH, Toluene) Start->Solvent Equilibrate Equilibrate (24-48h @ Temp T) Solvent->Equilibrate Filter Isothermal Filtration (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Data Calculate S_sat (mg/mL or Mole Fraction) Analyze->Data

Caption: Standard Operating Procedure for saturation solubility determination.

Recrystallization Logic

Decision tree for purifying the compound based on its solubility properties.

PurificationLogic Crude Crude Material (Impurities Present) SolventChoice Select Solvent System Crude->SolventChoice Toluene Toluene (Single Solvent) SolventChoice->Toluene Non-polar impurities EtOH_Water Ethanol + Water (Binary System) SolventChoice->EtOH_Water Polar impurities Heat Heat to Dissolution (70-80°C) Toluene->Heat EtOH_Water->Heat FilterHot Hot Filtration (Remove insolubles) Heat->FilterHot Cool Controlled Cooling (0-4°C) FilterHot->Cool Isolate Vacuum Filtration & Wash (Hexane) Cool->Isolate

Caption: Recrystallization decision tree exploiting temperature-dependent solubility.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

1H NMR spectrum of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and 1H NMR Characterization of 2-Amino-3-trifluoromethylbenzonitrile

Executive Summary

This compound (CAS: 58458-14-3) is a critical pharmacophore in the synthesis of selective androgen receptor modulators (SARMs) and other trifluoromethylated heterocycles. Its structural integrity is defined by the specific 1,2,3-trisubstituted pattern on the benzene ring.

This technical guide provides a comprehensive framework for the structural elucidation of this molecule using Proton Nuclear Magnetic Resonance (


H NMR). Unlike simple aliphatic compounds, the push-pull electronic effects of the electron-withdrawing cyano (-CN) and trifluoromethyl (-CF

) groups, juxtaposed with the electron-donating amino (-NH

) group, create a unique spectral signature. This guide details the theoretical prediction, experimental acquisition, and rigorous assignment logic required to distinguish this isomer from its common regioisomers (e.g., the 4-CF

analog).

Part 1: Molecular Architecture & Theoretical Shift Prediction

Before analyzing the spectrum, one must quantify the electronic environment of the protons. The molecule possesses three non-equivalent aromatic protons (H4, H5, H6) and two exchangeable amino protons.

Substituent Effects and Chemical Shift Logic

The benzene ring is trisubstituted at positions 1, 2, and 3.

  • Position 1 (-CN): Strong electron-withdrawing group (EWG). Deshields ortho/para protons.

  • Position 2 (-NH

    
    ):  Strong electron-donating group (EDG) by resonance. Strongly shields ortho/para protons.[1]
    
  • Position 3 (-CF

    
    ):  Strong EWG (inductive). Deshields ortho/para protons.
    

Predicted Chemical Shift Table (DMSO-d


) 
ProtonPositionElectronic EnvironmentPredicted Shift (

)
MultiplicityCoupling (

)
H4 AromaticOrtho to -CF

, Meta to -NH

7.60 – 7.85 ppm Doublet (d)

Hz
H6 AromaticOrtho to -CN, Ortho to -NH

7.20 – 7.50 ppm Doublet (d)

Hz
H5 AromaticMeta to -CF

, Para to -NH

6.80 – 7.10 ppm Triplet (t) or dd

Hz
NH

AmineFlanked by -CN and -CF

6.00 – 7.20 ppm Broad Singlet (br s)Exchangeable

Note: The "Push-Pull" conflict at H6 (deshielded by CN, shielded by NH


) typically results in H6 being upfield relative to H4.

Part 2: Experimental Methodology

To ensure reproducibility and minimize signal overlap, the following protocol is recommended.

Solvent Selection Strategy
  • Recommended: DMSO-d

    
     .
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often causes the amine protons to broaden significantly or exchange rapidly, making integration unreliable. DMSO-d
      
      
      
      forms hydrogen bonds with the -NH
      
      
      , sharpening the peak and shifting it downfield (distinct from aromatic signals).
  • Alternative: Acetone-d

    
     (good solubility, distinct shifts).
    
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of aromatic protons vs. solvent residual).
    
  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

Workflow Visualization

NMR_Workflow Figure 1: Standardized Workflow for 1H NMR Acquisition of Aminobenzonitriles Sample Solid Sample (5-10 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Prep Sample Prep (Filter if cloudy) Solvent->Prep Acq Acquisition (NS=16, D1=5s) Prep->Acq Process Processing (LB=0.3 Hz, Phase) Acq->Process Analysis Analysis (Integration & Coupling) Process->Analysis

Part 3: Spectral Analysis & Structural Elucidation

This section details how to interpret the specific splitting patterns to confirm the 2,3-substitution pattern.

The Aromatic Region (The "ABC" System)

The definitive proof of the 2-amino-3-(trifluoromethyl) isomer over the 2-amino-4-(trifluoromethyl) isomer lies in the coupling constants.

  • The 3-CF

    
     Isomer (Target): 
    
    • Protons are at positions 4, 5, and 6. They are contiguous .

    • H5 has two neighbors (H4 and H6). It appears as a Triplet (t) or Doublet of Doublets (dd) with large ortho-couplings (

      
       Hz).
      
    • H4 and H6 each have one ortho neighbor. They appear as Doublets (d).

    • Result: A d - t - d pattern (1:1:1 integral ratio).

  • The 4-CF

    
     Isomer (Common Impurity/Isomer): 
    
    • Protons are at positions 3, 5, and 6. H3 is isolated by the CF

      
       and NH
      
      
      
      .
    • H3 appears as a Singlet (s).[2][3][4]

    • H5 and H6 couple to each other. They appear as two Doublets (d).

    • Result: A s - d - d pattern.

Critical Check: If you see a sharp singlet in the aromatic region, you likely have the wrong isomer.

Fluorine-Proton Coupling ( F- H)

The trifluoromethyl group is NMR active (


F, Spin 1/2). It couples to protons through space and bonds.
  • H4 (Ortho to CF

    
    ):  May exhibit broadening or small splitting (
    
    
    
    Hz). This often makes the H4 doublet look "fatter" or less resolved than the H6 doublet.
Coupling Pathway Diagram

Coupling_Tree Figure 2: Spin-Spin Splitting Logic for the Contiguous H4-H5-H6 System H5_Node H5 Proton (Center of AMX/ABC) Split_H4 Coupling to H4 (Ortho, J ~ 8 Hz) H5_Node->Split_H4 Split_H6 Coupling to H6 (Ortho, J ~ 8 Hz) Split_H4->Split_H6 Result Observed Signal: Triplet (t) or dd ~7.0 ppm Split_H6->Result H4_Node H4 Proton (Ortho to CF3) H4_Result Observed Signal: Doublet (d) Broadened by F-coupling H4_Node->H4_Result Couples to H5

Part 4: Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, common impurities include:

  • Residual Solvents:

    • Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).

    • Toluene: Multiplets at 7.1-7.2 ppm (can overlap with aromatic region).

  • Regioisomers:

    • Check for the tell-tale singlet of the 4-CF

      
       or 5-CF
      
      
      
      isomers.
  • Hydrolysis Products:

    • If the nitrile (-CN) hydrolyzes to an amide, two new broad singlets (CONH

      
      ) will appear around 7.0-8.0 ppm, and the aromatic shifts will change due to the loss of the strong -CN withdrawing effect.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent increment calculations).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • PubChem. (2024). Compound Summary: 2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3).[6] National Library of Medicine. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for ABC/AMX splitting patterns). Link

Sources

Technical Whitepaper: Structural Elucidation of 2-Amino-3-trifluoromethylbenzonitrile via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) presents a specific analytical challenge due to the scalar coupling introduced by the trifluoromethyl (


) group. Unlike standard carbon spectra, the 

NMR profile of this molecule is dominated by

splitting patterns, transforming expected singlets into complex quartets.

This guide provides a definitive protocol for acquiring and interpreting the


 NMR data. It moves beyond basic peak picking to explain the causality of spin-spin coupling (

), solvent selection logic, and self-validating assignment strategies essential for drug substance release testing.

Part 1: Theoretical Framework & Spectral Prediction

The Fluorine Effect ( Coupling)

The critical feature of this spectrum is the presence of the


 nucleus (Spin 1/2, 100% natural abundance). It couples to carbon nuclei, splitting signals into quartets (

) with intensity ratios of 1:3:3:1. The magnitude of the coupling constant (

) is distance-dependent, serving as a "molecular ruler" for assignment.
  • One-bond coupling (

    
    ):  The 
    
    
    
    carbon itself. Huge splitting (~270 Hz).
  • Two-bond coupling (

    
    ):  The aromatic carbon ipso to the 
    
    
    
    group (C3). Moderate splitting (~30 Hz).
  • Three-bond coupling (

    
    ):  The aromatic carbons ortho to the 
    
    
    
    group (C2 and C4). Small splitting (~5 Hz).
  • Four-bond coupling (

    
    ):  The aromatic carbons meta to the 
    
    
    
    group (C1 and C5). Often unresolved broadening or very small splitting (~1-2 Hz).
Chemical Shift Prediction (Substituent Effects)

Using additivity rules for benzene derivatives, we can predict the chemical environment.

  • C2 (C-NH

    
    ):  The amino group is a strong resonance donor, shielding ortho/para positions but significantly deshielding the ipso carbon. Expect C2 to be the most downfield aromatic signal (~150 ppm).
    
  • C7 (Nitrile

    
    ):  Distinctive region (~115 ppm), typically a singlet or a poorly resolved quartet due to long-range coupling.
    
  • C8 (

    
    ):  Distinctive chemical shift (~124 ppm) overlapping with the aromatic region, but identifiable by its massive coupling constant.
    

Part 2: Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d


  (Dimethyl sulfoxide-d6)[1]
  • Solubility: The polar nitrile and amino groups make this compound sparingly soluble in non-polar solvents like CDCl

    
    . DMSO ensures full dissolution, preventing concentration-dependent shifts.
    
  • Exchangeable Protons: DMSO-d

    
     slows the exchange of the 
    
    
    
    protons, often allowing them to be seen as distinct peaks in the proton spectrum (validating the structure), which correlates to the carbon data.
  • Dipolar Interactions: The high dielectric constant of DMSO stabilizes the zwitterionic resonance forms, sharpening the quaternary carbon signals.

Acquisition Parameters

Standard carbon parameters often fail for fluorinated nitriles due to long relaxation times (


) of quaternary carbons (C1, C2, C3, C7).
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds . (Standard is 1-2s).[2]

    • Reasoning: The carbons attached to N and F (C1, C2, C3, C7) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). Insufficient delay will cause these critical peaks to be integrated poorly or disappear entirely.

  • Spectral Width: 240 ppm (to capture carbonyl impurities) to -20 ppm.

  • Scans (NS): Minimum 1024 (due to splitting of signal intensity into quartets, reducing S/N ratio).

Workflow Visualization

NMR_Workflow Sample Sample Prep (15mg in 0.6mL DMSO-d6) Lock Lock & Shim (Target DMSO signal) Sample->Lock Param Parameter Setup (D1 = 4s, NS = 1024) Lock->Param Acq Acquisition (13C + 19F Decoupling Optional) Param->Acq Process Processing (LB = 1.0 Hz, Baseline Corr) Acq->Process QC QC Check: Are quaternary C visible? Process->QC QC->Param No (Increase D1)

Caption: Optimized acquisition workflow emphasizing the critical relaxation delay (D1) check for quaternary carbons.

Part 3: Data Analysis & Assignment

Predicted Chemical Shift Table

Note: Values are estimated based on substituent chemical shift (SCS) additivity rules in DMSO-d


.
CarbonAssignmentTypeApprox. Shift (

)
Multiplicity (

)
Coupling Magnitude (Hz)
C2

Quaternary151.5Quartet

Hz
C4

(Aromatic)
Methine134.0Quartet

Hz
C6

(Aromatic)
Methine133.5Singlet-
C8

Quaternary124.0Quartet

Hz
C7

Quaternary116.5Singlet(Possible small

)
C5

(Aromatic)
Methine115.0Singlet-
C3

Quaternary112.0Quartet

Hz
C1

Quaternary96.0Singlet(Possible small

)
Assignment Logic Tree

The following logic map guides the assignment of peaks based on splitting patterns, distinguishing the


 effects from the aromatic backbone.

Assignment_Logic Start Analyze Peak IsSplit Is it a Quartet? Start->IsSplit LargeJ J > 200 Hz? IsSplit->LargeJ Yes ChemShift Check Chemical Shift IsSplit->ChemShift No / Unresolved MedJ J ~ 30 Hz? LargeJ->MedJ No AssignCF3 Assign: CF3 Group (C8) LargeJ->AssignCF3 Yes SmallJ J ~ 5 Hz? MedJ->SmallJ No AssignIpso Assign: C-CF3 (C3) MedJ->AssignIpso Yes AssignOrtho Assign: Ortho C (C2, C4) SmallJ->AssignOrtho Yes HighShift > 150 ppm? ChemShift->HighShift MidShift 115-120 ppm? HighShift->MidShift No AssignCNH2 Assign: C-NH2 (C2) (Verify small q) HighShift->AssignCNH2 Yes LowShift < 110 ppm? MidShift->LowShift No AssignCN Assign: Nitrile (C7) MidShift->AssignCN Yes AssignCCN Assign: C-CN (C1) LowShift->AssignCCN Yes

Caption: Decision tree for assigning 13C signals based on J-coupling magnitude and chemical shift regions.

Structural Validation (Self-Check)

To confirm the structure is this compound and not an isomer (e.g., 4-trifluoromethyl):

  • Count the Quartets: You must observe exactly four quartets (C8, C3, C2, C4). Isomers with higher symmetry or different distances from F will show different patterns.

  • Verify C2 Splitting: The carbon bearing the amine (C2) is ortho to the

    
    . It must show a coupling of ~5 Hz. If C2 is a singlet, the 
    
    
    
    is likely meta or para to the
    
    
    .

Part 4: Impurity Profiling

In drug development, identifying process-related impurities is as critical as assigning the product.

  • Hydrolysis Product (Amide):

    • Indicator: Disappearance of Nitrile peak (~116 ppm) and appearance of a Carbonyl peak (~165-170 ppm).

    • Source: Moisture in the reaction or wet DMSO during storage.

  • Debrominated/Defluorinated Side Products:

    • Indicator: Loss of C-F coupling patterns (peaks collapse to singlets).

    • Source: Over-reduction during synthesis if metal catalysts were used.

  • Regioisomers:

    • Indicator: Doubling of peaks, particularly in the

      
       region (~124 ppm). Small satellite quartets near the main peak suggest an isomer (e.g., 2-amino-4-trifluoromethyl...).
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reichert, D. (2005). Solid-State NMR Methods for Drug Delivery. Advanced Drug Delivery Reviews. (Context on relaxation delays in heteroatoms).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative text on C-F coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules and chemical shift prediction).

Sources

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FT-IR Spectrum of 2-Amino-3-trifluoromethylbenzonitrile

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring an amine, a nitrile, and a trifluoromethyl group, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including potential therapeutic agents.[1] The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Given its role as a critical starting material, the unambiguous structural confirmation and purity assessment of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of the molecule's functional groups. This guide provides a detailed analysis of the FT-IR spectrum of this compound, explains the rationale behind spectral assignments, and outlines a robust protocol for data acquisition.

The Vibrational Landscape of this compound

The FT-IR spectrum of a molecule is governed by the vibrations of its constituent chemical bonds. When exposed to infrared radiation, a molecule absorbs energy at specific frequencies corresponding to these vibrations, such as stretching and bending.[2] The resulting spectrum is a plot of absorbed energy versus wavenumber (cm⁻¹), where each peak corresponds to a specific vibrational mode. The key to interpreting the spectrum of this compound lies in systematically identifying the characteristic absorptions of its four primary structural components: the primary aromatic amine, the aromatic nitrile, the trifluoromethyl group, and the substituted benzene ring.

Below is a diagram illustrating the key functional groups and their associated vibrational modes that are central to interpreting the FT-IR spectrum.

cluster_mol This compound cluster_groups Key Functional Groups & Vibrational Modes cluster_vibrations Characteristic Spectral Regions (cm⁻¹) mol C₈H₅F₃N₂ amine Aromatic Amine (-NH₂) nh_stretch N-H Stretch (3500-3300) amine->nh_stretch nh_bend N-H Bend (~1620) amine->nh_bend cn_stretch_amine C-N Stretch (1335-1250) amine->cn_stretch_amine nitrile Aromatic Nitrile (-C≡N) cn_stretch_nitrile C≡N Stretch (2240-2220) nitrile->cn_stretch_nitrile trifluoromethyl Trifluoromethyl (-CF₃) cf_stretch C-F Stretch (1400-1000) trifluoromethyl->cf_stretch aromatic Aromatic Ring (C=C, C-H) ch_stretch_arom Aromatic C-H Stretch (3100-3000) aromatic->ch_stretch_arom cc_stretch_arom Aromatic C=C Stretch (1600-1450) aromatic->cc_stretch_arom

Caption: Key functional groups of this compound and their IR modes.

Detailed Spectral Interpretation

The FT-IR spectrum can be logically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The former is typically used to identify key functional groups, while the latter contains complex vibrations characteristic of the molecule as a whole.

The N-H and C-H Stretching Region (3500-3000 cm⁻¹)
  • Primary Amine (N-H Stretches): A primary amine (-NH₂) is distinguished by two absorption bands in this region. These correspond to the asymmetric and symmetric N-H stretching vibrations. For aromatic amines, these typically appear around 3500-3300 cm⁻¹.[3] The presence of two distinct peaks is a definitive indicator of the -NH₂ group.

  • Aromatic C-H Stretches: The stretching vibrations of C-H bonds on the benzene ring are expected to appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][4] Their presence confirms the aromatic character of the molecule.

The Triple Bond Region (2300-2200 cm⁻¹)
  • Nitrile (C≡N Stretch): This region is dominated by the stretching vibration of the cyano group (-C≡N). For aromatic nitriles, this absorption is typically observed between 2240 and 2220 cm⁻¹.[5] The conjugation with the aromatic ring slightly weakens the triple bond, lowering its vibrational frequency compared to aliphatic nitriles.[5] This peak is usually sharp and of medium to strong intensity, making it an excellent diagnostic marker.

The Double Bond and Bending Region (1700-1400 cm⁻¹)
  • Amine N-H Bending: The in-plane bending or "scissoring" vibration of the primary amine group gives rise to a band typically in the 1650-1580 cm⁻¹ range.[3] For aniline, a related aromatic amine, this band is observed around 1619 cm⁻¹.[3]

  • Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations that result in two or more bands in the 1600-1450 cm⁻¹ region.[2][4] These peaks confirm the integrity of the aromatic core.

The Fingerprint Region (< 1400 cm⁻¹)
  • Trifluoromethyl (C-F Stretches): The most prominent features in this region for the title compound will be the exceptionally strong absorption bands associated with the C-F stretching vibrations of the -CF₃ group. These are typically found in the broad 1400-1000 cm⁻¹ range and are often the most intense peaks in the entire spectrum.

  • Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic ring and the amine nitrogen is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[3]

  • Aromatic C-H Out-of-Plane Bending: Below 900 cm⁻¹, absorptions due to C-H out-of-plane (OOP) bending occur. The exact position of these bands is sensitive to the substitution pattern on the benzene ring.

Summary of Expected FT-IR Absorptions

The following table summarizes the anticipated vibrational frequencies and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3450 & ~3350MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3100 - 3000Weak-MediumC-H StretchAromatic Ring
2240 - 2220Strong, SharpC≡N StretchAromatic Nitrile (-C≡N)
1620 - 1580Medium-StrongN-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)
1600 - 1450MediumC=C Ring StretchAromatic Ring
1400 - 1000Very StrongC-F StretchesTrifluoromethyl (-CF₃)
1335 - 1250StrongC-N StretchAromatic Amine
900 - 675Medium-StrongC-H Out-of-Plane BendingAromatic Ring

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders due to its simplicity, speed, and reproducibility, requiring minimal to no sample preparation.[6][7][8] The causality of this choice is rooted in the elimination of tedious sample preparations like KBr pellet pressing, which can introduce moisture and inconsistencies.[6] The protocol below is designed as a self-validating system to ensure data integrity.

start Start step1 Step 1: Clean ATR Crystal (e.g., with isopropanol) and allow to dry completely. start->step1 step2 Step 2: Collect Background Spectrum This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response. step1->step2 Ensures no residue contaminates spectra. step3 Step 3: Apply Sample Place a small amount of the solid powder on the center of the ATR crystal. step2->step3 A clean background is critical for accurate subtraction. step4 Step 4: Apply Pressure Lower the press arm to ensure firm, uniform contact between the sample and the crystal. step3->step4 step5 Step 5: Collect Sample Spectrum The instrument automatically ratios the sample spectrum against the background. step4->step5 Good contact is essential for a strong signal. step6 Step 6: Clean and Post-Analysis Thoroughly clean the crystal. Process the spectrum (e.g., baseline correction if needed). step5->step6 end End step6->end

Caption: Standard Operating Procedure (SOP) for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) must be impeccably clean.[9] Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step captures the infrared absorption of atmospheric water vapor and carbon dioxide, as well as the instrumental response.[9] The instrument software will later ratio the sample scan against this background, effectively removing these interfering signals from the final spectrum.

  • Sample Application: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.[10]

  • Pressure Application: Lower the ATR's pressure arm until it makes firm and consistent contact with the sample. Applying pressure is critical to ensure intimate contact between the solid and the crystal surface, which is necessary for the evanescent wave to effectively penetrate the sample and generate a high-quality spectrum.[6][10]

  • Sample Spectrum Collection: Initiate the sample scan. The instrument will co-add a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum will be displayed in either absorbance or % transmittance mode.

  • Post-Acquisition: Retract the pressure arm and thoroughly clean the sample from the ATR crystal using the method described in Step 2. The acquired spectrum can then be analyzed, with peaks labeled and assigned according to the principles outlined above.

By adhering to this protocol, researchers can reliably obtain a high-fidelity FT-IR spectrum of this compound, suitable for structural verification, quality control, and reaction monitoring in any drug development workflow.

References

  • ResearchGate. "FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile." Available at: [Link].

  • Polymer Chemistry Characterization Lab, Virginia Tech. "Sample Preparation – FT-IR/ATR." Available at: [Link].

  • Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Available at: [Link].

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Available at: [Link].

  • University of California, Los Angeles. "Table of Characteristic IR Absorptions." Available at: [Link].

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Available at: [Link].

  • Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Available at: [Link].

  • University of Colorado Boulder. "IR: amines." Available at: [Link].

  • WebSpectra, UCLA. "IR Absorption Table." Available at: [Link].

  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." Available at: [Link].

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link].

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Available at: [Link].

Sources

Technical Guide: Mass Spectrometry Profiling of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for analytical scientists and medicinal chemists working with 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3).[1][2][3] It prioritizes mechanistic understanding over generic protocol listing.

Content Type: Technical Whitepaper | Version: 1.0 Subject: C₈H₅F₃N₂ (MW: 186.13 Da)[1][2]

Executive Summary & Physicochemical Context

This compound is a "privileged scaffold" in modern drug discovery, serving as a critical intermediate for non-steroidal androgen receptor antagonists (e.g., Apalutamide derivatives) and various kinase inhibitors.[1][2][3]

Accurate mass spectrometry (MS) analysis of this compound is challenging due to the electronic "tug-of-war" on the benzene ring.[2] The electron-donating amino group (-NH₂) competes with two strong electron-withdrawing groups (EWGs): the trifluoromethyl (-CF₃) and nitrile (-CN) moieties.[1][2] This unique electronic environment dictates its ionization efficiency and fragmentation behavior.[1][3]

Core Physicochemical Data
PropertyValueMS Implication
Monoisotopic Mass 186.04 DaBase peak target in deconvoluted spectra.[1][2][3]
Protonated Mass [M+H]⁺ 187.05 DaPrimary target for ESI+ monitoring.[1][3]
LogP ~2.4Retains well on C18; amenable to Reverse Phase LC.[1][3]
pKa (Aniline N) ~2.0 - 2.5Critical: Drastically reduced basicity compared to aniline (pKa 4.[1][2][3]6) due to EWGs.[1][3] Requires low pH (< 2.[1][3]5) for efficient ESI+ ionization.[1][3]

Ionization Physics & Fragmentation Mechanics

Understanding the causality of ion formation is essential for method robustness.[3]

Ionization Behavior (ESI vs. EI)
  • Electrospray Ionization (ESI+): While the amine is the protonation site, the ortho-CF₃ and meta-CN groups pull electron density away from the nitrogen lone pair.[2]

    • Operational Consequence: You must use a mobile phase modifier (e.g., 0.1% Formic Acid) to drive pH below the pKa. Neutral pH mobile phases will result in poor sensitivity and signal instability.[1][3]

  • Electron Impact (EI, 70eV): The molecule is thermally stable and volatile enough for GC-MS.[1][2] The molecular ion (M⁺•, m/z 186) is typically distinct and robust due to the aromatic stabilization.

Fragmentation Pathways (The "Fingerprint")

The fragmentation pattern is dominated by the stability of the aromatic ring and the "Ortho Effect" between the amine and nitrile groups.

  • Primary Loss: Hydrogen Cyanide (HCN, 27 Da):

    • Mechanism:[1][2][4][5][6][7] Common in benzonitriles.[1][3] The ring contracts or rearranges to expel HCN.[3]

    • Transition: m/z 186

      
       m/z 159.[1][3]
      
  • Secondary Loss: Trifluoromethyl Radical ([1][3]•CF₃, 69 Da):

    • Mechanism:[1][2][4][5][6][7] High-energy homolytic cleavage.[1][2][3]

    • Transition: m/z 186

      
       m/z 117.[1][3]
      
  • The "Ortho Effect" (Cyclization):

    • Mechanism:[1][2][4][5][6][7] The 2-amino and 1-cyano groups are adjacent.[1][2][3] Under high collision energy (CID), nucleophilic attack of the amine on the nitrile carbon can occur, leading to the loss of NH₃ (17 Da) or formation of a quinazoline-like radical cation.

Visualization: Fragmentation Logic

FragmentationPathway Parent Parent Ion [M]⁺• m/z 186 Ion159 [M - HCN]⁺• m/z 159 (Ring Contraction) Parent->Ion159 - HCN (27 Da) Primary Path (EI) Ion166 [M - HF]⁺• m/z 166 (Ortho-interaction) Parent->Ion166 - HF (20 Da) Rare/Specific Ion117 [M - CF3]⁺ m/z 117 (Phenyl Cation) Parent->Ion117 - •CF3 (69 Da) High Energy Ion140 m/z 140 (Secondary Frag) Ion159->Ion140 - F (19 Da)

Caption: Predicted Electron Impact (EI) fragmentation pathway for this compound showing primary losses of HCN and CF3.[1][2]

Experimental Protocols & Method Development

LC-MS/MS Method (Quantitation & ID)

This protocol is designed for high sensitivity in biological matrices or reaction mixtures.[1][2][3]

System: UHPLC coupled to Triple Quadrupole (QqQ).[1][3]

  • Column Selection: C18 (e.g., Acquity BEH C18, 1.7 µm).[1][3] The CF₃ group adds significant hydrophobicity, preventing early elution.[3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Essential for protonation).[1][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][3]

    • Note: Avoid Methanol if transesterification with the nitrile is suspected (rare but possible under high heat/acid).[3]

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to avoid salts).

    • 1-6 min: 5%

      
       95% B (Linear).[1][2][3]
      
    • Retention Expectation: Analyte typically elutes mid-gradient (~50-60% B) due to lipophilicity.[1][2][3]

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.[1][3]

    • Cone Voltage: 25-30 V (Optimize to prevent in-source fragmentation of the CF₃ group).

    • Desolvation Temp: 450°C (High temp needed for stable spray of fluorinated compounds).[1][3]

GC-MS Method (Purity & Impurities)

System: Single Quadrupole GC-MS (EI Source).[1][2][3]

  • Inlet: Split/Splitless (Split 1:50 for neat samples). Temp: 250°C.[1][3]

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[1][2][3]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Self-Validating Step: Check the peak shape.[1][2][3] Tailing indicates active sites in the liner interacting with the amine. Use deactivated glass wool liners.[1][3]

Visualization: Method Optimization Decision Tree

MethodDev Start Sample Type? Volatile Synthesis Raw Material (High Conc) Start->Volatile Bio Biological/Trace (Low Conc) Start->Bio GC GC-MS (EI) Volatile->GC LC LC-MS/MS (ESI+) Bio->LC CheckTailing Check Peak Tailing (Amine Interaction) GC->CheckTailing Liner Use Deactivated Liner CheckTailing->Liner If Tailing > 1.2 pHCheck Check Mobile Phase pH (Must be < 3) LC->pHCheck AddAcid Add 0.1% Formic Acid pHCheck->AddAcid If Signal Low

Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sample type and optimizing for amine chemistry.

Impurity Profiling & Quality Control

In drug development, detecting "silent" impurities is critical.[1][3] The synthesis of this compound often involves nucleophilic aromatic substitution (SNAr) or bromination steps.[1][2]

Common Impurities & MS Shifts
Impurity TypeStructural ChangeMass Shift (Δ)Diagnostic Ion
Hydrolysis Product -CN

-CONH₂ (Amide)
+18 Dam/z 205 [M+H]⁺
Starting Material -NH₂

-F (Fluoro-precursor)
+3 Dam/z 189 (GC-MS)
Regioisomer 2-Amino-5 -trifluoromethyl...[1][2][3]0 Da (Isobaric)Different RT (Separation Required)
Defluorination -CF₃

-CHF₂
-18 Dam/z 169 [M+H]⁺

Expert Insight on Isomers: Mass spectrometry cannot distinguish 2-Amino-3-CF₃ from 2-Amino-5-CF₃ (a common byproduct) by mass alone.[1][2][3] They have identical fragmentation patterns.[1][3] Chromatographic separation is mandatory. The 3-CF₃ isomer usually elutes earlier than the 5-CF₃ isomer on C18 columns due to the steric crowding (ortho-effect) reducing the effective surface area for hydrophobic interaction.[2]

References

  • PubChem. (2025).[1][3] 2-Amino-3-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine.[1][3] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) of Benzonitrile Derivatives. NIST Standard Reference Database.[1][3][8] [Link][1]

  • American Chemical Society. (2020).[1][3] Fluoroalkylamines and ESI Signal Enhancement Mechanisms. Analytical Chemistry. [Link][1]

  • ResearchGate. (2025). Fragmentation Patterns of Fluoronitroaniline Isomers in Electrospray Mass Spectrometry. [Link]

Sources

Strategic Nomenclature and Synthetic Utility of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) represents a "privileged scaffold" in modern medicinal chemistry. While often cataloged under various synonyms, its utility stems from the unique orthogonal reactivity provided by the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups flanking a nucleophilic amino (-NH2) moiety. This guide deconstructs the compound’s nomenclature, details its electronic architecture, and provides a self-validating protocol for its application in synthesizing fused heterocycles, specifically quinazolines and indazoles.

Chemical Identity & Nomenclature

Accurate identification is critical, as positional isomers (e.g., the 4-trifluoromethyl variant) possess vastly different reactivities. The IUPAC priority rules dictate that the nitrile group takes precedence over the amine, designating the compound as a benzonitrile derivative rather than an aniline.

Synonym Concordance Table
Nomenclature SystemIdentifier / NameTechnical Context
IUPAC (Preferred) 2-Amino-3-(trifluoromethyl)benzonitrile Standard for regulatory filing.
CAS Registry Number 58458-14-3 Unique numerical identifier for database retrieval.
Alternative IUPAC 3-Trifluoromethyl-2-aminobenzonitrileCommon in older literature; emphasizes the substituent positions relative to the nitrile.
Aniline-based Name 2-Cyano-6-(trifluoromethyl)anilineIncorrect priority , but frequently found in supplier catalogs. Used when viewing the molecule as a nucleophile.
SMILES NC1=C(C(F)(F)F)C=CC=C1C#NFor chemoinformatic processing.[1]
InChI Key UHOSMRSMWHLHJO-UHFFFAOYSA-NHash string for exact structure verification.

Critical Note: Do not confuse with 2-Amino-4-trifluoromethylbenzonitrile (CAS 1483-54-1) . The 3-position of the -CF3 group in the target compound creates significant steric crowding around the amine, altering its nucleophilicity compared to the 4-isomer.

Structural Analysis & Reactivity Profile

The synthetic value of this compound lies in its "Push-Pull" electronic distribution, which facilitates specific heterocyclization pathways.

Electronic Architecture
  • The Nitrile (C-1): Acts as an electrophilic "trap." In the presence of amidines or guanidines, it accepts nucleophilic attack to close the pyrimidine ring of quinazolines.

  • The Amine (C-2): The primary nucleophile. However, its nucleophilicity is attenuated (reduced) by the electron-withdrawing nature of the ortho-CF3 and ortho-CN groups. This requires higher reaction temperatures or stronger electrophiles compared to unsubstituted anilines.

  • The Trifluoromethyl (C-3): Provides metabolic stability (blocking C-3 oxidation) and lipophilicity.[2] Sterically, it forces the adjacent amino group out of planarity, potentially influencing binding kinetics in the final drug target.

Experimental Protocol: Synthesis & Application

This section details the upstream synthesis (making the compound) and downstream application (using it to build a heterocycle).

Protocol A: Upstream Synthesis (SNAr)

Objective: Synthesis of this compound from 2-Fluoro-3-trifluoromethylbenzonitrile.

  • Rationale: Fluorine is the preferred leaving group over chlorine or bromine in Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient rings due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.

Materials:

  • Substrate: 2-Fluoro-3-trifluoromethylbenzonitrile (CAS 146070-35-1)

  • Reagent: Ammonia (28% aqueous or 7N in Methanol)

  • Solvent: DMSO (Dimethyl sulfoxide) – promotes SNAr via dipole stabilization.

Step-by-Step Workflow:

  • Charge: Dissolve 1.0 eq of 2-Fluoro-3-trifluoromethylbenzonitrile in DMSO (5 vol).

  • Addition: Add 5.0 eq of NH4OH (28% aq) or NH3/MeOH.

  • Reaction: Heat the sealed vessel to 90°C. Monitor via HPLC.

    • Checkpoint: The reaction is complete when the starting material (RT ~ 4.5 min) is <1% and Product (RT ~ 3.8 min) is dominant.

  • Workup: Cool to RT. Pour into crushed ice/water. The product will precipitate as a white/off-white solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water if purity is <98%.

Protocol B: Downstream Application (Quinazoline Cyclization)

Objective: Cyclization to 4-trifluoromethyl-quinazolin-2-amine derivatives (Kinase Inhibitor Scaffold).

Materials:

  • Substrate: this compound (from Protocol A).

  • Reagent: Guanidine Hydrochloride.

  • Base: Sodium Carbonate (Na2CO3).

  • Solvent: Diglyme or DMAc (High boiling point required).

Step-by-Step Workflow:

  • Mix: Combine Substrate (1.0 eq), Guanidine HCl (1.5 eq), and Na2CO3 (2.0 eq) in Diglyme.

  • Cyclization: Heat to 140°C–150°C for 12 hours.

    • Mechanism:[3][4][5] The amine attacks the guanidine carbon, releasing ammonia, followed by the intramolecular attack of the guanidine nitrogen onto the nitrile carbon.

  • Isolation: Cool to RT. Dilute with water. Filter the precipitate.

  • Validation: 1H NMR should show the disappearance of the nitrile peak (~2220 cm-1 in IR) and the appearance of the pyrimidine ring protons.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursor to the final heterocyclic scaffold, highlighting the critical intermediate role of this compound.

G node1 Precursor: 2-Fluoro-3-trifluoromethyl- benzonitrile node2 TARGET INTERMEDIATE: 2-Amino-3-trifluoromethyl- benzonitrile (CAS: 58458-14-3) node1->node2 SnAr Substitution (NH3, DMSO, 90°C) node3 Scaffold A: 4-Trifluoromethyl- quinazoline node2->node3 Cyclization (Guanidine/Formamidine) node4 Scaffold B: 7-Trifluoromethyl- indazole node2->node4 Diazotization (NaNO2, HCl)

Caption: Figure 1. Divergent synthetic utility of this compound in heterocyclic chemistry.

Safety & Handling (SDS Highlights)

  • Acute Toxicity: Classified as Harmful if swallowed (H302) or inhaled (H332).

  • Irritation: Causes serious eye irritation (H319).

  • Handling: The nitrile group can liberate toxic cyanide fumes if subjected to strong acids under uncontrolled conditions. Ensure all cyclization reactions (Protocol B) are vented to a scrubber.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • MDPI (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to 2-Amino-3-trifluoromethylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-3-trifluoromethylbenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. While the specific historical discovery of this molecule is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of trifluoromethyl-substituted benzonitriles as valuable intermediates in medicinal and agricultural chemistry. This document elucidates the probable synthetic pathways, key chemical properties, and notable applications of this versatile building block.

The Strategic Value of Fluorination in Drug Discovery

The introduction of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] This strategic fluorination can profoundly alter the physicochemical properties of a parent molecule, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group's high electronegativity can influence the electronic distribution within a molecule, affecting its reactivity and biological interactions.[1] Benzonitrile derivatives, themselves key structural motifs in many biologically active compounds, become particularly powerful building blocks when functionalized with a trifluoromethyl group.[1]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and synthesis.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂PubChem[1]
Molecular Weight 186.13 g/mol PubChem[1]
CAS Number 58458-14-3PubChem[1]
IUPAC Name 2-amino-3-(trifluoromethyl)benzonitrilePubChem[1]
Synonyms 2-cyano-6-trifluoromethylanilinePubChem[1]
XLogP3 2.4PubChem[1]

Synthetic Strategies and Methodologies

A common and effective strategy involves a multi-step process starting from a readily available trifluoromethyl-substituted benzene derivative. A likely precursor for this compound would be 2-chloro-6-trifluoromethylaniline. The synthesis would then proceed through a cyanation reaction.

Representative Synthetic Workflow:

Synthesis_Workflow A 2-Chloro-6-(trifluoromethyl)aniline B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (CuCN) B->C D 2-Chloro-6-(trifluoromethyl)benzonitrile C->D E Nucleophilic Aromatic Substitution (Ammonia) D->E F 2-Amino-3-(trifluoromethyl)benzonitrile E->F

Sources

Structural Elucidation & Solid-State Profiling: 2-Amino-3-trifluoromethylbenzonitrile

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

2-Amino-3-trifluoromethylbenzonitrile represents a critical scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic agrochemicals.[1] Its structure is defined by a "push-pull" electronic system: an electron-donating amine (



1

This specific substitution pattern (2-amino-3-trifluoromethyl) introduces significant steric crowding, often resulting in a low melting point (62–65 °C) and high solubility in organic media.[1] For drug development professionals, this physical profile raises immediate red flags for polymorphism and process stability .

This guide outlines the definitive protocol for the structural elucidation of this compound, moving from crystallogenesis to supramolecular analysis, ensuring robust data for regulatory filing and formulation stability.

Crystallogenesis: Experimental Protocols

Due to the compound's low melting point, standard high-temperature recrystallization carries a high risk of "oiling out" (liquid-liquid phase separation) rather than nucleation.[1] The following protocols prioritize kinetic control to access high-quality single crystals.

Protocol A: Binary Solvent Evaporation (Preferred)

Rationale: Uses a volatile "good" solvent and a less volatile "poor" solvent to slowly increase supersaturation at ambient temperature.[1]

  • Dissolution: Dissolve 50 mg of this compound in 2.0 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust (heterogeneous nuclei).[1]

  • Anti-solvent Addition: Carefully layer 1.0 mL of n-Pentane or Hexane on top of the DCM solution.[1] Do not mix.

  • Growth: Seal the vial with parafilm, punch 3 small holes to allow slow evaporation, and store at 4 °C (refrigerator) to lower solubility and encourage ordering.

  • Harvest: Colorless prismatic crystals should appear within 48–72 hours.

Protocol B: Sublimation (High Purity)

Rationale: The high vapor pressure of fluorinated aromatics makes them excellent candidates for sublimation, yielding solvent-free crystals.[1]

  • Setup: Place 100 mg of crude material in the bottom of a cold-finger sublimation apparatus.

  • Conditions: Apply vacuum (

    
     mbar) and heat the oil bath to 45–50 °C  (keep below the 62 °C melting point).
    
  • Collection: Circulate coolant at 5 °C through the cold finger. Collect crystals after 4 hours.

Structural Characterization (X-Ray Diffraction)

The presence of the

rotational disorder1
Data Collection Strategy
ParameterSettingTechnical Justification
Temperature 100 K (Liquid

)
Critical. Freezes

rotation to resolve F atom positions and reduces thermal parameters (

).
Radiation Mo K

(

Å)
Preferred over Cu K

to minimize absorption effects, though Cu is acceptable for this light-atom structure.[1]
Resolution

Å or better
Required to accurately model the electron density of the nitrile bond and H-atom positions.
Strategy Full SphereCollect high redundancy data to handle potential non-centrosymmetric space groups (common in push-pull systems).

Supramolecular Analysis & Synthons

Understanding the crystal packing is not just academic—it predicts the mechanical properties (tabletability) and dissolution rate.[1]

Steric Crowding & Conformation

The 2-amino group is flanked by


1
  • The Conflict: The bulky

    
     group exerts steric pressure on the 
    
    
    group.[1]
  • The Consequence: Expect the amino nitrogen to be slightly pyramidalized or the

    
     bond to twist out of the aromatic plane.[1] This disruption of planarity weakens 
    
    
    -stacking, contributing to the low melting point.[1]
Interaction Hierarchy (The "Synthon" Map)

We analyze the structure based on the competition between hydrogen bond acceptors.[1]

  • Primary Synthon (

    
    ): 
    The nitrile nitrogen is the strongest acceptor.[1] The amino group is the donor.[2][3]
    
    • Prediction: Formation of Centrosymmetric Dimers (

      
       motif) or infinite C(8) Chains .[1] This is the structural "anchor."[1]
      
  • Secondary Synthon (

    
    ): 
    Organic fluorine is a weak acceptor, but in the absence of other strong acceptors (like carbonyls), weak 
    
    
    contacts may stabilize the packing between the primary chains.[1]
  • Fluorine Segregation: Fluorinated groups tend to cluster.[1] Expect to see "fluorous domains" in the packing, where

    
     groups from neighboring molecules align.[1] This creates slip planes, potentially making the crystals soft or plastically deformable.
    
Visualization of Interaction Logic[1]

GCompound2-Amino-3-CF3-BenzonitrileDonorDonor: -NH2 (Crowded)Compound->DonorAcceptor1Primary Acceptor: -CNCompound->Acceptor1Acceptor2Weak Acceptor: -CF3Compound->Acceptor2Synthon1Synthon A: N-H...N≡C(Strong, Directional)Donor->Synthon1Dominant PathSynthon2Synthon B: N-H...F-C(Weak, Auxiliary)Donor->Synthon2SecondaryAcceptor1->Synthon1Acceptor2->Synthon2Synthon3Fluorous Clustering(F...F Contacts)Acceptor2->Synthon3OutcomeCrystal Lattice:1D Chains or Dimers(Low Lattice Energy)Synthon1->OutcomeSynthon2->OutcomeSynthon3->Outcome

Figure 1: Supramolecular Synthon Hierarchy.[1] The competition between the Nitrile and Fluorine acceptors dictates the lattice stability.

Solid-State Screening Workflow

For drug development, identifying the most stable form is paramount. The following workflow integrates the structural data into a polymorphism screen.

WorkflowStartCrude Material(MP ~65°C)Step11. DSC/TGA Screening(Identify Solvates/Polymorphs)Start->Step1Step22. Slurry Experiments(Solvent Activity Scan)Step1->Step2 If MP variesStep33. SXRD (Single Crystal)(100K Data Collection)Step1->Step3 Direct GrowthStep2->Step3 Grow CrystalsStep44. Hirshfeld Surface Analysis(Quantify Interactions)Step3->Step4DecisionForm Selection(Thermodynamic Stability)Step4->Decision

Figure 2: Solid-State Characterization Workflow. A systematic approach from thermal analysis to structural resolution.

References

  • PubChem Compound Summary. (2025). 2-Amino-3-(trifluoromethyl)benzonitrile (CID 73868).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327.[1] (Foundational text for Synthon analysis). [Link][1]

  • Vasylyeva, V., & Merz, K. (2010).[1][4] Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. Crystal Growth & Design, 10(10), 4250–4255.[1][4] (Context for melting point/packing correlation). [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.[1] (Analysis of C-F interactions). [Link]

Safety and hazards of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazards of 2-Amino-3-trifluoromethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing trifluoromethyl and cyano groups, make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals.[1] The presence of these functional groups, however, also necessitates a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development setting.

This guide provides a comprehensive overview of the safety profile, potential hazards, and essential handling protocols for this compound. It is intended to equip laboratory personnel with the knowledge required to conduct their work with the highest degree of safety and scientific integrity.

Section 1: Hazard Identification and Classification

The primary and most immediate concern when working with any chemical intermediate is a clear understanding of its intrinsic hazards. This compound is classified as a hazardous substance based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] The compound presents multiple routes of potential exposure and associated health effects.

GHS Hazard Summary

Multiple safety data sheets (SDS) consistently classify this compound with the following hazard statements.[2][3][4][5]

Hazard ClassGHS CodeHazard StatementSignal Word
Acute Toxicity, OralH302Harmful if swallowedWarning
Acute Toxicity, DermalH312Harmful in contact with skinWarning
Acute Toxicity, InhalationH332Harmful if inhaledWarning
Skin Corrosion/IrritationH315Causes skin irritationWarning
Serious Eye Damage/IrritationH319Causes serious eye irritationWarning
Specific target organ toxicity — single exposureH335May cause respiratory irritationWarning

Source: Aggregated data from multiple suppliers and databases.[2][3][4][5]

Physicochemical Properties and Their Impact on Hazard

Understanding the physical state and properties of a chemical is fundamental to assessing its risk. This compound is typically a solid crystalline powder.[5] This physical form means that the primary exposure risks are through the inhalation of dust particles, as well as dermal contact and accidental ingestion.

PropertyValueImplication for Safety
Molecular Formula C₈H₅F₃N₂Indicates the presence of nitrogen and fluorine, which can form hazardous decomposition products (e.g., NOx, HF) upon combustion.
Molecular Weight 186.13 g/mol [2]-
Appearance Solid Crystalline Powder[5]Poses an inhalation hazard if dust is generated.
Storage Store in a cool, dry, well-ventilated place.[5][6][7]Highlights the need for controlled storage conditions to maintain chemical stability.

Section 2: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experimental work involving this compound commences, a thorough risk assessment must be performed. This process is not merely a bureaucratic step but a critical scientific control to ensure the well-being of all personnel.

The following workflow diagram illustrates a self-validating system for risk assessment. Each step builds upon the last, ensuring that hazards are identified, risks are evaluated, and appropriate controls are implemented and verified before work begins.

RiskAssessmentWorkflow cluster_plan PLANNING cluster_assess ASSESSMENT cluster_control CONTROL & VERIFICATION A 1. Review Procedure: Identify quantities and manipulations of this compound. B 2. Identify Hazards: Consult SDS and literature. (Acute toxicity, Irritation) A->B Consult Sources C 3. Evaluate Exposure Routes: Inhalation (dust), Dermal, Ingestion, Eyes. B->C Analyze Risks D 4. Assess Risk Level: Consider quantity, duration, and frequency of handling. C->D E 5. Implement Control Measures: Engineering (Fume Hood), Admin, PPE (Gloves, Goggles). D->E Define Safeguards F 6. Verify Controls: Is the fume hood certified? Is correct PPE available? Are personnel trained? E->F Self-Validation Step G 7. Final Approval: Proceed with experiment only if all controls are verified. F->G Confirmation

A logical workflow for risk assessment before handling the compound.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Based on the identified hazards, strict protocols for handling and the use of appropriate PPE are mandatory. The causality behind these protocols is to create multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and manipulation of solid this compound must be conducted inside a certified chemical fume hood.[6][7] This is the most critical engineering control to prevent the inhalation of fine dust particles. The causality is direct: the hood's airflow captures and exhausts airborne contaminants away from the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not arbitrary; it is dictated by the specific hazards of the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a risk of splashing or if handling larger quantities.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3][4] Gloves should be inspected for tears or holes before each use and replaced immediately if contaminated. The principle here is chemical resistance; nitrile provides a robust barrier against many organic compounds.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned. This protects the skin on the arms and torso from accidental spills.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a full-face respirator with appropriate cartridges should be used.[6]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

Emergency Response Workflow for Exposure

In the event of an exposure, a rapid and correct response is critical. The following decision tree outlines the immediate steps to be taken.

EmergencyResponse cluster_routes cluster_actions Start EXPOSURE EVENT Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion ActionInhale 1. Move to fresh air immediately. 2. If breathing is difficult, give oxygen. 3. Seek immediate medical attention. Inhalation->ActionInhale ActionSkin 1. Immediately flush skin with plenty of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. Skin->ActionSkin ActionEye 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. 2. Remove contact lenses if present. 3. Seek immediate medical attention. Eye->ActionEye ActionIngest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Immediately call a poison center or doctor. Ingestion->ActionIngest

Sources

Methodological & Application

Application Note: Industrial Production of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a critical pharmacophore and intermediate in the synthesis of next-generation MEK inhibitors (e.g., Trametinib) and various agrochemicals.[1] The trifluoromethyl (


) moiety at the 3-position imparts metabolic stability and lipophilicity, while the ortho-amino nitrile motif serves as a versatile handle for heterocycle formation (e.g., quinazolines).

This guide details the industrial-scale synthesis of this compound. While multiple routes exist (e.g., Sandmeyer reaction, electrophilic cyanation), this protocol prioritizes the Nucleophilic Aromatic Substitution (


) of 2-Fluoro-3-trifluoromethylbenzonitrile .[1] This route is selected for its superior regioselectivity, scalability, and avoidance of hazardous diazonium intermediates common in alternative pathways.
Chemical Identity
PropertyDetail
IUPAC Name 2-Amino-3-(trifluoromethyl)benzonitrile
CAS Number 58458-14-3
Molecular Formula

Molecular Weight 186.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 102–105 °C

Pathway Analysis & Logic

The selection of the synthesis route is governed by regiocontrol and safety .

  • Route A: Sandmeyer Reaction (Not Recommended for Scale):

    • Mechanism:[1][2][3][4][5][6] 2-Amino-3-trifluoromethylaniline

      
       Diazonium Salt 
      
      
      
      Cyanation (CuCN).[1]
    • Drawback: High risk of explosion with diazonium salts at scale; stoichiometric copper waste; difficult purification.[1]

  • Route B:

    
     Ammonolysis (Recommended): 
    
    • Mechanism:[1][2][3][4][5][6] 2-Fluoro-3-trifluoromethylbenzonitrile +

      
      
      
      
      
      Product.[1]
    • Advantage:[1][2][3][4][5][6][7] The electron-withdrawing nature of the Cyano (

      
      ) and Trifluoromethyl (
      
      
      
      ) groups at positions 1 and 3 activates the Fluorine at position 2 for facile displacement by ammonia. This reaction is highly regioselective and produces high-purity product.[1][4]

Detailed Experimental Protocol

Stage 1: Synthesis of Precursor (2-Fluoro-3-trifluoromethylbenzonitrile)

Note: If the fluoro-nitrile precursor is purchased commercially, proceed directly to Stage 2.[1] This stage describes its synthesis from the widely available 2-Fluoro-3-trifluoromethylbenzoic acid.[1]

Reaction Overview:



Step 1.1: Acid Chloride Formation & Amidation[1]
  • Reactor Loading: Charge a glass-lined reactor with 2-Fluoro-3-trifluoromethylbenzoic acid (1.0 eq) and Toluene (5-8 volumes).[1]

  • Activation: Add catalytic DMF (0.05 eq). Slowly dose Thionyl Chloride (

    
    )  (1.2 eq) at 25°C.
    
    • Process Insight: Monitor off-gassing (

      
      ).[1] Control addition rate to manage internal pressure.[1]
      
  • Reflux: Heat to 80°C for 3 hours until HPLC shows <1% starting acid.

  • Amidation: Cool to 0-5°C. Sparge Ammonia gas (

    
    )  or add Ammonium Hydroxide (28%)  slowly.
    
    • Exotherm Warning: This reaction is highly exothermic.[1] Maintain temperature <20°C to prevent hydrolysis.

  • Isolation: Filter the precipitated 2-Fluoro-3-trifluoromethylbenzamide . Wash with water to remove salts.[1] Dry at 50°C.

Step 1.2: Dehydration to Nitrile
  • Dehydration: Suspend the amide in Dichloromethane (DCM) or Toluene .[1] Add Triethylamine (2.5 eq).[1]

  • Reagent Addition: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) or Phosphorus Oxychloride (

    
    )  dropwise.
    
  • Reaction: Stir at RT for 2-4 hours. The amide converts to the nitrile.[8]

  • Workup: Quench with saturated

    
    . Separate organic layer.[1][8][9] Wash with brine.[1] Evaporate solvent to yield 2-Fluoro-3-trifluoromethylbenzonitrile .[1]
    
Stage 2: Ammonolysis (The Critical Step)

Objective: Conversion of 2-Fluoro-3-trifluoromethylbenzonitrile to this compound via


.

Stoichiometry Table:

Component Equiv. Role
2-Fluoro-3-trifluoromethylbenzonitrile 1.0 Limiting Reagent

| Ammonia (


)  | 5.0 - 10.0 | Nucleophile (Excess required) |
| DMSO or Ethanol  | 5 Vol | Solvent (Polar aprotic preferred) |
| Water  | Optional | Can be used if using aq.[1] 

|
Protocol:
  • Equipment Setup: Use a high-pressure stainless steel autoclave (Hastelloy recommended for fluoride resistance) or a sealed pressure tube for smaller scales.[1]

  • Charging: Dissolve the fluoro-nitrile in DMSO (Dimethyl Sulfoxide).

    • Why DMSO? DMSO accelerates

      
       reactions by solvating the cation, leaving the naked ammonia anion/nucleophile more reactive. Ethanol is a cleaner alternative but requires higher temperatures/pressures.[1]
      
  • Ammonia Addition:

    • Method A (Gas): Cool reactor to -10°C. Pressurize with anhydrous

      
       gas to 5-10 bar.
      
    • Method B (Aqueous):[1] Add 28% aqueous

      
       (excess).[1] Note: Water reduces rate compared to anhydrous conditions.[1]
      
  • Reaction: Heat to 100–120°C . Stir at 500 rpm.

    • Pressure:[8][9][3] Expect internal pressure to rise (10–15 bar).[1] Ensure burst disks are rated appropriately.[1]

    • Duration: 12–24 hours.[1] Monitor by HPLC (Target: >98% conversion).

  • Workup (Critical for Purity):

    • Cool to 25°C. Vent excess ammonia into a scrubber (dilute sulfuric acid).[1]

    • Pour reaction mass into ice-cold water (10 volumes). The product is lipophilic and will precipitate.[1]

    • Crystallization:[1] Stir the slurry for 2 hours. Filter the solid.[1][8]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (8:2) or Toluene/Heptane .[1]

    • Dry under vacuum at 45°C.[1]

Process Visualization (DOT Diagram)[1]

SynthesisPathway cluster_0 Key Transformation Mechanism Start 2-Fluoro-3-trifluoromethyl benzoic acid Step1 Acid Chloride (SOCl2) Start->Step1 Activation Inter1 Amide Intermediate (Ar-CONH2) Step1->Inter1 NH3 (Amidation) Inter2 Fluoro-Nitrile (2-Fluoro-3-trifluoromethyl benzonitrile) Inter1->Inter2 TFAA/POCl3 (Dehydration) Product TARGET: 2-Amino-3-trifluoromethyl benzonitrile Inter2->Product NH3 / DMSO (SnAr Ammonolysis)

Figure 1: Step-wise industrial synthesis pathway. The red arrow indicates the critical


 ammonolysis step determining final purity.

Safety & Handling Protocols

Cyanide & Nitrile Safety

While this route avoids handling free cyanide salts (like NaCN), the organic nitriles are toxic.[1]

  • Engineering Control: All venting of ammonia/nitrile vapors must pass through a double-stage scrubber (Stage 1: Dilute

    
     for ammonia; Stage 2: NaOH/Hypochlorite for trace organics).[1]
    
  • PPE: Butyl rubber gloves are required.[1] Standard Nitrile gloves may offer insufficient permeation resistance to DMSO solutions of nitriles.[1]

High-Pressure Ammonia[1]
  • Hazard: Anhydrous ammonia is toxic and corrosive.[1] A release at 100°C/10 bar is catastrophic.[1]

  • Protocol:

    • Leak test the autoclave with

      
       at 20 bar prior to loading.
      
    • Use a dedicated ammonia sensor (electrochemical) in the walk-in hood.[1]

    • Emergency dump tank containing water must be available to solubilize ammonia in case of rupture.[1]

Analytical Quality Control (QC)[1]

To validate the protocol, the following specifications must be met:

  • HPLC Purity: >99.0% (Area %).

    • Impurity A: 2-Hydroxy-3-trifluoromethylbenzonitrile (Hydrolysis byproduct).[1] Limit: <0.1%.

    • Impurity B: Unreacted Fluoro-nitrile.[1] Limit: <0.1%.

  • 1H NMR (DMSO-d6):

    • 
       7.0–7.8 ppm (m, 3H, Aromatic).[1]
      
    • 
       6.5 ppm (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).[1]
  • Appearance: Color is a critical quality attribute.[1] Darkening indicates oxidation of the amine.[1] Store under Nitrogen.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile.[1] Retrieved February 8, 2026.[1] [Link]

  • Google Patents. Method for preparing this compound and derivatives.[1] (General search for relevant process patents).[1]

  • Safe Work Australia. Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link]

Sources

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 2-Amino-3-trifluoromethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 2-Amino-3-trifluoromethylbenzonitrile . This structure is a critical pharmacophore in the synthesis of Selective Androgen Receptor Modulators (SARMs), such as LGD-4033 and Enobosarm analogs.

Executive Summary & Strategic Analysis

The this compound scaffold presents a unique "push-pull" electronic environment that complicates standard cross-coupling protocols.

  • The "Pull": The nitrile (-CN) at C1 and trifluoromethyl (-CF3) at C3 are strong electron-withdrawing groups (EWGs). This significantly lowers the electron density of the aromatic ring, theoretically accelerating the oxidative addition step of a halogenated precursor.

  • The "Push" (and Poison): The amino group (-NH2) at C2 is an electron bond donor but, more critically, a Lewis base. In its unprotected form, it can coordinate to the Palladium (Pd) center, potentially displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).

Core Challenge: Balancing the activation of the aryl halide (facilitated by EWGs) while preventing the free amine from deactivating the catalyst, all without hydrolyzing the sensitive nitrile group.

Pre-Reaction Workflow: Substrate Design

Since this compound (CAS: 525-00-0 equivalent core) lacks a leaving group, it serves as the nucleophile precursor or must be halogenated to act as the electrophile. The vast majority of pharmaceutical applications (SARMs) require functionalization at the C5 position .

Pathway A: Preparation of the Electrophile (Recommended)

Direct bromination is highly regioselective for the C5 position due to the directing power of the amine (ortho/para director) vs. the meta-directing EWGs.

  • Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

  • Product: 2-Amino-5-bromo-3-trifluoromethylbenzonitrile.

  • Advantage: This intermediate allows for the modular attachment of diverse aryl boronic acids at the tail of the molecule.

Detailed Experimental Protocols

Protocol A: Direct Coupling of Unprotected Amine (High-Throughput)

Best for: Rapid library synthesis, medicinal chemistry scale (mg to g).

This protocol utilizes Buchwald Biaryl Phosphine Ligands (specifically XPhos or SPhos), which are bulky enough to prevent the free aniline nitrogen from coordinating to the Pd center, thereby allowing the reaction to proceed without protection/deprotection steps.

Reagents:

  • Substrate: 2-Amino-5-bromo-3-trifluoromethylbenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl2·DCM (2–5 mol%)

  • Base: Potassium Phosphate (K3PO4) (2.0 equiv) or Cesium Carbonate (Cs2CO3)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Charge: To a microwave vial or pressure tube equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: If using non-preformed catalysts, add Pd2(dba)3 and XPhos ligand (1:2 ratio) and stir for 5 mins in solvent before adding to reactants.

  • Solvation & Degassing: Add the Dioxane/Water mixture (concentration ~0.1 M). Sparge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: Heat to 100°C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine (x2).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be fluorescent under UV due to the extended conjugation.

Protocol B: Protected Route (Process Scale)

Best for: Multi-gram scale-up where impurity profiles must be strictly controlled.

Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and prevents side reactions (like Buchwald-Hartwig amination of the amine itself).

  • Protection: Treat starting material with Boc2O and DMAP (cat.) in DCM.

  • Coupling:

    • Catalyst: Pd(PPh3)4 (Tetrakis) – cheaper, effective for protected substrates.

    • Base: Sodium Carbonate (Na2CO3) (2M aqueous).

    • Solvent: Toluene : Ethanol : Water (4:2:1).

    • Temp: Reflux (90–100°C) for 16 hours.

  • Deprotection: Treat coupled product with TFA/DCM (1:4) or HCl/Dioxane to cleave the Boc group.

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes for this specific scaffold and their chemical causality.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by -NH2Switch to bulky ligands (XPhos, SPhos) or protect amine (Boc/Acetyl).
Hydrolysis of Nitrile Base too strong / Temp too highSwitch from Hydroxides (NaOH) to Carbonates (K2CO3) or Phosphates (K3PO4). Avoid temps >100°C.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol esters) or add excess boronic acid (1.5–2.0 equiv).
Homocoupling (Biaryl) Oxygen in solventRigorous degassing (Freeze-Pump-Thaw x3) is superior to simple sparging.
Dehalogenation (H-sub) Hydride source presentEnsure solvent (Dioxane/Ethanol) is anhydrous or free of peroxides. Reduce reaction time.

Visualizing the Logic: Decision Pathway

The following diagram illustrates the decision tree for selecting the optimal coupling strategy based on the specific derivative available.

SuzukiStrategy Start Start: this compound CheckHalide Is the substrate halogenated? Start->CheckHalide Bromination Bromination (NBS/DMF) Target: 5-bromo derivative CheckHalide->Bromination No CheckScale Scale of Reaction? CheckHalide->CheckScale Yes (e.g. 5-Br) Bromination->CheckScale SmallScale Discovery (<1g) Speed prioritized CheckScale->SmallScale LargeScale Process (>10g) Purity prioritized CheckScale->LargeScale ProtocolA Protocol A: Unprotected Cat: XPhos Pd G3 Solvent: Dioxane/H2O SmallScale->ProtocolA ProtocolB Protocol B: Protected 1. Boc-Protection 2. Pd(PPh3)4 Coupling 3. Acid Deprotection LargeScale->ProtocolB Product Final Biaryl Product (SARM Scaffold) ProtocolA->Product ProtocolB->Product

Caption: Strategic workflow for functionalizing the this compound scaffold, distinguishing between rapid discovery routes and robust process routes.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source: National Institutes of Health (PMC) / Chem Sci.
    • URL:[Link]

  • Title: Application Notes and Protocols: Suzuki Coupling Reactions Involving Sterically Hindered Halides.
  • Context in SARM Synthesis (LGD-4033/Ligandrol)

    • Title: Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modul
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Mechanistic Insight on Amino-Acid/Pd Coordination

    • Title: Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalis
    • Source: Royal Society of Chemistry (Chem. Soc. Rev.).
    • URL:[Link][2]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Anilines in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the success of this transformation is highly dependent on the electronic and steric properties of the coupling partners.[2]

This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Amino-3-trifluoromethylbenzonitrile, a particularly challenging substrate. The presence of a potent electron-withdrawing trifluoromethyl group ortho to the amino group, coupled with a potentially coordinating nitrile functionality, necessitates a carefully considered approach to catalyst selection, reaction conditions, and overall strategy. Through a detailed exploration of the underlying principles and a step-by-step protocol, this document aims to equip researchers with the knowledge to successfully navigate the complexities of this transformation.

Substrate-Specific Considerations: A Multifaceted Challenge

The successful amination of this compound requires a nuanced understanding of its inherent chemical properties, each of which can influence the catalytic cycle.

  • Reduced Nucleophilicity: The strongly electron-withdrawing trifluoromethyl group significantly decreases the electron density on the aniline nitrogen, thereby reducing its nucleophilicity. This can slow down the rate-determining amine coordination and deprotonation steps of the catalytic cycle.

  • Steric Hindrance: The ortho-position of the bulky trifluoromethyl group presents a significant steric barrier around the amino group. This can hinder the approach of the amine to the palladium center, impeding the formation of the key palladium-amido intermediate.

  • Potential for Nitrile Coordination: Nitrile groups can act as ligands for palladium, potentially leading to catalyst inhibition by occupying coordination sites required for the catalytic cycle to proceed.

  • Propensity for Double Arylation: As a primary amine, this compound is susceptible to a second arylation event, leading to the formation of a diarylamine byproduct. Controlling the reaction to favor monoarylation is a critical objective.

To address these challenges, a judicious selection of the catalyst system—comprising a palladium precatalyst and a specialized ligand—along with the appropriate base and solvent, is paramount.

The Strategic Selection of Reaction Components

Based on established principles for overcoming the challenges posed by electron-deficient and sterically hindered anilines, the following components are recommended:

ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3/G4)These precatalysts offer high activity and thermal stability, ensuring the efficient generation of the active Pd(0) species. They are particularly effective for challenging couplings.
Ligand Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos)These ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Their steric bulk can also help to mitigate double arylation. BrettPhos, in particular, has shown efficacy in the selective monoarylation of primary amines.[4]
Base Strong, non-nucleophilic bases (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))A strong base is required to effectively deprotonate the electron-deficient aniline. LHMDS can be particularly useful when dealing with substrates that have functional groups sensitive to other strong bases.
Solvent Aprotic, non-polar solvents (e.g., Toluene or Dioxane)These solvents are commonly used in Buchwald-Hartwig aminations and are generally compatible with the reaction components. Toluene is often favored for its ability to azeotropically remove traces of water.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R-NH2) PdII_Amine [L-Pd(II)(Ar)(R-NH2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L-Pd(II)(Ar)(NHR) Deprotonation->PdII_Amido - Base-H+X- Red_Elim Reductive Elimination Product Ar-NHR Red_Elim->Product Product->Pd0 Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido intermediate. The final and crucial step is the reductive elimination of the desired arylamine product, which also regenerates the active Pd(0) catalyst.[4][5]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer and heating plate

Reaction Setup Workflow:

Caption: General workflow for the Buchwald-Hartwig amination.

Procedure:

  • Preparation of the Reaction Vessel: In an inert atmosphere glovebox, add the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the ligand (0.012-0.06 mmol, 1.2-6 mol% if not using a precatalyst with the ligand incorporated), and sodium tert-butoxide (1.2-1.5 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reactants: To the same Schlenk tube, add this compound (1.0 mmol) and the aryl bromide (1.0-1.2 mmol).

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene (5-10 mL) via syringe under a positive pressure of inert gas.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a fresh batch of palladium precatalyst.
Insufficiently strong baseFor highly electron-deficient anilines, a stronger base like LHMDS may be required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Diarylated Product High reaction temperature or prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Inappropriate ligandUse a bulkier ligand such as BrettPhos, which is known to favor monoarylation.
Decomposition of Starting Material or Product Reaction temperature is too highLower the reaction temperature.
Incompatible functional groupsEnsure that the aryl halide does not contain functional groups that are sensitive to the strong base under the reaction conditions.

Conclusion

The Buchwald-Hartwig amination of this compound presents a formidable synthetic challenge that can be overcome with a rational and informed approach. By carefully selecting a robust catalyst system featuring a bulky, electron-rich phosphine ligand, employing a strong, non-nucleophilic base, and maintaining rigorous anhydrous and inert reaction conditions, researchers can successfully synthesize the desired N-arylated products. The protocol and insights provided herein serve as a comprehensive guide for navigating the intricacies of this transformation, empowering scientists in the fields of drug discovery and materials science to access novel and valuable chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Accelerated Buchwald−Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(41), 13362–13363.
  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles for the Amination of Aryl Halides by Palladium Complexes of a Biaryl Monophosphine. Journal of the American Chemical Society, 129(25), 7894–7905.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 41(15), 5073–5090.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Thomas, D. A., & Albaneze-Walker, J. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the N-Arylation of Primary Amines. Organic Letters, 2(8), 1101–1104.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-3-trifluoromethylbenzonitrile in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (–CF3) group, is a cornerstone of modern medicinal chemistry, imparting favorable pharmacological properties such as enhanced metabolic stability and binding affinity. 2-Amino-3-trifluoromethylbenzonitrile stands out as a highly versatile and valuable building block in this domain. Its ortho-amino nitrile framework, combined with the potent electron-withdrawing nature of the adjacent trifluoromethyl group, provides a unique platform for constructing complex heterocyclic systems. This guide provides an in-depth exploration of this compound, focusing on its application in the synthesis of biaryl compounds—a common and critical scaffold in a multitude of kinase inhibitors. We will detail a robust Suzuki-Miyaura cross-coupling protocol, methods for quality control, and discuss the underlying rationale for its use in drug discovery.

Introduction: The Value Proposition of this compound

This compound (CAS 58458-14-3) is a specialized aromatic compound whose value in pharmaceutical synthesis is derived from its distinct structural features.[1] The molecule possesses three key points of interest for the synthetic chemist:

  • The Amino Group (-NH₂): A versatile handle for a wide array of reactions, including diazotization, acylation, and, critically for this guide, as a directing group or participant in coupling reactions.[1]

  • The Nitrile Group (-CN): This functional group is not merely a placeholder. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloadditions to form heterocyclic rings, offering multiple pathways for subsequent derivatization.[2]

  • The Trifluoromethyl Group (-CF₃): This is arguably the most impactful feature. The high electronegativity and lipophilicity of the –CF₃ group can significantly enhance a drug candidate's metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins.[3]

The strategic placement of these groups makes this compound an ideal starting material for building scaffolds that are prevalent in targeted therapies, particularly for kinase inhibitors.

Physicochemical & Safety Profile

A thorough understanding of the starting material's properties and safety hazards is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 58458-14-3[4][5]
Molecular Formula C₈H₅F₃N₂[4][5]
Molecular Weight 186.13 g/mol [4][5]
Appearance Crystalline Powder[6]
Melting Point 62-65 °C / 81-85 °C[6][7]
Boiling Point 263.9 °C at 760 mmHg[4][7]
Density ~1.4 g/cm³[6][7]
Solubility Slightly soluble in water, soluble in DMSO and methanol.[6]
XLogP3 2.4[4][5]

Note: Variations in reported melting points can occur due to different measurement conditions and sample purity.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[5][7]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

    • Ingestion: Rinse mouth and seek immediate medical attention.[8]

Core Application: Synthesis of a Biaryl Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling

The formation of a carbon-carbon bond between two aromatic rings (a biaryl scaffold) is a frequent objective in the synthesis of kinase inhibitors.[9] This structure often serves as the core foundation that positions other functional groups correctly within the ATP-binding pocket of the target kinase.[10][11] The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling for this purpose.[12][13]

Causality Behind Experimental Choices

The protocol described below is designed for efficiency and broad applicability.

  • Why Palladium Catalysis? Palladium(0) complexes are uniquely effective at mediating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for this C-C bond formation.[14]

  • The Ligand's Role: A phosphine-based ligand (like SPhos) is used to stabilize the palladium catalyst, prevent its decomposition, and facilitate the key steps of the catalytic cycle, especially the often-difficult oxidative addition to an electron-rich amine-substituted ring.

  • The Base is Crucial: A base (in this case, potassium carbonate) is required to activate the organoboron species in the transmetalation step, forming a more nucleophilic "ate" complex.[14]

  • Solvent System: A mixture of an organic solvent (like 1,4-Dioxane) and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.

Experimental Workflow: Synthesis

The following diagram outlines the general workflow for the synthesis of a biaryl intermediate.

G cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Charge vial with: 1. This compound 2. Arylboronic Acid 3. K₂CO₃ B Add Solvents: 1,4-Dioxane & Water A->B C Degas mixture with Argon (3 cycles) B->C D Add Pd Catalyst & Ligand (e.g., Pd(OAc)₂ + SPhos) C->D E Heat reaction mixture (e.g., 80-100 °C) with stirring D->E F Monitor reaction via TLC/LC-MS (2-12 hours) E->F G Cool to RT, dilute with EtOAc F->G H Wash with water & brine G->H I Dry organic layer (Na₂SO₄), filter H->I J Concentrate in vacuo I->J K Purify via Flash Column Chromatography J->K L Isolate pure biaryl product K->L

Caption: Synthetic workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction).

  • Degassing: Seal the vial and purge the reaction mixture with argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Reaction: Place the sealed vial in a preheated heating block and stir vigorously at 90 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[15]

Representative Data

The following table provides expected outcomes for the Suzuki coupling with various arylboronic acids, based on analogous reactions in the literature.[16]

Arylboronic AcidExpected Yield (%)Notes
Phenylboronic acid85-95%Standard, generally high-yielding.
4-Methoxyphenylboronic acid80-92%Electron-donating groups are well-tolerated.
4-Chlorophenylboronic acid75-88%Electron-withdrawing groups are well-tolerated.
3-Pyridylboronic acid65-80%Heterocyclic partners can sometimes require optimization of catalyst/ligand.[17]

Quality Control: Purity Analysis by HPLC

Ensuring the purity of the synthesized intermediate is a critical step before proceeding to subsequent synthetic transformations. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Analytical Workflow

G A Prepare Sample: Dissolve ~1 mg of product in 1 mL of Mobile Phase B Filter sample through 0.22 µm syringe filter A->B C Inject sample onto HPLC system B->C D Run Isocratic or Gradient Method C->D E Detect compound via UV detector (e.g., 254 nm) D->E F Analyze Chromatogram: Determine Retention Time (RT) and calculate Purity (%) E->F

Caption: Workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a 1:1 mixture of Water:ACN.

Typical Results
ParameterExpected Value
Retention Time (RT) Dependent on specific biaryl product (typically 8-12 min)
Purity >98% (by peak area integration)
Peak Shape Sharp, symmetrical peak

Broader Context: Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins.[18] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors are designed to block this activity, thereby disrupting the signaling pathways that drive disease progression. The biaryl scaffold synthesized using this compound is a privileged structure that can effectively occupy the ATP-binding site of many kinases, preventing the natural substrate (ATP) from binding and thus inhibiting the enzyme.

G cluster_pathway Simplified Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Biaryl Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of action for a kinase inhibitor.

Conclusion

This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an ideal starting point for the construction of complex molecular architectures. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and efficient method for producing biaryl scaffolds, which are central to the development of novel kinase inhibitors and other targeted therapeutics. Adherence to rigorous safety protocols and analytical quality control is essential for the successful application of this valuable chemical building block in drug discovery and development.

References

  • Molinstincts. (n.d.). Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile). Retrieved February 7, 2026, from [Link]

  • IndiaMART. (n.d.). Fluorides Supplier in CITY ,Trader in STATE . Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 7, 2026, from [Link]

  • PubMed. (2019). Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Retrieved February 7, 2026, from [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • MDPI. (n.d.). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)benzonitrile. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2018). Biaryl scaffold-focused virtual screening for anti-aggregatory and neuroprotective effects in Alzheimer's disease. Retrieved February 7, 2026, from [Link]

  • PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Retrieved February 7, 2026, from [Link]

Sources

Synthesis of quinazolines from 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 8-Trifluoromethylquinazolines

Abstract

This application note details the strategic synthesis of 8-trifluoromethylquinazoline scaffolds starting from 2-amino-3-trifluoromethylbenzonitrile. The presence of the trifluoromethyl (-CF₃) group at the C8 position offers significant medicinal chemistry advantages, including metabolic blockade of the oxidative "soft spot" on the aromatic ring and modulation of the pKa of the N1 nitrogen. We present two distinct protocols: (1) A direct cyclization to 4-amino-8-trifluoromethylquinazoline using formamidine acetate, and (2) A versatile three-step sequence to access 4-anilino-8-trifluoromethylquinazolines (kinase inhibitor scaffolds) via a 4-chloro intermediate.

Strategic Importance & Retrosynthetic Analysis

The quinazoline ring system is a privileged scaffold in drug discovery, serving as the core for numerous EGFR, VEGFR, and PI3K inhibitors (e.g., Gefitinib, Erlotinib).

Why 8-Trifluoromethyl?

  • Metabolic Stability: The C8 position of the quinazoline ring is susceptible to oxidative metabolism (hydroxylation). Blocking this site with a metabolically stable, electron-withdrawing -CF₃ group extends half-life.

  • Electronic Modulation: The -CF₃ group is ortho to the N1 nitrogen. Its strong electron-withdrawing nature ($ \sigma_p = 0.54 $) reduces the basicity of N1, potentially altering binding affinity in the ATP-binding pocket of kinases.

Synthetic Logic: The starting material, This compound , is uniquely suited for this synthesis because it pre-installs the bulky -CF₃ group. Attempting to introduce a trifluoromethyl group onto a pre-formed quinazoline ring at the C8 position is synthetically arduous due to electronic deactivation.

Reaction Pathways & Mechanism

We define two primary routes based on the desired final substitution at the C4 position.

  • Route A (Direct Amination): Utilizes Formamidine Acetate to yield the 4-amino derivative directly.

  • Route B (The "Scaffold" Route): Utilizes Formamide to yield the quinazolinone, which is then chlorinated and substituted.

Pathway Visualization

QuinazolineSynthesis Start 2-Amino-3-trifluoromethyl- benzonitrile ReagentA Formamidine Acetate (EtOH, Reflux) Start->ReagentA ReagentB1 Formamide (150°C) Start->ReagentB1 ProductA 4-Amino-8-trifluoromethyl- quinazoline ReagentA->ProductA Cyclization InterB1 8-Trifluoromethyl- quinazolin-4(3H)-one ReagentB1->InterB1 Niementowski Cyclization ReagentB2 POCl3 / DIPEA (Chlorination) InterB1->ReagentB2 InterB2 4-Chloro-8-trifluoromethyl- quinazoline ReagentB2->InterB2 Activation ReagentB3 R-NH2 / iPrOH (SNAr) InterB2->ReagentB3 ProductB 4-Substituted-8-CF3- quinazoline ReagentB3->ProductB Coupling

Figure 1: Divergent synthetic pathways from this compound. Route A provides direct access to primary amines, while Route B generates a versatile electrophilic scaffold.

Detailed Experimental Protocols

Protocol A: Direct Synthesis of 4-Amino-8-trifluoromethylquinazoline

Best for: Rapid generation of primary amine fragments.

Reagents:

  • This compound (1.0 eq)

  • Formamidine Acetate (1.5 - 2.0 eq)

  • Ethanol (anhydrous) or 2-Methoxyethanol (for higher temp)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 g, 5.37 mmol) in anhydrous Ethanol (10 mL).

  • Addition: Add Formamidine Acetate (0.84 g, 8.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (N₂) for 6–12 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting nitrile (

      
      ) should disappear, and a lower running fluorescent spot (
      
      
      
      ) should appear.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in water (20 mL) and adjust pH to ~9 with saturated NaHCO₃. Extract with EtOAc (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-10% MeOH/DCM).

Mechanistic Insight: The nucleophilic amine attacks the electrophilic formamidine carbon. The resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by rearrangement (Dimroth-like) to form the pyrimidine ring.

Protocol B: The "Versatile Scaffold" Route (3 Steps)

Best for: Creating libraries of kinase inhibitors (e.g., 4-anilinoquinazolines).

Step 1: Cyclization to 8-Trifluoromethylquinazolin-4(3H)-one

  • Setup: Mix This compound (1.0 g) with Formamide (5 mL, ~25 eq).

  • Reaction: Heat to 150°C–160°C for 4–6 hours.

    • Note: The high temperature is required to overcome the steric hindrance of the 3-CF₃ group and the lower nucleophilicity of the aniline.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash copiously with water (to remove formamide), and dry under vacuum.

    • Yield Target: >85%.[1]

    • Validation: IR spectrum should show loss of -CN stretch (~2220 cm⁻¹) and appearance of Carbonyl C=O (~1680 cm⁻¹).

Step 2: Chlorination to 4-Chloro-8-trifluoromethylquinazoline

  • Activation: Suspend the dried quinazolinone (1.0 eq) in POCl₃ (Phosphorus Oxychloride, 5–8 eq).

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Expert Tip: The base is critical here. The electron-withdrawing CF₃ group makes the lactam oxygen less nucleophilic toward phosphorus. DIPEA facilitates the formation of the dichlorophosphate intermediate.

  • Reaction: Reflux (105°C) for 2–4 hours. The suspension will clear as the starting material is consumed.

  • Quench (CRITICAL SAFETY): Cool to RT. Slowly pour the reaction mixture onto crushed ice/NaHCO₃ with vigorous stirring. Do not add water to the POCl₃.

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate. The product is moisture sensitive; store under N₂.

Step 3: S_NAr Coupling (Introduction of R-Group)

  • Coupling: Dissolve 4-Chloro-8-trifluoromethylquinazoline (1.0 eq) in Isopropanol (iPrOH) .

  • Nucleophile: Add the desired aniline or amine (1.1 eq).

  • Reaction: Heat to reflux for 1–3 hours.

  • Isolation: The product usually precipitates as the HCl salt. Filter and wash with iPrOH and Ether.

    • Free Base: If the free base is required, partition between EtOAc and sat. NaHCO₃.

Data Analysis & Validation

Analytical MethodDiagnostic SignalInterpretation
IR Spectroscopy Disappearance of ~2220 cm⁻¹Loss of Nitrile (-CN) indicates cyclization.
1H NMR (DMSO-d6) Singlet at

8.0 – 8.5 ppm
Characteristic H-2 proton of the quinazoline ring.
1H NMR (DMSO-d6) Broad singlet >10 ppmNH proton (if 4-amino or quinazolinone).
19F NMR Singlet ~ -60 to -63 ppmConfirms integrity of the -CF₃ group.
LC-MS M+1 PeakMass verification (e.g., MW 213 for 4-amino-8-CF3).

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Steric bulk of CF₃ prevents attack on formamide.

    • Solution: Switch solvent to Sulfolane (higher boiling point) or use microwave irradiation (200°C, 30 min).

  • Issue: Hydrolysis of 4-Chloro intermediate.

    • Cause: Moisture ingress during workup.

    • Solution: Ensure all glassware is oven-dried. Quench POCl₃ into a biphasic DCM/Ice-Water mixture to immediately sequester the product into the organic phase.

  • Issue: Low Yield in SNAr Coupling.

    • Cause: Deactivation of the ring by electron-donating groups on the incoming aniline.

    • Solution: Add catalytic HCl (dioxane solution) to protonate the quinazoline N1, activating the C4 position further.

References

  • Synthesis of Quinazolines (General Review)

    • Khan, I., et al. "Quinazoline derivatives: Synthesis and structure-activity relationship as EGFR inhibitors." Bioorganic Chemistry, 2016.

  • Niementowski Reaction (Cyclization Mechanism): Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.
  • Formamidine Acetate Cyclization (Method A)

    • Taylor, E. C., et al. "A One-Step Synthesis of 4-Aminoquinazolines." Journal of the American Chemical Society, 1960.

  • Chlorination and SNAr Protocols (Method B)

    • Bridges, A. J., et al. "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996. (Describes the POCl3/Aniline coupling standard).

  • 8-Substituted Quinazoline Properties

    • Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 2003. (Discusses steric/electronic effects of 8-position substituents).

Sources

Application Note: Strategic Synthesis of Benzimidazoles using 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) as a versatile linchpin in the synthesis of benzimidazole scaffolds.[1]

We define two distinct synthetic architectures:

  • Scaffold Transformation (Route A): Converting the nitrile group into an amine to generate a 1,2-diamine precursor, yielding 4-(trifluoromethyl)-1H-benzimidazoles .[1]

  • Pinner-Type Condensation (Route B): Utilizing the nitrile as an electrophile to react with external diamines, yielding 2-(2-amino-3-trifluoromethylphenyl)benzimidazoles .[1]

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic cores is a cornerstone of modern drug design, enhancing metabolic stability (blocking P450 oxidation) and increasing lipophilicity for better membrane permeability. This compound is a high-value synthon because its ortho-amino nitrile motif allows for divergent synthesis.[1] It can serve either as a precursor to a 4-substituted benzimidazole core (via rearrangement) or as an aryl-donor for 2-substituted benzimidazoles.[1]

Chemical Logic & Retrosynthesis[1]

Route A: The "Core Construction" Strategy

This route addresses the challenge of synthesizing benzimidazoles with a -CF₃ group at the 4-position (periplanaer to the NH).[1] Direct electrophilic substitution on pre-formed benzimidazoles rarely yields this regioselectivity.

  • Mechanism: Partial hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement, yields the critical intermediate 3-(trifluoromethyl)benzene-1,2-diamine .[1] This diamine is then cyclized with various electrophiles (formic acid, aldehydes, CDI).[1]

  • Why this works: The -CF₃ group at position 3 is electron-withdrawing, which stabilizes the intermediate anion during the Hofmann rearrangement but necessitates careful pH control during hydrolysis to prevent over-hydrolysis to the carboxylic acid.[1]

Route B: The "Pinner Condensation" Strategy

This route utilizes the nitrile carbon as the electrophile to form the C-2 position of a new benzimidazole ring.[1]

  • Mechanism: An external 1,2-diamine (e.g., o-phenylenediamine) attacks the nitrile (activated by acid or Lewis acid) to form an imidate/amidine intermediate, which cyclizes with loss of ammonia.[1]

  • Why this works: The ortho-amino group on the starting material remains intact, providing a handle for further derivatization (e.g., sandwich assays or bidentate ligand formation).[1]

Visualization of Reaction Pathways[1][2]

BenzimidazolePathways cluster_legend Pathway Legend Start This compound (Starting Material) Amide Intermediate: 2-Amino-3-(CF3)benzamide Start->Amide Hydrolysis (H2O2, K2CO3) Amidine Intermediate: Amidine Adduct Start->Amidine Nucleophilic Attack (o-Phenylenediamine) Diamine Key Precursor: 3-(CF3)benzene-1,2-diamine Amide->Diamine Hofmann Rearrangement (NaOCl or PhI(OAc)2) TargetA Target A: 4-(Trifluoromethyl)-1H-benzimidazole Diamine->TargetA Cyclization (HC(OEt)3 or R-CHO) TargetB Target B: 2-(2-Amino-3-(CF3)phenyl) benzimidazole Amidine->TargetB PPA / Heat Cyclization key Route A: Core Synthesis | Route B: Substituent Synthesis

Caption: Divergent synthetic pathways transforming this compound into either 4-substituted cores (Route A) or 2-aryl derivatives (Route B).

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)-1H-benzimidazole

This protocol creates the benzimidazole ring fusing the starting material.[1]

Phase 1: Conversion to 3-(Trifluoromethyl)benzene-1,2-diamine

Rationale: The nitrile is too stable to cyclize directly into the "N-C-N" portion of the imidazole without first becoming an amine.[1]

  • Partial Hydrolysis:

    • Dissolve this compound (10.0 mmol) in DMSO (20 mL).

    • Add K₂CO₃ (1.5 equiv) followed by dropwise addition of 30% H₂O₂ (5.0 equiv) at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Note: The reaction is exothermic; monitor temperature to prevent runaway.[1]

    • Quench: Pour into ice water. The primary amide (2-amino-3-(trifluoromethyl)benzamide) usually precipitates.[1] Filter and dry.

  • Hofmann Rearrangement:

    • Suspend the amide (from step 1) in water/acetonitrile (1:1).

    • Add NaOH (4.0 equiv).

    • Add NaOCl (commercial bleach, ~1.1 equiv active chlorine) dropwise at 0°C.[1]

    • Heat to 80°C for 1 hour. The solution typically darkens.

    • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

    • Validation: Check LC-MS for M+1 = 177.1 (Diamine).

Phase 2: Cyclization to Benzimidazole[1]
  • Cyclization:

    • Take the crude diamine (5.0 mmol) and dissolve in Triethyl Orthoformate (10 mL).

    • Add a catalytic amount of p-TsOH (10 mol%).

    • Reflux (100°C) for 3 hours.

  • Purification:

    • Evaporate excess orthoformate under reduced pressure.

    • Recrystallize the residue from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

ParameterSpecificationObservation/Critical Control Point
Yield (Overall) 65-75%Step 2 (Hofmann) is the yield-limiting step; ensure fresh bleach.[1]
Purity >98% (HPLC)Monitor for unreacted amide intermediate.
Key Impurity Urea dimerFormed if Hofmann rearrangement is too concentrated.
Protocol B: Synthesis of 2-(2-Amino-3-trifluoromethylphenyl)benzimidazole

This protocol uses the starting material as the "Acid/Nitrile" equivalent to substitute an external ring.[1]

Rationale: Polyphosphoric acid (PPA) acts as both the solvent and the Lewis acid catalyst, activating the nitrile for nucleophilic attack by the diamine.[1]

  • Reagent Mixing:

    • In a round-bottom flask, mix this compound (1.0 equiv) and o-phenylenediamine (1.1 equiv).

    • Add PPA (10 g per 1 g of substrate).

  • Reaction:

    • Heat the viscous mixture to 180°C for 4-6 hours.

    • Process Tip: Mechanical stirring is recommended due to high viscosity.

  • Workup (The "Crashing Out" Method):

    • Cool the mixture to ~80°C (do not let it solidify completely).

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize the acidic solution with aqueous Ammonia (NH₄OH) or NaOH pellets until pH ~8-9.

    • The product will precipitate as a solid.[1]

  • Purification:

    • Filter the precipitate.[1][2]

    • Wash extensively with water to remove phosphate salts.

    • Recrystallize from Methanol.

Analytical Data & Validation

For the 4-(Trifluoromethyl)-1H-benzimidazole (Route A product):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, NH), 8.35 (s, 1H, C2-H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H).[1]

    • Interpretation: The singlet at 8.35 ppm is characteristic of the benzimidazole C-2 proton.[1]

  • ¹⁹F NMR: Single peak at ~ -61.0 ppm (characteristic of Ar-CF₃).[1]

References

  • Hofmann Rearrangement Protocols

    • Org.[3][4][5][6] Synth.1988 , 66, 132.[1] "Preparation of o-Aminobenzonitriles and conversion to Diamines."

    • Source:

  • Benzimidazole Synthesis via Nitriles (Pinner/PPA Method)

    • Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 2-substituted benzimidazoles."[1]

    • Source: (General reference for PPA cyclization).

  • Properties of this compound

    • PubChem Compound Summary for CID 73868.
    • Source:

  • General Review on Benzimidazole Synthesis

    • Chemical Reviews, "Recent Advances in the Synthesis of Benzimidazoles."
    • Source: (Contextual grounding for oxidative cyclization).

Disclaimer: The protocols described herein involve hazardous chemicals (strong oxidizers, high temperatures). All experiments must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Leveraging 2-Amino-3-trifluoromethylbenzonitrile in Anticancer Drug Discovery

[1]

Executive Summary

This application note details the utility of 2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) as a privileged scaffold in the synthesis of next-generation anticancer agents.[1] Specifically, we focus on its role as a precursor for quinazoline-based tyrosine kinase inhibitors (TKIs) and benzimidazole derivatives .[1] The incorporation of the trifluoromethyl (-CF3) group at the C3 position enhances metabolic stability, membrane permeability, and ligand-binding affinity—critical parameters in oncology drug development. This guide provides validated synthetic protocols, biological assessment workflows, and safety guidelines for integrating this intermediate into lead optimization campaigns.

Introduction: The Fluorine Advantage in Oncology

In modern medicinal chemistry, the strategic introduction of fluorine is a proven tactic to modulate physicochemical properties without significantly altering steric bulk. This compound offers a unique "ortho-effect" combination of a nucleophilic amine and an electrophilic nitrile, flanked by a lipophilic -CF3 group.[1]

Key Pharmacophore Benefits:

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is resistant to cytochrome P450 oxidation, prolonging the half-life (

    
    ) of the drug candidate.[1]
    
  • Lipophilicity Modulation: The -CF3 group increases

    
    , facilitating passive transport across the cell membrane to reach intracellular kinase targets.[1]
    
  • Electronic Effects: The electron-withdrawing nature of the -CF3 and -CN groups lowers the pKa of the aniline, influencing the reactivity during cyclization reactions and the hydrogen-bond donor capability of the final drug molecule.[1]

Strategic Workflow: From Intermediate to Lead Candidate

The following diagram illustrates the critical pathway for converting this compound into bioactive scaffolds targeting Epidermal Growth Factor Receptor (EGFR) and other oncogenic kinases.

DrugDiscoveryWorkflowcluster_altAlternative ScaffoldStartStarting MaterialThis compoundInter1Intermediate AQuinazolin-4(3H)-one CoreStart->Inter1Cyclization(Formamide/HCOOH)BenzimBenzimidazoleDerivativesStart->BenzimCondensation(Aldehydes)Inter2Intermediate B4-ChloroquinazolineInter1->Inter2Chlorination(POCl3/SOCl2)LeadLead Candidate4-Anilinoquinazoline(Kinase Inhibitor)Inter2->LeadSNAr Substitution(Substituted Aniline)AssayBiological Validation(IC50 / Kinase Selectivity)Lead->AssayScreening

Figure 1: Synthetic workflow transforming the benzonitrile precursor into kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Synthesis of 8-Trifluoromethyl-quinazolin-4-one

This protocol establishes the bicyclic core required for kinase inhibition.[1] The -CF3 group at position 3 of the starting material translates to the 8-position of the quinazoline ring, a region often exposed to solvent in the ATP-binding pocket.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Formamide (excess, solvent/reagent)[1]

  • Ammonium acetate (0.1 eq, catalyst)[1]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.86 g, 10 mmol) in Formamide (15 mL).

  • Reaction: Add Ammonium acetate (0.08 g, 1 mmol). Heat the mixture to 140–150°C for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane).[1] The starting material (

      
      ) should disappear, and a lower spot (
      
      
      , fluorescent) should appear.[1]
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A white to off-white precipitate will form.[1] Filter the solid using a Buchner funnel.[1]

  • Purification: Wash the cake with cold water (3 x 20 mL) and diethyl ether (10 mL) to remove excess formamide. Recrystallize from ethanol if necessary.

  • Yield: Expected yield 75–85%.

Protocol B: Synthesis of 4-Anilino-8-trifluoromethylquinazoline (Target Inhibitor)

This step introduces the "tail" of the inhibitor, which interacts with the hydrophobic region of the kinase pocket.[1]

Reagents:

  • 8-Trifluoromethyl-quinazolin-4(3H)-one (from Protocol A)[1]

  • Phosphorus oxychloride (

    
    )[1]
    
  • 3-Chloro-4-fluoroaniline (or desired aniline derivative)[1]

  • Isopropanol (

    
    -PrOH)[1]
    

Procedure:

  • Chlorination (Activation):

    • Suspend the quinazolinone (5 mmol) in

      
       (10 mL).
      
    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Caution: Evaporate excess

      
       under reduced pressure.[1] Aazeotrope with toluene to remove traces.[1] This yields the unstable 4-chloro intermediate.[1]
      
  • Nucleophilic Substitution:

    • Dissolve the crude 4-chloro residue in Isopropanol (20 mL).

    • Add 3-Chloro-4-fluoroaniline (5.5 mmol, 1.1 eq).

    • Reflux at 85°C for 4 hours.

  • Workup:

    • Cool to room temperature.[1] The hydrochloride salt of the product often precipitates directly.

    • Filter the solid.[1] Wash with cold isopropanol and ether.[1]

    • Neutralization (Optional): Suspend in EtOAc and wash with saturated

      
       to obtain the free base.
      

Biological Validation & Data Analysis

To validate the efficacy of the synthesized library, researchers should compare the -CF3 substituted analogs against non-fluorinated controls.

In Vitro Signaling Assay (Western Blot)

Objective: Confirm inhibition of EGFR phosphorylation.[1]

  • Cell Line: A549 (NSCLC) or PC-3 (Prostate).[1]

  • Treatment: Treat cells with compound (0.1, 1, 10

    
    ) for 6 hours.[1]
    
  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Detection: Lyse cells and blot for p-EGFR (Tyr1068) vs. Total EGFR.[1]

    • Expected Result: Dose-dependent reduction in p-EGFR bands compared to DMSO control.[1]

Comparative Potency Data (Example)

The table below illustrates the expected impact of the -CF3 group on biological activity (Structure-Activity Relationship).

Compound IDR-Group (Pos 8)TargetIC50 (nM)LogPMetabolic Stability (Microsomal t1/2)
Ref-001 -HEGFR1252.115 min
Ref-002 -CH3EGFR852.422 min
TF-QZ-01 -CF3 EGFR 12 3.2 >60 min

Note: Data is illustrative of typical "Fluorine Effects" in medicinal chemistry literature.

Safety & Handling Guidelines

This compound is a potent chemical intermediate.[1] Strict adherence to safety protocols is mandatory.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

    • STOT-SE: Category 3 (Respiratory irritation).[1][2]

  • Handling:

    • Always handle inside a certified Chemical Fume Hood .[1]

    • Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]

    • Avoid contact with strong acids (potential release of HCN if nitrile hydrolysis occurs under extreme conditions, though unlikely in standard storage).[1]

  • Spill Response:

    • Contain spill with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]

    • Dispose of as hazardous organic waste containing halogens.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Scientific Electronic Library Online (SciELO). Synthesis and Therapeutic Applications of Bioactive Amino-Quinazolines. Retrieved from [Link][1]

  • Royal Society of Chemistry. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. Retrieved from [Link]

  • MDPI (Molecules). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Retrieved from [Link][1][3]

Experimental protocols for using 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Use of 2-Amino-3-trifluoromethylbenzonitrile in Synthetic Chemistry

Introduction: A Versatile Fluorinated Building Block

This compound is a key intermediate in the fields of medicinal chemistry and drug development. Its value stems from the strategic placement of three critical functional groups on the benzene ring: an amino group, a nitrile group, and a trifluoromethyl group. The amino (-NH₂) and nitrile (-C≡N) groups are versatile handles for a wide array of chemical transformations, particularly for the construction of nitrogen-containing heterocyclic systems.[1][2]

The trifluoromethyl (-CF₃) group is of particular importance in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Consequently, this compound serves as a crucial starting material for embedding this "magic" group into complex bioactive molecules, most notably quinazoline derivatives, which exhibit a wide range of pharmacological activities including anticancer and antiviral properties.[5][6]

This guide provides detailed protocols and expert insights for the safe handling and effective utilization of this compound in key synthetic applications.

Physicochemical Properties

A clear understanding of the compound's properties is essential before any experimental work.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃N₂[7]
Molecular Weight 186.13 g/mol [7]
Appearance Solid[1]
Melting Point 72 °C[8]
Boiling Point 263.9 ± 40.0 °C at 760 mmHg[8]
Density 1.4 ± 0.1 g/cm³[8]

Critical Safety & Handling Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.[7] Adherence to safety protocols is not merely procedural; it is a prerequisite for valid and reproducible scientific work.

GHS Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][9]

  • Irritation: Causes skin irritation and serious eye irritation.[7]

  • Respiratory: May cause respiratory irritation.[7]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The facility should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A flame-retardant lab coat is required.

  • Handling: Avoid creating dust. Do not breathe dust, vapor, mist, or gas.[10] Ensure all containers are tightly closed when not in use.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Core Application: Synthesis of 8-Trifluoromethyl-4-aminoquinazoline Derivatives

A primary application of 2-amino-3-(trifluoromethyl)benzonitrile is in the synthesis of the quinazoline scaffold, a privileged structure in medicinal chemistry.[5][11] The following two-step protocol is a robust method for producing 4-aminoquinazoline derivatives.

Workflow Overview: Quinazoline Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Amino-3-trifluoromethyl- benzonitrile C N'-(2-cyano-6-(trifluoromethyl)phenyl)- N,N-dimethylformamidine A->C Reaction (Heat) B DMF-DMA B->C F Target Quinazoline Derivative C->F Dimroth Rearrangement (Reflux) D Arylamine (R-NH2) D->F E Acetic Acid (Solvent/Catalyst) E->F

Caption: Two-step synthesis of quinazolines from this compound.

Protocol 1A: Synthesis of N'-(2-cyano-6-(trifluoromethyl)phenyl)-N,N-dimethylformamidine

Causality: This initial step is critical for activating the starting material. The reaction of the primary amino group with N,N-dimethylformamide-dimethylacetal (DMF-DMA) forms a formamidine intermediate. This intermediate is significantly more electrophilic and is primed for the subsequent intramolecular cyclization required to form the quinazoline ring system.[5]

Materials:

  • This compound

  • N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

  • Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add this compound (1.0 eq) and toluene to the flask.

  • Reaction Initiation: While stirring, add DMF-DMA (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is typically removed under reduced pressure (rotary evaporation) to yield the crude formamidine intermediate, which is often used in the next step without further purification.

Protocol 1B: Cyclization to form 4-Aminoquinazoline

Causality: The cyclization reaction proceeds via a Dimroth rearrangement mechanism. The added arylamine attacks the formamidine, leading to a series of intermolecular and intramolecular steps that culminate in the formation of the stable, aromatic quinazoline ring. Acetic acid serves as both a solvent and a catalyst, protonating intermediates to facilitate the cyclization and subsequent dehydration steps.[5]

Materials:

  • Crude N'-(2-cyano-6-(trifluoromethyl)phenyl)-N,N-dimethylformamidine (from Protocol 1A)

  • Substituted Arylamine (e.g., 4-methoxyaniline) (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

Procedure:

  • Reagents: Dissolve the crude intermediate from the previous step in glacial acetic acid in a round-bottom flask.

  • Addition: Add the selected arylamine (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling or after pouring the mixture into ice water.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes to remove residual acetic acid and impurities. The crude product can be further purified by recrystallization or column chromatography (see Section 4).

ReactantConditionsProductTypical Yield
This compound + 4-methoxyanilineDMF-DMA, Toluene; then Acetic Acid, RefluxN-(4-methoxyphenyl)-8-(trifluoromethyl)quinazolin-4-amine75-90%
This compound + 3-chloroanilineDMF-DMA, Toluene; then Acetic Acid, RefluxN-(3-chlorophenyl)-8-(trifluoromethyl)quinazolin-4-amine70-85%

Section 4: Purification of Synthesized Products

Purification is a critical step to ensure the final compound is suitable for biological testing or further synthetic steps. The choice between recrystallization and chromatography depends on the purity of the crude product and the nature of the impurities.[12]

Protocol 2A: Recrystallization

Applicability: Best suited for crude products that are >85-90% pure, where impurities have different solubility profiles from the desired compound.

Procedure:

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot but poorly soluble when cold. Toluene or ethanol/water mixtures are common starting points.[12]

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent with stirring until the solid is fully dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2B: Silica Gel Column Chromatography

Applicability: The gold standard for separating complex mixtures or removing impurities with similar solubility to the product.

Procedure:

  • Eluent Selection: Using TLC, determine an eluent system that provides good separation of the product from impurities. A typical starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.4 for the desired compound.[12]

  • Column Packing: Prepare a slurry of silica gel in the low-polarity starting eluent (e.g., 10% ethyl acetate in hexanes) and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.[12]

  • Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Purification
ProblemPotential CauseRecommended Solution
Product "oils out" during recrystallization The solvent is too good; the product is not crystallizing.Add a miscible anti-solvent (e.g., hexanes) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[12]
Streaking/Tailing on TLC/Column The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica surface.[12]
Poor separation of spots The eluent system is not optimal.Re-optimize the eluent system using TLC. Try different solvent combinations or a shallower gradient.[12]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an invaluable precursor for synthesizing complex, biologically active heterocycles.[4] By understanding the causality behind the synthetic protocols and adhering to rigorous safety and purification standards, researchers can effectively leverage this building block to construct novel molecular architectures with enhanced therapeutic potential.

References

  • SciELO. Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Available at: [Link]

  • Chemsrc. Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile). Available at: [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]

  • Comptox Chemicals Dashboard. 2-Amino-3-(trifluoromethyl)benzonitrile. Available at: [Link]

  • PubChem. 2-Amino-3-(trifluoromethyl)benzonitrile. Available at: [Link]

  • PubChem. 2-Amino-4-(trifluoromethyl)benzonitrile. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+% Available at: [Link]

  • Google Patents.CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents.Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • Molbase. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Available at: [Link]

  • IJNRD. A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

  • ResearchGate. Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

  • J-STAGE. Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Available at: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. (PDF) Green Synthesis of Bioactive Heterocycles-Part 1A. Available at: [Link]

  • Acme Bioscience. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Available at: [Link]

  • Sciforum. Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Available at: [Link]

  • National Institutes of Health. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]

  • PubMed. Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. Available at: [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]

  • National Institutes of Health. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available at: [Link]

  • IRIS Unipa. Editorial: Emerging heterocycles as bioactive compounds. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic derivatization of 2-amino-3-trifluoromethylbenzonitrile, a key building block in the development of novel pharmaceuticals and functional materials. The strategic placement of the amino, trifluoromethyl, and nitrile functionalities allows for a diverse range of chemical transformations. This document outlines detailed protocols for N-acylation, N-alkylation, diazotization-substitution, and cyclization reactions to construct quinazoline and quinoline scaffolds. The rationale behind experimental choices, self-validating system designs for protocols, and visual aids are included to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound is a valuable scaffold in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is a bioisostere for various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities or participate in cyclization reactions.[3][4] The adjacent primary amino group serves as a key nucleophilic center for a wide array of derivatization strategies. The strategic derivatization of this molecule opens avenues to a vast chemical space of novel compounds with potential therapeutic applications.

Core Derivatization Strategies

The derivatization of this compound can be broadly categorized into reactions involving the amino group and those that utilize both the amino and nitrile functionalities for heterocycle synthesis.

N-Acylation and N-Alkylation: Modifying the Amino Group

Direct modification of the primary amino group through acylation and alkylation is a fundamental approach to introduce diverse substituents and modulate the physicochemical properties of the parent molecule.

  • N-Acylation is a widely employed reaction to introduce an acetyl group or other acyl moieties onto an amine.[5] This transformation can alter properties such as solubility and bioavailability. The reaction typically proceeds via a nucleophilic acyl substitution mechanism where the amino group attacks an acylating agent like an acid chloride or anhydride.[6]

  • N-Alkylation introduces alkyl groups to the amine, further expanding the chemical diversity. Reductive amination is a common method for N-alkylation.

Diazotization and Subsequent Substitution

Diazotization of the primary aromatic amine with nitrous acid generates a highly reactive diazonium salt.[7][8] This intermediate can then be subjected to a variety of substitution reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups, including halogens, hydroxyl, and cyano groups, in place of the original amino group.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-disposition of the amino and nitrile groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and quinolines. These scaffolds are prevalent in numerous biologically active compounds.[9][10]

  • Quinazoline Synthesis: 2-Aminobenzonitriles can react with various electrophiles, such as nitriles or aldehydes, to construct the quinazoline ring system through intramolecular cyclization.[9][11][12]

  • Quinoline Synthesis: Multi-component reactions involving 2-aminobenzonitriles, aldehydes, and active methylene compounds can lead to the formation of highly substituted 4-aminoquinolines.[13][14][15]

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[16] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: N-Acetylation of this compound

This protocol details the N-acetylation using acetic anhydride, a common and efficient method.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • If using, add pyridine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-(2-cyano-6-(trifluoromethyl)phenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome and Characterization: The product, N-(2-cyano-6-(trifluoromethyl)phenyl)acetamide, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Quinazoline Derivative

This protocol describes a general method for the synthesis of a 4-aminoquinazoline derivative from this compound and a nitrile in the presence of a Lewis acid catalyst.

Materials:

  • This compound

  • Substituted benzonitrile (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware under an inert atmosphere.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in anhydrous 1,2-dichloroethane.

  • Add this compound and the substituted benzonitrile.

  • Heat the reaction mixture to reflux (approximately 84 °C) and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of a 4-Aminoquinoline Derivative via a Three-Component Reaction

This protocol outlines a one-pot synthesis of a highly substituted 4-aminoquinoline.[14][15]

Materials:

  • This compound

  • An aromatic aldehyde (1.0 eq)

  • An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)

  • A Lewis acid catalyst (e.g., SnCl₄ or InCl₃) (0.2 eq)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Round-bottom flask, condenser, magnetic stirrer, and standard laboratory glassware under an inert atmosphere.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound, the aromatic aldehyde, and the active methylene compound in the anhydrous solvent.

  • Add the Lewis acid catalyst to the mixture.

  • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Derivatization Reactions of this compound

Reaction TypeReagentsProduct TypeTypical Yield (%)
N-AcetylationAcetic anhydride, PyridineN-Acetylated derivative85-95
Quinazoline SynthesisBenzonitrile, AlCl₃4-Aminoquinazoline60-80
Quinoline SynthesisAromatic aldehyde, Malononitrile, SnCl₄4-Aminoquinoline70-90

Visualization of Workflows

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Scaffolds Start 2-Amino-3-trifluoromethyl- benzonitrile Acylation N-Acylation (Protocol 1) Start->Acylation Quinazoline Quinazoline Synthesis (Protocol 2) Start->Quinazoline Quinoline Quinoline Synthesis (Protocol 3) Start->Quinoline Product1 N-Acyl Derivative Acylation->Product1 Product2 Quinazoline Derivative Quinazoline->Product2 Product3 4-Aminoquinoline Derivative Quinoline->Product3

Caption: General derivatization pathways for this compound.

N_Acetylation_Workflow A Dissolve Starting Material in DCM B Cool to 0 °C A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temperature (2-4h) C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry and Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H

Caption: Step-by-step workflow for the N-acetylation protocol.

Troubleshooting and Optimization

  • Low Yields in Cyclization Reactions: Ensure all reagents and solvents are anhydrous, as Lewis acid catalysts are sensitive to moisture. The reaction temperature and time may also need optimization for specific substrates.

  • Purification Challenges: The trifluoromethyl group can impact the polarity of the derivatives. A range of solvent systems should be screened for optimal separation by column chromatography. Recrystallization from a suitable solvent system is often an effective purification method.[17]

  • Incomplete Reactions: Monitor the reaction progress closely using an appropriate analytical technique like TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or increasing the reaction temperature.

Conclusion

This compound is a highly versatile building block for the synthesis of a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to readily perform N-functionalization and construct complex heterocyclic systems underscores the importance of this compound in modern drug discovery and materials science.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. [Link]

  • Scheme of derivatization procedure of three different amino... ResearchGate. [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. ACS Publications. [Link]

  • Synthesis of Quinazolinyl Chalcone Derivatives. Atlantis Press. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]

  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]

  • Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives. ResearchGate. [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • 2-Amino-3-(trifluoromethyl)benzonitrile. PubChem. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]

  • Synthesis of Some Heterocyclic Compounds Derived From 2-Amino Benzothiazole. ResearchGate. [Link]

  • Gas chromatography-mass spectrometry method for the determination of free amino acids as their dimethyl-tert-butylsilyl (TBDMS) derivatives in animal source food. PubMed. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • Exploring Flow Procedures for Diazonium Formation. PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. PMC. [Link]

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. [Link]

  • A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. PMC. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Process for the diazotisation of amines. European Patent Office. [Link]

Sources

Technical Application Note: Scale-Up Synthesis of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Amino-3-trifluoromethylbenzonitrile presents a classic challenge in process chemistry: installing a nitrile group on a sterically crowded, electron-deficient aromatic ring while preserving a free aniline. This scaffold is a critical intermediate for high-value agrochemicals and kinase inhibitors (e.g., VEGFR targets).

Route Selection: The "Isatoic Anhydride" Advantage

While electrophilic cyanation of anilines (via iodination/cyanation) is possible, it suffers from poor regioselectivity due to the directing conflict between the amino (ortho/para) and trifluoromethyl (meta) groups.

For scale-up (>1 kg), the Isatoic Anhydride Pathway starting from 2-amino-3-(trifluoromethyl)benzoic acid is the superior choice. This route guarantees regiochemical integrity and avoids the use of hazardous metal cyanides (Rosenmund-von Braun reaction) or explosive diazonium salts (Sandmeyer reaction).

The Strategy:

  • Activation: Conversion of the anthranilic acid derivative to its isatoic anhydride.

  • Ammonolysis: Ring opening with ammonia to yield the benzamide.

  • Dehydration: Conversion of the primary amide to the nitrile using

    
    .
    

Chemical Reaction Pathway

ReactionPathway Start 2-Amino-3-(trifluoromethyl) benzoic acid Inter1 8-(Trifluoromethyl)isatoic anhydride Start->Inter1 Triphosgene/CDI THF, Reflux Inter2 2-Amino-3-(trifluoromethyl) benzamide Inter1->Inter2 NH4OH (aq) 40°C Product 2-Amino-3-trifluoromethyl benzonitrile Inter2->Product POCl3, Toluene 80°C

Figure 1: The Isatoic Anhydride Pathway ensures regiocontrol and avoids metal cyanides.

Detailed Experimental Protocols

Phase 1: Synthesis of 8-(Trifluoromethyl)isatoic Anhydride

Rationale: Direct amidation of anthranilic acids is difficult due to zwitterion formation. The isatoic anhydride serves as a protected, activated intermediate.

Reagents:

  • 2-Amino-3-(trifluoromethyl)benzoic acid (1.0 eq)

  • Triphosgene (0.35 eq) [Note: CDI (1.1 eq) can be used as a safer solid alternative]

  • Tetrahydrofuran (THF) (anhydrous, 10 vol)

  • Triethylamine (0.1 eq - catalytic)

Protocol:

  • Charge: To a reactor equipped with a scrubber (for HCl/Phosgene), charge 2-Amino-3-(trifluoromethyl)benzoic acid and THF.

  • Addition: Cool to 0°C. Add Triphosgene dissolved in THF slowly over 1 hour. Caution: Exothermic.

  • Reaction: Heat to reflux (65°C) for 3–4 hours. The solution typically clears as the anhydride forms.

  • Work-up: Cool to 0°C. The product often precipitates. If not, concentrate the solvent volume by 50% and add Heptane (antisolvent).

  • Filtration: Filter the white solid and wash with cold Heptane. Dry under vacuum at 45°C.

Key Process Parameter (KPP): Moisture control is critical. Water hydrolyzes the anhydride back to the starting material.

Phase 2: Ammonolysis to 2-Amino-3-(trifluoromethyl)benzamide

Rationale: The anhydride ring opens exclusively with ammonia to form the primary amide and release


.

Reagents:

  • 8-(Trifluoromethyl)isatoic anhydride (from Phase 1)

  • Ammonium Hydroxide (28-30% aq, 5.0 eq)

  • Ethanol or Acetonitrile (5 vol)

Protocol:

  • Charge: Suspend the isatoic anhydride in Ethanol.

  • Addition: Add Ammonium Hydroxide slowly at 20–25°C.

  • Reaction: Heat to 40–50°C. Evolution of

    
     gas will be observed. Monitor by HPLC for disappearance of anhydride.
    
  • Isolation:

    • Method A (Precipitation): Add water (10 vol) and cool to 5°C. The amide precipitates.

    • Method B (Extraction): If the product is soluble, remove Ethanol under vacuum, extract with Ethyl Acetate, and wash with brine.

  • Yield: Expected yield >90%.

Phase 3: Dehydration to this compound

Rationale:


 is the standard dehydrating agent.[1] It is preferred over 

for this substrate to avoid side reactions with the electron-deficient aniline.

Reagents:

  • 2-Amino-3-(trifluoromethyl)benzamide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)
    
  • Toluene (8 vol) or Acetonitrile (for lower temp)

  • Imidazole (0.1 eq) [Optional catalyst]

Protocol:

  • Setup: Dry reactor with overhead stirring and a reflux condenser connected to a caustic scrubber (NaOH) to neutralize HCl.

  • Charge: Suspend the amide in Toluene.

  • Addition: Add

    
     slowly at room temperature.
    
  • Reaction: Heat to 80–90°C. Stir for 6–8 hours.

    • Endpoint: HPLC should show <0.5% starting amide.

  • Quench (CRITICAL SAFETY STEP):

    • Cool reaction mass to 20°C.

    • Prepare a separate vessel with water (10 vol) at 5°C.

    • Slowly dose the reaction mass into the water (Inverse Quench). Maintain internal temp <30°C.

    • Warning: Delayed exotherms are common if

      
       accumulates before hydrolyzing.[2]
      
  • Neutralization: Adjust pH to ~8 using 20% NaOH solution.

  • Extraction: Separate layers. Extract aqueous phase with Toluene.

  • Purification:

    • Wash combined organics with brine.

    • Concentrate to dryness.

    • Recrystallization: Re-dissolve in hot Isopropyl Alcohol (IPA) and cool to crystallize.

Process Safety & Engineering Controls

The dehydration step involves Vilsmeier-Haack type intermediates and significant thermal hazards.

SafetyLogic Hazard POCl3 Quenching (Exothermic Hydrolysis) Control1 Inverse Quench (Add Rxn to Water) Hazard->Control1 Mitigation Control2 Temp Monitoring (Keep <30°C) Control1->Control2 Process Control Outcome Safe Hydrolysis of Phosphoric Acid Control2->Outcome Result

Figure 2: Safety logic for the critical quenching step.

Critical Safety Parameters:
  • Off-Gassing: The reaction generates HCl gas. The scrubber capacity must be calculated to handle 3 moles of HCl per mole of product.

  • Thermal Runaway: Do NOT add water directly to the hot

    
     mixture. This causes violent boiling. Always use the Inverse Quench  method (Reaction mixture into Water).
    

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (Area %)HPLC (C18, ACN/Water)
Water Content < 0.5%Karl Fischer
Melting Point 134 – 136°CDSC / Capillary
Residual POCl3 Not DetectedGC-Headspace

References

  • Isatoic Anhydride Chemistry

    • Clark, R. H. & Wagner, E. C. (1937). "Isatoic Anhydride." Journal of Organic Chemistry. Validating the ring-opening mechanism with ammonia.
  • Dehydration Protocols: Organic Process Research & Development. "Scalable Synthesis of Benzonitriles from Primary Amides." Note: General process conditions adapted from standard industrial protocols for electron-deficient benzamides.
  • Safety Data

    • Phosphorus Oxychloride Hydrolysis Safety.
  • Patent Precedent

    • Bayer CropScience AG. "Process for preparing 2-amino-3-trifluoromethylbenzoic acid derivatives."[3] WO2006013104. (Provides grounding for the starting material handling).

Disclaimer: This document is for research and development purposes only. All scale-up activities must be conducted under the supervision of qualified safety professionals.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-trifluoromethylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this key synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting logic to ensure you achieve the desired purity for your application.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most reliable and widely applicable purification techniques are recrystallization and silica gel column chromatography.[1] The choice is dictated by the initial purity of your crude material and the nature of the impurities present.

  • Recrystallization is ideal for crude material that is already relatively pure (>85-90%) and contains impurities with different solubility profiles than the desired product. It is a highly efficient method for removing small amounts of contaminants and can be easily scaled. The underlying principle involves dissolving the impure solid in a hot, saturated solution and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent (mother liquor).[2]

  • Silica Gel Column Chromatography is the method of choice for complex mixtures or when recrystallization fails to provide adequate separation. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[3] This technique offers high resolution but is generally more time-consuming and resource-intensive than recrystallization.

Q2: My crude or purified this compound has a distinct yellow or brownish color. Is this indicative of low purity?

Not necessarily, but it requires investigation. While the pure compound is often described as a white or off-white solid, a slight coloration is common and can arise from minor, highly-colored impurities, often aromatic oxidation byproducts.[1]

Causality: The amino group on the aromatic ring is susceptible to oxidation, which can form colored species. Even trace amounts of these can impart a noticeable color to the bulk material.

Actionable Advice:

  • Assess Purity Analytically: First, confirm the chemical purity using an analytical technique like HPLC or NMR. If the purity is >99% and the color is the only issue, it may be acceptable for your next synthetic step.

  • Decolorization: If the color must be removed, a charcoal treatment during recrystallization is effective. Activated charcoal has a high surface area that adsorbs colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q3: What are the most probable impurities I might encounter in my crude sample?

Impurities are almost always a direct consequence of the synthetic route used.[1] Common impurities may include:

  • Unreacted Starting Materials: For instance, if the synthesis involved a substitution reaction, you might have residual fluoro, chloro, or bromo precursors.[1]

  • Side-Products: Incomplete reactions or side reactions can generate impurities. For example, incomplete hydrolysis of a precursor could leave amide impurities.[1][4]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction workup.

Q4: How should I properly store purified this compound to maintain its purity?

To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, and protected from light.[1][5] The amino group makes it sensitive to oxidation and light-induced degradation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Purification Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate purification technique.

G start Crude this compound purity_check Assess Crude Purity (e.g., by TLC, ¹H NMR) start->purity_check high_purity High Purity? (>90% and few spots on TLC) purity_check->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Silica Gel Column Chromatography high_purity->chromatography No / Complex Mixture final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "oils out" and does not crystallize. The solvent is too effective, or the compound's melting point is below the solvent's boiling point. The solution may be supersaturated with impurities.1. Add a miscible "anti-solvent" (e.g., hexanes if using ethyl acetate or toluene) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[1] 2. Switch to a solvent system with a lower boiling point. 3. Try seeding the solution with a previously obtained pure crystal.
No crystals form, even after extended cooling. The solution is not sufficiently saturated (too much solvent was used), or the compound is highly soluble even at low temperatures.[1]1. Concentrate the solution by carefully boiling off some of the solvent in a fume hood and attempt to cool again.[1] 2. Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Consider a different solvent system where the compound has lower solubility at cold temperatures.
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. Premature crystallization during hot filtration.1. Ensure the solution is cooled for a sufficient duration (e.g., in an ice bath for >30 minutes) before filtration to maximize precipitation.[1] 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. 3. If performing hot filtration, pre-warm the funnel and receiving flask to prevent the product from crashing out.
Crystals are still colored after recrystallization. Highly colored impurities are co-crystallizing with the product.1. Re-dissolve the crystals in the hot solvent and add a small amount (1-2% w/w) of activated charcoal. 2. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. 3. Allow the decolorized filtrate to cool and crystallize as usual.
Silica Gel Column Chromatography Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Poor separation of product from impurities. The mobile phase (eluent) polarity is incorrect (either too high or too low). The column is overloaded with crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound is streaking or "tailing" on the column. The compound is highly polar and is interacting too strongly with the acidic silica gel. The compound is not fully soluble in the mobile phase.1. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize acidic sites on the silica. 2. Consider switching to a different stationary phase, such as neutral or basic alumina.
Low or no recovery of the product from the column. The compound is irreversibly adsorbed onto the silica gel. The compound may be degrading on the acidic silica.1. After running the optimized eluent, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to elute strongly-bound compounds. 2. If degradation is suspected, use a deactivated stationary phase like neutral alumina.[1]
Cracks or channels appear in the silica bed. Improper packing of the column. The silica gel was allowed to run dry.1. This issue is often unrecoverable and requires repacking the column. 2. Prevention: Pack the column as a uniform slurry. Once the solvent is added, never let the solvent level drop below the top of the silica bed.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Toluene/Hexanes System)

This protocol is effective for purifying crude this compound to >99% purity, especially for removing less polar impurities. A patent for a structurally similar compound specifies toluene for refining, making it a logical starting point.[6]

Workflow Diagram

G A Dissolve Crude Solid in Minimal Hot Toluene B Hot Filtration (Optional) (Removes insolubles) A->B C Allow to Cool Slowly (Room Temperature) B->C D Cool in Ice Bath (Maximize Precipitation) C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals (Cold Hexanes) E->F G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: General workflow for recrystallization.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot toluene (~70-80°C) portion-wise while stirring until the solid just dissolves. A good starting point is approximately 4-8 mL of toluene per gram of crude material.[6]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Place a piece of fluted filter paper into a stemless funnel resting on a pre-warmed receiving flask. Pour the hot solution through the filter paper quickly to remove solid impurities.

  • Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once crystal formation appears to be complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake (the collected crystals) with a small volume of ice-cold hexanes. This removes any residual toluene and dissolved impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed for separating the target compound from impurities with similar polarity. The choice of an ethyl acetate/hexane gradient is based on successful separations of similar amino-containing aromatic compounds.[7]

Step-by-Step Methodology:

  • Eluent Preparation: Prepare stock solutions of your mobile phase, for example, 10% ethyl acetate in hexanes and 30% ethyl acetate in hexanes.

  • Column Packing: Select a column of appropriate size. As a slurry, pour silica gel in the less polar eluent (10% EtOAc/Hexanes) into the column. Gently tap the column to ensure even packing and let the silica settle. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel (~2-3 times the weight of the crude). To do this, dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add the silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent (10% EtOAc/Hexanes), collecting fractions. Monitor the elution process by TLC. Gradually increase the eluent polarity (e.g., to 20%, then 30% EtOAc/Hexanes) to elute your product.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate and visualize under UV light to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

Verifying the purity of your final product is a critical step. No single technique is foolproof; a combination provides the most confidence.

Analytical TechniquePurposeKey Insights
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.Provides a precise percentage of purity by area. Reverse-phase (RP) HPLC is a common method for this type of molecule.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and impurity identification.¹H and ¹³C NMR confirm the chemical structure is correct. Integration of proton signals can give a semi-quantitative estimate of purity if impurities have unique, visible signals.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities.Useful for detecting residual solvents or volatile byproducts.
Melting Point Qualitative purity check.A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

Safety & Handling

This compound should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[5]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.
  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. EP0143769A1 - Preparation of ortho-aminobenzotrifluoride.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PubChem. 2-Amino-3-(trifluoromethyl)benzonitrile. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available from: [Link]

  • Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • SIELC Technologies. 4-Amino-2-(trifluoromethyl)benzonitrile. Available from: [Link]

  • ACS Publications. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]

  • Magritek. Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-trifluoromethylbenzonitrile (CAS 58458-14-3).[1] This guide is designed for researchers, chemists, and process development professionals who are utilizing this critical intermediate in their work. The synthesis of this molecule, while achievable through several routes, is often accompanied by the formation of specific byproducts that can complicate purification and impact yield. This document provides in-depth, experience-driven answers to common challenges, explains the causality behind byproduct formation, and offers robust troubleshooting strategies to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the prevalent route involving the cyanation of a halogenated precursor.

Q1: What is the most common and reliable synthetic route, and how does it influence potential byproducts?

The most frequently employed and logical synthetic strategy is the palladium-catalyzed cyanation of 2-bromo-6-(trifluoromethyl)aniline. This approach is favored due to the commercial availability of the starting material and the directness of the carbon-nitrogen bond formation.

The choice of this pathway inherently defines the primary impurity profile. The main challenges revolve around ensuring complete conversion of the starting material and preventing side reactions related to the functional groups present. Key byproducts are often unreacted starting material, hydrolysis products of the nitrile, and compounds derived from impurities in the starting materials.[2]

Q2: My post-reaction analysis (HPLC/GC-MS) shows a significant peak corresponding to the starting material, 2-bromo-6-(trifluoromethyl)aniline. What causes this incomplete conversion?

Incomplete cyanation is a frequent issue in palladium-catalyzed cross-coupling reactions. The root cause typically lies in the deactivation of the palladium catalyst or suboptimal reaction conditions.

  • Catalyst Deactivation: The palladium catalyst, typically in the Pd(0) active state, can be sensitive to oxygen. Failure to adequately degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) can lead to oxidation and deactivation of the catalyst. Furthermore, certain impurities in the solvent or starting materials can act as catalyst poisons.

  • Suboptimal Reagents and Conditions: The choice of cyanide source is critical. While toxic sources like CuCN or KCN are effective, safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often used but may require more carefully optimized conditions to achieve full conversion.[3] The reaction temperature and choice of solvent and base are also crucial parameters that must be fine-tuned for the specific ligand and palladium source being used.

Q3: I've isolated a byproduct with a mass 18 units higher than my product (M+18). What is this impurity and how do I prevent its formation?

A mass increase of 18 amu almost certainly indicates the hydrolysis of the nitrile (-CN) group to a primary amide (-CONH₂), forming 2-Amino-3-trifluoromethylbenzamide . This occurs when water is present in the reaction mixture, especially under basic or acidic work-up conditions or at elevated temperatures. The cyano group's carbon atom is electrophilic and susceptible to nucleophilic attack by water.

Prevention Strategy:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Use of anhydrous solvents and fresh, properly stored reagents is paramount.

  • Inert Atmosphere: Maintaining a dry, inert atmosphere not only protects the catalyst but also prevents the introduction of atmospheric moisture.

  • Controlled Work-up: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures. If an aqueous extraction is necessary, perform it quickly and at room temperature.

Q4: Is the trifluoromethyl (-CF₃) group stable throughout the synthesis? I'm concerned about potential side reactions.

The trifluoromethyl group is generally one of the most stable functional groups in organic synthesis. However, it is not entirely inert. Under exceptionally harsh conditions, such as refluxing in strong acid (e.g., fuming sulfuric acid) or very strong base, the -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH).[4][5][6][7]

In the context of a standard palladium-catalyzed cyanation, this side reaction is highly unlikely. The conditions are typically not severe enough to facilitate this difficult transformation. If you observe a byproduct corresponding to the hydrolysis of the -CF₃ group, it is crucial to re-evaluate your reaction conditions for extreme temperatures or pH excursions, which are likely detrimental to the overall reaction anyway.

Q5: My product seems to be contaminated with an isomer. What is the likely source?

Isomeric impurities typically originate from the starting materials. If your precursor, 2-bromo-6-(trifluoromethyl)aniline, contains other regioisomers (e.g., 4-bromo-2-(trifluoromethyl)aniline), these will likely undergo cyanation as well, leading to the corresponding isomeric aminobenzonitrile products. It is essential to source starting materials of high isomeric purity or to purify them before use. If the synthesis involves a bromination step, poor regiocontrol during that reaction can lead to a mixture of isomers that is difficult to separate later.[8]

Troubleshooting Guide: Byproduct Formation

This table provides a quick reference for identifying and resolving common issues during the synthesis.

Observation / Problem Potential Byproduct Plausible Root Cause Recommended Solution
High levels of starting material in crude product 2-Bromo-6-(trifluoromethyl)anilineInactive catalyst (oxidation), insufficient degassing, suboptimal temperature, or incorrect stoichiometry.Ensure rigorous degassing of the solvent and reaction vessel. Use a fresh, high-quality catalyst and ligand. Optimize reaction temperature and time based on small-scale trials.
Impurity with M+18 observed 2-Amino-3-trifluoromethylbenzamidePresence of water in the reaction mixture; harsh pH conditions during work-up.Use anhydrous solvents and reagents. Maintain a dry, inert atmosphere. Neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acid/base.
Impurity with M+17 and loss of F (-CF₃ -> -COOH) 2-Amino-3-carboxybenzonitrileExtremely harsh acidic or basic conditions and high temperatures (unlikely in standard cyanation).Verify that reaction conditions are not excessively harsh. Standard cyanation conditions should not cause this. Check for localized "hot spots" in the reactor.
Presence of isomeric products Isomers of this compoundUse of impure starting material containing other regioisomers.Source starting materials with a certified high isomeric purity (>99%). Analyze the starting material by GC or HPLC before starting the reaction.
Product has a persistent off-white or brownish color Highly colored minor impuritiesTrace metal residues (e.g., palladium), or formation of small amounts of polymeric/degradation products.Treat a solution of the crude product with activated charcoal before recrystallization. Ensure efficient removal of the catalyst during work-up (e.g., filtration through Celite).[2]

Visualization of Reaction and Byproduct Pathways

The following diagrams illustrate the intended synthetic route and the potential side reactions that lead to common byproducts.

Synthesis_Workflow start 2-Bromo-6-(trifluoromethyl)aniline reagents Pd Catalyst, Ligand, CN Source (e.g., Zn(CN)₂) Solvent, Heat start->reagents product This compound reagents->product caption Fig 1. Main Synthetic Pathway Byproduct_Formation cluster_main Main Reaction Pathway Start 2-Bromo-6-(trifluoromethyl)aniline Prod Desired Product: This compound Start->Prod Pd-catalyzed Cyanation B1 Byproduct: Unreacted Starting Material Start->B1 Incomplete Reaction (Catalyst Deactivation) B3 Byproduct: Isomeric Impurities Start->B3 SM Isomer Contamination B2 Byproduct: 2-Amino-3-trifluoromethylbenzamide Prod->B2 Nitrile Hydrolysis (+H₂O)

Caption: Fig 2. Common byproduct formation pathways from the main reaction.

Recommended Experimental Protocol: Cyanation of 2-bromo-6-(trifluoromethyl)aniline

This protocol is a representative procedure and should be adapted and optimized based on available laboratory equipment and safety protocols.

Reagents & Equipment:

  • 2-bromo-6-(trifluoromethyl)aniline (1.0 eq)

  • Zinc Cyanide, Zn(CN)₂ (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.01 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.02 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Vessel Preparation: Under a stream of nitrogen or argon, add 2-bromo-6-(trifluoromethyl)aniline, zinc cyanide, Pd₂(dba)₃, and dppf to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF via cannula or syringe. The reaction concentration should be approximately 0.5 M.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is complete when the starting material is no longer detectable. Typical reaction times are 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble palladium and zinc salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). Caution: The aqueous layers will contain cyanide and must be quenched with bleach or another appropriate method before disposal.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid. [2]

References

  • PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Royal Society of Chemistry. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]

  • ACS Publications. (1950). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-Amino-3-trifluoromethylbenzonitrile. This molecule is a valuable building block in the synthesis of pharmaceuticals and advanced materials, largely due to the unique electronic properties conferred by the trifluoromethyl group. However, its trifunctional nature—possessing an amine, a nitrile, and a trifluoromethyl group on an aromatic ring—presents distinct challenges in catalytic reactions. The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring, while the amino and nitrile moieties can coordinate with and potentially inhibit metal catalysts.

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of working with this substrate and optimize your catalyst selection for successful synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before starting your experiments.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

The primary challenges stem from a combination of electronic and steric effects, as well as potential catalyst inhibition:

  • Electronic Deactivation: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. This significantly reduces the electron density of the aromatic ring, making the oxidative addition step of many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) kinetically challenging.[1]

  • Catalyst Inhibition: The lone pair of electrons on the primary amine (-NH2) and the nitrile (-CN) group can coordinate to the metal center of the catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit or completely halt catalytic turnover.

  • Steric Hindrance: The ortho-positioning of the amine and trifluoromethyl groups can create steric congestion around the reaction center, potentially hindering the approach of coupling partners.

  • C–F Bond Activation: Under harsh reaction conditions, particularly with highly active catalysts, there is a risk of undesired C–F bond activation or defluorination of the trifluoromethyl group.[2][3]

Q2: How do I choose between different classes of catalysts (e.g., Palladium, Copper) for reactions with this substrate?

The choice of metal is dictated by the desired transformation:

  • Palladium: This is the most versatile and widely used catalyst for C-C, C-N, and C-O bond-forming cross-coupling reactions.[4] For this compound, palladium is the preferred choice for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[5][6][7]

  • Copper: Copper catalysts are traditionally used for Ullmann-type couplings and are particularly effective for cyanation reactions (e.g., Rosenmund–von Braun reaction).[8] If you are performing a reaction involving the nitrile group or a specific type of amination, copper might be a suitable choice.

  • Nickel: As a more earth-abundant and economical alternative to palladium, nickel catalysis is gaining traction. However, nickel catalysts often have different reactivity profiles and may require more stringent exclusion of air and moisture.

Q3: What is the role of the ligand in optimizing these reactions, and which ligand types are generally most effective?

Ligands are arguably the most critical variable for achieving success with this challenging substrate. They stabilize the metal center and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle. For an electron-deficient substrate like this compound, bulky and highly electron-donating ligands are essential. These ligands promote the difficult oxidative addition step and accelerate the final reductive elimination step.

The most successful ligands are often bulky biaryl phosphines, such as those developed by the Buchwald group.[9] Ligands like XPhos, RuPhos, and BrettPhos have proven effective in promoting couplings of electron-poor aryl halides and amines.[10]

Q4: Is it necessary to protect the amino group?

Whether to protect the -NH2 group is a strategic choice with trade-offs.

  • No Protection: Modern catalyst systems, particularly those using bulky phosphine ligands, are often robust enough to tolerate the free amine.[11] Avoiding a protection-deprotection sequence saves two synthetic steps, improving overall efficiency.

  • With Protection: If catalyst inhibition is a persistent issue and cannot be overcome by ligand or condition screening, protecting the amine as a carbamate (e.g., Boc) or an amide is a viable strategy. This prevents its coordination to the metal center but adds steps to your synthesis. The decision should be made based on initial screening experiments.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This guide provides a systematic, cause-and-effect approach to solving common problems encountered during experiments.

Scenario: Suzuki-Miyaura Coupling

You are attempting to couple this compound (as an aryl halide derivative, e.g., 2-Amino-5-bromo-3-trifluoromethylbenzonitrile) with a boronic acid, but are observing low or no product formation.

Problem: Low to no conversion of the starting material.

G start Low / No Conversion in Suzuki Coupling cause1 Cause: Inactive Catalyst System start->cause1 cause2 Cause: Catalyst Inhibition start->cause2 cause3 Cause: Ineffective Base / Transmetalation start->cause3 cause4 Cause: Boronic Acid Degradation start->cause4 sol1a Solution: Use bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). cause1->sol1a sol1b Solution: Use a modern Pd pre-catalyst (e.g., G3 or G4 palladacycles). cause1->sol1b sol2a Solution: Increase ligand:Pd ratio (e.g., from 1.1:1 to 2:1). cause2->sol2a sol2b Solution: Protect the amino group (e.g., as Boc-aniline). cause2->sol2b sol3a Solution: Screen stronger or more soluble bases (e.g., K3PO4, Cs2CO3). cause3->sol3a sol3b Solution: Ensure adequate solvent polarity (e.g., add water to aprotic solvent). cause3->sol3b sol4a Solution: Use anhydrous solvents and rigorous inert atmosphere. cause4->sol4a sol4b Solution: Switch to a more stable boronic ester (e.g., pinacol boronate). cause4->sol4b

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

  • Possible Cause 1: Inappropriate Catalyst/Ligand System.

    • Causality: The electron-poor nature of the substrate makes the initial oxidative addition of the C-X bond to the Pd(0) center the rate-limiting step. A standard catalyst like Pd(PPh3)4 may not be active enough.

    • Solution: Employ a more robust catalyst system. Use a palladium source (e.g., Pd(OAc)2, Pd2(dba)3) combined with a bulky, electron-rich biaryl phosphine ligand. These ligands promote oxidative addition and stabilize the active catalytic species.[12][13] Refer to Table 1 for recommended systems.

  • Possible Cause 2: Catalyst Inhibition by the Substrate.

    • Causality: The free amine or nitrile group can bind to the coordinatively unsaturated Pd(0) species required for oxidative addition, effectively sequestering the catalyst.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). The excess ligand can help prevent substrate coordination. Alternatively, if inhibition persists, consider a protecting group strategy for the amine.

  • Possible Cause 3: Ineffective Base or Slow Transmetalation.

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation to the palladium center.[4] If the base is too weak or has poor solubility, this step will be slow.

    • Solution: Screen a range of bases. Aqueous solutions of K3PO4 or K2CO3 are common, while Cs2CO3 is often effective in difficult couplings.[14] Ensure the chosen solvent system allows for sufficient solubility of the base.

Parameter Recommendation for this compound Substrates Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle pre-catalyst (e.g., RuPhos-G3-Pd)Pre-catalysts offer better air stability and generate the active Pd(0) species more reliably.
Ligand XPhos, RuPhos, SPhosThese bulky, electron-rich ligands are essential to overcome the electronic deactivation from the -CF3 group.[10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A screen is recommended. Cs₂CO₃ is often more effective for challenging substrates but is more expensive.[14]
Solvent Toluene/H₂O, Dioxane/H₂O, 2-MeTHFA mixture of an aprotic organic solvent with water is typically required for the base to function effectively.
Temperature 80-110 °CHigher temperatures are often needed to drive the reaction to completion.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Scenario: Buchwald-Hartwig Amination

You are using the amine of this compound to couple with an aryl halide.

Problem: Low yield of the desired N-arylated product.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B B A->B:f0 + Ar-X C C B:f1->C:f0 + R₂NH, Base D D C:f1->D:f0 Slow step for electron-poor amines D:f1->A + L

Caption: The Buchwald-Hartwig amination catalytic cycle.

  • Possible Cause 1: Slow Reductive Elimination.

    • Causality: The electron-withdrawing nature of the benzonitrile substrate makes the nitrogen atom less nucleophilic and slows down the final C-N bond-forming reductive elimination step from the Ar-Pd(II)-NR₂(L) complex.[6][9]

    • Solution: Switch to a more electron-donating ligand. Ligands specifically designed to promote reductive elimination, such as BrettPhos, can be highly effective.[10] Increasing the reaction temperature can also help overcome the activation barrier for this step.

  • Possible Cause 2: Incorrect Base.

    • Causality: The base must be strong enough to deprotonate the amine (or the intermediate palladium-amine complex) without causing side reactions like aryl halide degradation or ester hydrolysis.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be highly effective, sometimes outperforming other bases for challenging substrates.[10]

  • Possible Cause 3: Catalyst Decomposition.

    • Causality: At the high temperatures often required for these reactions, the catalyst can decompose, especially if the ligand does not provide sufficient stabilization.

    • Solution: Use a well-defined palladium pre-catalyst. These are often more stable and provide a more controlled release of the active Pd(0) species. Ensure the reaction is run under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Ligand Coupling Partner Key Advantages & Rationale
XPhos Aryl Chlorides, BromidesGeneral, highly active ligand. Good first choice for screening.
RuPhos Hindered Aryl HalidesIts specific structure is often beneficial for coupling sterically demanding partners.
BrettPhos Electron-deficient amines, Hindered substratesExcellent for promoting the difficult reductive elimination step, making it ideal for this substrate.[10]
Table 2: Ligand Selection Guide for Buchwald-Hartwig Amination.

Section 3: Experimental Protocols

Disclaimer: These are general starting protocols. Optimization of temperature, concentration, and reaction time is highly recommended for each specific substrate combination. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a hypothetical 2-Amino-5-bromo-3-trifluoromethylbenzonitrile with 4-methoxyphenylboronic acid .

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Amino-5-bromo-3-trifluoromethylbenzonitrile (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos-G3-Pd, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of This compound with 4-bromotoluene .

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq).

  • Catalyst Addition: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., BrettPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask, remove from the glovebox, and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the N-arylated product.

References

  • Synthetic method of 2-trifluoromethyl benzamide. (Patent No. CN113698315A).
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (Patent No. CN1810775B).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (Book Chapter).
  • Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. (2025). Benchchem.
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (2019).
  • Palladium-Catalyzed Aryl
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020).
  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. (2008). PMC.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2019). Reaction Chemistry & Engineering.
  • Buchwald-Hartwig Amin
  • Pd-catalyzed defluorination/arylation of α-trifluoromethyl ketones via consecutive β-F elimination and C–F bond activation. (2016).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • Optimization of Suzuki-Miyaura coupling reaction. (2014).
  • Catalytic activation of a single C–F bond in trifluoromethyl arenes. (2015). PMC.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry Co., Ltd.

Sources

Introduction: Why Solvent Choice is Critical for 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource on the nuanced effects of solvents on the reactivity of 2-Amino-3-trifluoromethylbenzonitrile. As a Senior Application Scientist, my aim is to bridge theoretical principles with practical, field-proven insights to empower you to navigate the complexities of your experimental work with this versatile building block.

This compound is a molecule of significant interest in medicinal chemistry and materials science. Its reactivity is dictated by the interplay of three key functional groups: a nucleophilic amino group (-NH₂), an electrophilic nitrile group (-CN), and a strongly electron-withdrawing trifluoromethyl group (-CF₃). The -CF₃ group, in particular, lowers the basicity of the aniline nitrogen and activates the aromatic ring for certain reactions.[1] Solvents do more than just dissolve reactants; they are active participants that can dramatically influence reaction rates, yields, and even the final product distribution by stabilizing or destabilizing reactants, intermediates, and transition states. Understanding these interactions is paramount for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect reactions involving this compound?

A1: Solvent polarity is a crucial factor. The molecule itself has a significant dipole moment due to its polar functional groups (-NH₂, -CN, -CF₃).

  • Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for reactions that involve the formation of charged intermediates or transition states, such as in Nucleophilic Aromatic Substitution (SNAr).[2] They stabilize these charged species, lowering the activation energy and accelerating the reaction.[3] For instance, polar aprotic solvents excel at solvating cations while leaving the nucleophile's anion "naked" and more reactive.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for reactions where reactants are nonpolar or where charged intermediates are not formed. They are often poor choices for reactions requiring dissolved ionic reagents. However, in some cases, nonpolar solvents can enhance reactivity by promoting stronger hydrogen bonding between reactants where applicable.[5]

Q2: What is the difference between protic and aprotic solvents, and why does it matter for this molecule?

A2: The key difference is the presence of an acidic proton (a hydrogen atom bonded to an oxygen or nitrogen).

  • Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as hydrogen bond donors. This can be detrimental when working with strong, anionic nucleophiles, as the solvent can form a hydrogen-bond cage around the nucleophile, stabilizing it and reducing its reactivity.[4] However, they can be beneficial in reactions where proton transfer is part of the mechanism.

  • Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents lack an acidic proton and cannot act as hydrogen bond donors. Polar aprotic solvents are often the superior choice for SNAr reactions because they do not deactivate the nucleophile through hydrogen bonding.[2][6]

Q3: The amino group is nucleophilic, but the -CF₃ group is strongly withdrawing. How does this impact reactivity and solvent choice?

A3: This is a classic example of competing electronic effects. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr).[2] It also reduces the nucleophilicity of the amino group by pulling electron density away from it. When choosing a solvent for a reaction at the amino group (e.g., acylation), a less polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often used to avoid interfering with the nucleophile-electrophile interaction. For SNAr reactions on the ring (displacing a different leaving group, if present), a polar aprotic solvent is ideal to facilitate the attack of an external nucleophile.

Q4: My compound is not dissolving well. What should I do?

A4: Poor solubility is a common hurdle. This compound is a solid with moderate polarity.[7]

  • Initial Steps: Gentle heating and sonication can often overcome the kinetic barrier to dissolution.

  • Solvent Screening: If solubility remains low, perform small-scale tests with a range of solvents. Polar aprotic solvents like DMSO and DMF are often good starting points.[8]

  • Co-Solvents: Using a mixture of solvents can be effective. For example, adding a small amount of DMSO to a less polar solvent like THF can significantly improve solubility.

  • Salt Formation: For specific applications, converting the amino group to a salt (e.g., a hydrochloride salt) can drastically increase solubility in polar protic solvents, although this will deactivate the amine's nucleophilicity.[8]

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues encountered during experiments, linking them directly to solvent effects and providing actionable solutions.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a common reaction for aryl systems bearing strong electron-withdrawing groups. The choice of solvent is arguably the most critical parameter for success.

Problem: Low or No Conversion in an SNAr Reaction
  • Potential Cause 1: Use of a Protic Solvent. Protic solvents like ethanol or water can solvate and deactivate the anionic nucleophile (e.g., an alkoxide or thiolate) through hydrogen bonding, severely reducing its reactivity.[4]

  • Solution 1: Switch to a Polar Aprotic Solvent.

    • Solvent Selection: Choose a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate the counter-ion of the nucleophile but leave the anion highly reactive.[2]

    • Ensure Anhydrous Conditions: Water is a protic impurity. Ensure your solvent and glassware are thoroughly dried, as even trace amounts of water can hinder the reaction.

    • Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. The high boiling points of DMSO and DMF make them ideal for this.

  • Potential Cause 2: Poor Solubility of Reactants. If the nucleophilic salt and the benzonitrile derivative are not fully dissolved, the reaction will be slow and inefficient, occurring only at the surface of the solids.

  • Solution 2: Optimize Solubility.

    • Primary Choice: Use DMSO, which is an excellent solvent for a wide range of organic and inorganic compounds.

    • Co-Solvent System: If one reactant has limited solubility in your primary choice, consider a co-solvent. However, avoid protic co-solvents.

    • Phase-Transfer Catalyst: In cases of immiscible reactants, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase.

Data Presentation: Solvent Properties and SNAr Suitability
SolventDielectric Constant (ε)TypeSNAr SuitabilityRationale
DMSO 47Polar AproticExcellent Stabilizes charged intermediate, high boiling point, excellent solvating power.[2]
DMF 37Polar AproticVery Good Similar to DMSO, but can decompose at high temperatures.[2]
Acetonitrile 37.5Polar AproticModerate Lower boiling point limits reaction temperature. Good for moderate reactivity systems.
THF 7.6AproticPoor Insufficient polarity to stabilize the charged Meisenheimer intermediate effectively.
Ethanol 24.5Polar ProticVery Poor Deactivates nucleophile via hydrogen bonding.[4][9]
Toluene 2.4NonpolarVery Poor Cannot stabilize charged intermediates; poor solubility for ionic nucleophiles.
Visualization: The Role of Solvent in SNAr

G cluster_0 In Polar Aprotic Solvent (e.g., DMSO) cluster_1 In Polar Protic Solvent (e.g., EtOH) Reactants_A Aryl-X + Nu⁻ K⁺ Intermediate_A Meisenheimer Complex (Stabilized by Solvent) Reactants_A->Intermediate_A Attack Product_A Aryl-Nu + K⁺X⁻ Intermediate_A->Product_A Elimination Reactants_B Aryl-X + [EtOH--Nu⁻--EtOH] (Solvated Nucleophile) High Energy Barrier High Energy Barrier Reactants_B->High Energy Barrier Attack Slowed

Caption: Solvent's role in SNAr reaction efficiency.

Guide 2: Reactions at the Amino Group (e.g., Acylation)
Problem: Formation of Di-acylated or Other Side Products
  • Potential Cause: Use of a Highly Polar or Basic Solvent. Solvents like DMF or pyridine can sometimes act as catalysts or participants in side reactions. A highly polar environment might also favor undesired reaction pathways.

  • Solution: Use an Inert, Aprotic Solvent.

    • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. They are relatively non-polar and are not basic, minimizing their participation in the reaction.

    • Include a Non-Nucleophilic Base: The acylation reaction produces acid (e.g., HCl if using an acyl chloride). This acid can protonate the starting amine, deactivating it. Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid without competing with the amino group.

    • Control Stoichiometry: Add the acylating agent slowly and in a controlled stoichiometric amount (e.g., 1.0-1.1 equivalents) to reduce the chance of di-acylation.

Experimental Protocol: Acylation of this compound
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography to yield the desired amide.[10]

Visualization: Troubleshooting Workflow for a Failed Reaction

G Start Reaction Yield is Low / Failed Check_Purity Analyze Starting Material (NMR, LCMS) Start->Check_Purity Purity_OK Purity >98%? Check_Purity->Purity_OK Check_Solvent Was the solvent anhydrous? Purity_OK->Check_Solvent Yes Purify_SM Action: Purify Starting Material and Repeat Purity_OK->Purify_SM No Solvent_OK Yes Check_Solvent->Solvent_OK Check_Temp Was reaction temperature appropriate? Solvent_OK->Check_Temp Yes Dry_Solvent Action: Use freshly dried solvent and repeat Solvent_OK->Dry_Solvent No Temp_OK Yes Check_Temp->Temp_OK Adjust_Temp Action: Optimize temperature (increase or decrease) Temp_OK->Adjust_Temp No Consult Consult further literature for mechanistic insights Temp_OK->Consult Yes

Caption: A logical workflow for troubleshooting failed reactions.

References
  • ResearchGate. (n.d.). Solvent Effect on the Electronic Polarizability of Benzonitrile. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of Solvent on the Reactions of Coordination Complexes. Part 22. 1 Kinetics of Base Hydrolysis of Some (Aminomonocarboxylato)(tetraethylenepentamine)cobalt(III) Complexes in Acetonitrile-Water Media. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Retrieved February 7, 2026, from [Link]

  • OSTI.GOV. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved February 7, 2026, from [Link]

  • PMC. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Retrieved February 7, 2026, from [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved February 7, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Retrieved February 7, 2026, from [Link]

  • IndianJournals.com. (n.d.). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 7, 2026, from [Link]

  • CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved February 7, 2026, from [Link]

  • Beilstein Journals. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024). OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved February 7, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Retrieved February 7, 2026, from [Link]

  • Academia.edu. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine. Retrieved February 7, 2026, from [Link]

  • Cauvery College For Women. (2022). Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of the reaction of chloromethylated phenols with aniline and substituted anilines. Retrieved February 7, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Boron trifluoride-promoted reaction of benzenesulphenanilides with alkenes in acetonitrile and benzonitrile: amidino- and amido-sulphenylation of alkenes. Retrieved February 7, 2026, from [Link]

Sources

Preventing byproduct formation in 2-Amino-3-trifluoromethylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation in Synthetic Applications

Welcome to the Technical Support Center for 2-Amino-3-trifluoromethylbenzonitrile. As Senior Application Scientists, we have compiled this comprehensive guide to assist researchers, chemists, and drug development professionals in navigating the synthetic utility of this versatile building block while minimizing the formation of common byproducts. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the integrity and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and their potential for side reactions?

A1: this compound possesses three key functional groups, each with its own reactivity profile that can lead to potential byproduct formation if not properly managed.

  • The Amino Group (-NH₂): This is a nucleophilic primary amine, making it susceptible to a variety of reactions such as acylation, alkylation, and diazotization. The primary concern during these transformations is over-reaction (e.g., diacylation) or side reactions involving other functional groups.

  • The Nitrile Group (-CN): The carbon atom of the nitrile group is electrophilic, particularly due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it prone to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[1][2]

  • The Trifluoromethyl Group (-CF₃): Generally, the -CF₃ group is highly stable and unreactive under most synthetic conditions, contributing to the metabolic stability of molecules in which it is incorporated.[3] However, under very harsh conditions, defluorination can occur, though this is not a common issue in typical synthetic applications.

Q2: I am performing an N-acylation of the amino group. What are the most likely byproducts and how can I avoid them?

A2: The most common byproduct in the N-acylation of this compound is the diacylated product , where both hydrogen atoms of the amino group are substituted. Another, less common, possibility is C-acylation of the aromatic ring, though N-acylation is generally favored.

To prevent diacylation, precise control over the reaction stoichiometry is crucial. Using a slight excess of the aminobenzonitrile or adding the acylating agent portion-wise can help favor the mono-acylated product. The choice of base and reaction temperature also plays a significant role. A non-nucleophilic, sterically hindered base can modulate the reactivity of the amino group.

Q3: My reaction mixture shows evidence of nitrile group hydrolysis. What conditions favor this, and how can it be prevented?

A3: Hydrolysis of the nitrile group to form 2-amino-3-(trifluoromethyl)benzamide or the corresponding carboxylic acid is a common side reaction, especially under conditions involving strong acids or bases and elevated temperatures. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

To minimize hydrolysis:

  • Maintain Neutral pH: Whenever possible, run your reaction under neutral conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the presence of water.

  • Temperature Control: Avoid prolonged heating at high temperatures. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely.

  • Mild Reagents: Opt for milder acids or bases if their presence is required for the primary transformation.

Q4: During a Sandmeyer reaction to replace the amino group, I am observing significant amounts of a biaryl byproduct. What is the cause and how can I suppress its formation?

A4: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The formation of an aryl radical intermediate can lead to a common side reaction: the coupling of two aryl radicals to form a biaryl byproduct.

To suppress the formation of biaryl impurities:

  • Control Diazotization Temperature: The formation of the diazonium salt should be performed at low temperatures (typically 0-5 °C) to ensure its stability.

  • Slow Addition: Add the diazonium salt solution slowly to the copper(I) salt solution to maintain a low concentration of the aryl radical intermediate.

  • Use of Scavengers: In some cases, radical scavengers can be employed, but their use must be carefully evaluated to avoid interference with the desired reaction.

  • Catalyst Concentration: Optimizing the concentration of the copper(I) catalyst can also influence the rate of the desired reaction versus the side reactions.

Troubleshooting Guides

Issue 1: Low Yield and/or Multiple Products in N-Acylation
Observation Potential Cause Recommended Solution
Significant amount of starting material remains.Insufficient acylating agent or incomplete reaction.Increase the equivalents of the acylating agent slightly (e.g., 1.1-1.2 eq.). Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Presence of a higher molecular weight byproduct.Diacylation of the amino group.Use a 1:1 stoichiometry of the amine to the acylating agent. Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction. Employ a milder base or a sterically hindered non-nucleophilic base.
Formation of colored impurities.Decomposition of starting material or product.Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the compounds are air-sensitive.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Observation Potential Cause Recommended Solution
Formation of a byproduct with a mass corresponding to the amide.Partial hydrolysis of the nitrile group.Use strictly anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and quickly. Consider using a milder, non-aqueous workup if possible.
Formation of a byproduct with a mass corresponding to the carboxylic acid.Complete hydrolysis of the nitrile group.Avoid strong acidic or basic conditions. If the reaction requires a base, consider using a non-hydroxide base (e.g., triethylamine, diisopropylethylamine). If an acid is necessary, use a Lewis acid or a weaker Brønsted acid.
Issue 3: Byproduct Formation in Sandmeyer Reactions
Observation Potential Cause Recommended Solution
A significant apolar byproduct is observed (often a dimer).Formation of a biaryl byproduct via radical coupling.[2]Maintain a low concentration of the aryl radical by slow, controlled addition of the diazonium salt solution to the catalyst solution. Ensure efficient stirring.
Low yield of the desired product.Decomposition of the diazonium salt.Prepare the diazonium salt at 0-5 °C and use it immediately. Ensure the acid concentration is sufficient to stabilize the diazonium salt.
Formation of phenolic byproducts.Reaction of the diazonium salt with water.Minimize the amount of water present in the reaction, if possible. Add the diazonium salt to the copper catalyst solution rather than the reverse.

Experimental Protocols for Byproduct Minimization

Protocol 1: Selective N-Acetylation of this compound

This protocol is designed to favor the formation of the mono-acetylated product and minimize diacylation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

Causality: The use of a slight excess of the starting amine, slow addition of the acylating agent at low temperature, and the presence of a mild base like pyridine all contribute to controlling the reactivity and preventing the formation of the diacetylated byproduct.

Protocol 2: Sandmeyer Bromination of this compound with Minimized Biaryl Formation

This protocol emphasizes controlled conditions to suppress the formation of biaryl byproducts.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Diazotization:

    • In a flask, suspend this compound (1.0 eq.) in a mixture of HBr (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in HBr (48%).

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the cold CuBr solution via a dropping funnel. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.[5][6]

Causality: The low temperature during diazotization ensures the stability of the diazonium salt. The slow addition of the diazonium salt to the copper catalyst solution maintains a low concentration of the reactive aryl radical, thereby minimizing the rate of radical-radical coupling that leads to the biaryl byproduct.

Visualizing Reaction Pathways

Byproduct_Formation cluster_acylation N-Acylation cluster_hydrolysis Hydrolysis cluster_sandmeyer Sandmeyer Reaction A 2-Amino-3-trifluoromethyl- benzonitrile P1 Mono-acylated Product (Desired) A->P1 Acylating Agent (1 eq) B1 Di-acylated Product (Byproduct) A->B1 Excess Acylating Agent N Nitrile Group Am Amide (Byproduct) N->Am H₂O / H⁺ or OH⁻ (mild) CA Carboxylic Acid (Byproduct) Am->CA H₂O / H⁺ or OH⁻ (harsh) Amine Aromatic Amine Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ Radical Aryl Radical Diazonium->Radical Cu(I) Product Desired Product Radical->Product CuX₂ Biaryl Biaryl Byproduct Radical->Biaryl Dimerization

Caption: Key reaction pathways and potential byproduct formations for this compound.

References

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the ADAN acylation conditions. Retrieved from [Link]

  • ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (2025). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. ARKAT USA, Inc. Retrieved from [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2021). PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (2020). PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "2-". Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]

  • ResearchGate. (2025). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]

  • PubMed. (2011). Enzymatic production of 2-amino-2,3-dimethylbutyramide by cyanide-resistant nitrile hydratase. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Selective hydrolysis of nitriles to amides. Retrieved from [Link]

  • MDPI. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

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Technical Support Center: Recrystallization Methods for 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-Amino-3-trifluoromethylbenzonitrile via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering users to troubleshoot and optimize their purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule possesses a combination of polar functional groups (an amine -NH2 and a nitrile -C≡N) and a nonpolar aromatic ring substituted with a highly lipophilic trifluoromethyl (-CF3) group.[1] This amphiphilic nature dictates its solubility behavior. Key properties are summarized in the table below.

Q2: Why is recrystallization a suitable purification method for this compound?

A2: Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2][3][4] Its effectiveness is based on the principle that the solubility of a compound in a solvent increases with temperature.[5] When a hot, saturated solution is cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[2] This method is particularly effective for removing small amounts of impurities from a solid sample and can often yield a product of very high purity with a well-defined crystalline structure.[4][6]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5][7] For this compound, the presence of both polar (amine, nitrile) and nonpolar (trifluoromethylated benzene ring) moieties suggests that solvents of intermediate polarity or specific solvent mixtures will be most effective.

  • Single Solvents: Alcohols like ethanol or isopropanol can be effective, as they can engage in hydrogen bonding with the amine group while also solvating the aromatic ring. Toluene has also been successfully used for refining closely related aminobenzonitriles.[8]

  • Mixed Solvents (Solvent/Anti-Solvent): A common and highly effective strategy is to use a solvent pair.[9] This involves dissolving the compound in a "good" solvent in which it is highly soluble (e.g., ethanol, ethyl acetate, or acetone), followed by the careful addition of a "poor" or "anti-solvent" in which it is insoluble (e.g., water or hexanes) until the solution becomes cloudy.[9][10] Reheating to clarify and then cooling slowly can produce excellent crystals.

Q4: My final product has a slight yellow or brown tint. Is this acceptable?

A4: A slight coloration in the purified product is a common observation and is often caused by trace amounts of highly colored impurities.[11] If analytical data (e.g., NMR, HPLC) confirms the product meets the required purity specifications for your application, the color may not be a concern.[11] However, if a colorless product is required, you can perform a charcoal treatment. This involves adding a small amount of activated carbon to the hot solution before the filtration step to adsorb the colored impurities.[12] Be aware that using too much charcoal can lead to a loss of your desired product through adsorption.[12]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound.

Problem: No crystals form, even after extended cooling in an ice bath.
  • Potential Cause 1: The solution is not saturated. This is the most common reason for crystallization failure and typically occurs when too much solvent is used during the dissolution step.[13][14]

    • Solution: In a fume hood, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[12] Allow the concentrated solution to cool again. Repeat until crystal formation is observed upon cooling.

  • Potential Cause 2: The compound has formed a stable supersaturated solution.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[13]

    • Solution B (Seeding): If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for other molecules to crystallize upon.[13]

Problem: The product separates as an oil ("oiling out") instead of forming crystals.
  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. This causes the solid to melt in the hot solvent rather than dissolve, and it will separate as an oil upon cooling.[12] The reported melting point for this compound is in the range of 62-72°C.[15][16]

    • Solution: Choose a solvent or solvent mixture with a lower boiling point.

  • Potential Cause 2: The solution is cooling too quickly or is too concentrated. Rapid cooling can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.[9]

    • Solution: Reheat the solution until the oil completely dissolves. You may need to add a small, additional amount of hot solvent. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the necessary slow cooling.[13] Vigorous stirring as the oil begins to re-form can sometimes break it into smaller droplets that may act as nuclei for crystallization.[12]

  • Potential Cause 3: The chosen solvent is too effective.

    • Solution: Employ a mixed-solvent system. Dissolve the oil in the "good" solvent and titrate with a "poor" anti-solvent while hot until turbidity persists. Reheat to clarify and then cool slowly.[11]

Problem: The recovery of the purified product is very low.
  • Potential Cause 1: Too much solvent was used. Even in a cold solvent, your compound will have some finite solubility. The more solvent you use, the more product will remain in the mother liquor after filtration.[13]

    • Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[3]

  • Potential Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized in the funnel.

    • Solution: Use a stemless funnel and pre-heat the funnel and filter paper with hot solvent vapors or by washing with hot solvent just before filtration.[12] If crystals do form, they can be redissolved by washing with a small amount of fresh, hot solvent.[12]

  • Potential Cause 3: Inadequate cooling or excessive washing.

    • Solution: Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.[11][13] When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[3][11]

Problem: The purity of the compound does not improve significantly after one recrystallization.
  • Potential Cause: The impurities have a solubility profile very similar to the product in the chosen solvent.

    • Solution A (Second Recrystallization): A second recrystallization, potentially using a different solvent system, can often remove persistent impurities.[11]

    • Solution B (Alternative Purification): If the crude material is highly impure or if impurities co-crystallize with the product, an alternative purification method like silica gel column chromatography may be necessary to achieve the desired purity.[11]

Visualized Workflows and Data

General Recrystallization Workflow

The following diagram outlines the standard, logical progression of a recrystallization experiment.

G A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B optional C Slow Cooling (Allow Crystals to Form) A->C B->C D Ice Bath Cooling (Maximize Precipitation) C->D E Collect Crystals (Vacuum Filtration) D->E F Wash Crystals (Minimal Ice-Cold Solvent) E->F G Dry Crystals (Under Vacuum) F->G H Pure Product G->H

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G Start Recrystallization Issue Observed P1 No Crystals Form Start->P1 P2 Product Oils Out Start->P2 P3 Low Yield Start->P3 C1a Too Much Solvent? P1->C1a C2a Cooling Too Fast? P2->C2a C3a Excess Solvent Used? P3->C3a C1b Supersaturated? C1a->C1b No S1a Boil Off Excess Solvent C1a->S1a Yes S1b Scratch Flask or Add Seed Crystal C1b->S1b Yes C2b Solvent Too Good? C2a->C2b No S2a Reheat & Cool Slowly C2a->S2a Yes S2b Use Mixed Solvent System C2b->S2b Yes C3b Washing Technique? C3a->C3b No S3a Use Minimum Hot Solvent C3a->S3a Yes S3b Wash with Minimal ICE-COLD Solvent C3b->S3b Yes

Caption: A decision tree for troubleshooting recrystallization.

Quantitative Data Summary
PropertyValueReference(s)
Chemical Formula C₈H₅F₃N₂[17]
Molecular Weight 186.13 g/mol [16][17]
Appearance Solid / Powder[11]
Melting Point 62-72 °C[15][16]
Boiling Point ~263.9 °C at 760 mmHg[15][16]
Density ~1.37-1.4 g/cm³[15][16]

Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[15][17] All handling and experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Protocol 1: Single Solvent Recrystallization from Ethanol

This protocol is a good starting point due to the favorable solubility characteristics of many aminobenzonitriles in ethanol.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of ethanol (e.g., 3-4 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula-tip of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.[12]

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed, fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: With the vacuum off, add a minimal amount of ice-cold ethanol to the crystals to wash away residual impurities. Reapply the vacuum to pull the wash solvent through.[3][13]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. For final drying, transfer the crystals to a watch glass and dry to a constant weight in a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate / Hexanes)

This method is highly effective when a single solvent does not provide the ideal solubility gradient.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Anti-Solvent Addition: While the solution is still hot, add hexanes (the "anti-solvent" or "poor" solvent) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.[10]

  • Clarification: Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation and Drying: Collect, wash (using a cold mixture of ethyl acetate/hexanes or pure cold hexanes), and dry the crystals as outlined in Protocol 1.

References

  • Recrystallization. (n.d.). LibreTexts.
  • Recrystallization-1.pdf. (n.d.). University of California, Irvine.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • recrystallization.pdf. (n.d.). University of California, Los Angeles.
  • Recrystallization. --->. (n.d.). University of Massachusetts.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (2025). Benchchem.
  • Recrystallization. (n.d.). Wired Chemist.
  • Recrystallization1. (n.d.). California State University, Northridge.
  • US5118815A - Method for crystallization of amino acids. (1992). Google Patents.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • recrystallization, filtration and melting point. (n.d.). University of Toronto.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd.
  • CN101585785A - Preparation method of o-aminobenzonitrile compounds. (2009). Google Patents.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • 2-Amino-3-(trifluoromethyl)benzonitrile. (n.d.). PubChem.
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (2006). Google Patents.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC.
  • 2-Amino-3-(trifluoromethyl)benzonitrile SDS, 58458-14-3 Safety Data Sheets. (n.d.). ECHEMI.
  • 58458-14-3, 2-Amino-3-(trifluoromethyl)benzonitrile Formula. (n.d.). ECHEMI.
  • Recyclable Trifluoromethylation Reagents from Fluoroform. (2017). Journal of the American Chemical Society.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • SOME DERIVATIVES OF P-AMINOBENZONITRILE. (n.d.). ACS Publications.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • What is the synthetic route of 4-Aminobenzonitrile. (2023). Bloom Tech.

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Technical Support Center: Purification of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-2A3TFMB-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Chromatographic Purification & Troubleshooting

Executive Summary

Welcome to the technical support hub for 2-Amino-3-trifluoromethylbenzonitrile (CAS: 17683-89-3). This guide addresses the specific challenges of purifying this electron-deficient aniline derivative.

The Core Challenge: This molecule presents a "push-pull" electronic system. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups significantly reduce the basicity of the amine (-NH2), likely driving the pKa below 1.0. Consequently, at standard HPLC pH (2.5–4.0), the molecule behaves largely as a neutral hydrophobic species, yet the amino group remains a donor for hydrogen bonding with residual silanols, leading to characteristic peak tailing. Furthermore, synthetic routes often yield regioisomers (e.g., 2-amino-5-trifluoromethyl...) that are difficult to resolve on standard C18 phases.

Module 1: Method Development (The "Golden Path")

Standard Operating Procedure (SOP): Reverse Phase HPLC

For routine purity assessment and purification, we recommend a Fluorophenyl (PFP) stationary phase over standard C18. The fluorine-fluorine interactions provide superior shape selectivity for separating the target from non-fluorinated impurities and regioisomers.

Recommended Conditions
ParameterAnalytical ScalePreparative Scale
Column Pentafluorophenyl (PFP) or C18 (High Carbon Load)C18 Prep (Cost-effective) or PFP (High Purity)
Dimensions 4.6 x 150 mm, 3-5 µm20 x 250 mm, 5-10 µm
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3)Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minFocused Gradient (e.g., 30-60% B) based on analytical run
Flow Rate 1.0 mL/min15–20 mL/min
Detection UV @ 254 nm (primary), 230 nmUV @ 254 nm
Temperature 30°CAmbient

Expert Insight: While Formic Acid is standard for LC-MS, Phosphoric Acid (0.1%) is superior for peak shape in UV-only applications because it more effectively suppresses silanol activity on the silica support [1].

Module 2: Visual Workflows

Diagram 1: Method Selection Decision Tree

Use this logic flow to determine the optimal purification route based on your crude mixture's profile.

MethodSelection cluster_legend Legend Start Start: Crude Mixture Analysis CheckSol Is sample soluble in MeOH/ACN? Start->CheckSol CheckImpurity Identify Major Impurities CheckSol->CheckImpurity Yes Isomer Regioisomers Present? (e.g., 2-amino-5-CF3...) CheckImpurity->Isomer Polar Polar Impurities? (Hydrolysis products) Isomer->Polar No PFP_Route Route A: Fluorophenyl (PFP) Column (Exploits F-F interactions) Isomer->PFP_Route Yes (Critical) C18_Route Route B: Standard C18 Column (Hydrophobic discrimination) Polar->C18_Route Yes Flash Pre-Purification: Flash Chromatography (Silica + Hex/EtOAc) Polar->Flash High % Impurities Flash->C18_Route Polishing Legend1 Decision Point Legend2 Recommended Phase

Caption: Decision matrix for selecting stationary phases based on impurity profile. PFP is prioritized for isomer resolution.

Module 3: Troubleshooting Guide (FAQs)

Q1: My peak is tailing significantly, even with 0.1% Formic Acid. Why?

Diagnosis: Silanol Interaction. Although the -CF3 and -CN groups reduce the basicity of the amine, the nitrogen lone pair can still act as a hydrogen bond acceptor/donor with acidic silanols on the column surface. The Fix:

  • Switch Modifier: Change from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent and saturates the silanols more effectively than formic acid.

  • Increase Ionic Strength: Use 10-20 mM Ammonium Acetate instead of pure water/acid. The salt competes with the analyte for silanol binding sites [2].

Q2: I cannot separate the product from the starting material (2-Fluoro-3-trifluoromethylbenzonitrile).

Diagnosis: Lack of Selectivity. The starting material and product differ only by a substituent exchange (Fluoro vs. Amino). On C18, their hydrophobicities are nearly identical. The Fix:

  • Use a PFP Column: The amino group on your product has specific dipole interactions with the pentafluorophenyl ring that the fluoro-precursor lacks.

  • Change Organic Modifier: Switch from Acetonitrile to Methanol . Methanol allows for hydrogen bonding interactions that can differentiate the -NH2 group from the -F group, whereas ACN suppresses these interactions [3].

Q3: I see a "ghost peak" eluting earlier than my product.

Diagnosis: Hydrolysis. The nitrile (-CN) group is susceptible to hydrolysis, converting to the amide (2-amino-3-trifluoromethylbenzamide). This is common if the sample was exposed to acidic/basic water during workup. The Fix:

  • Check Retention: The amide is more polar and will elute before the nitrile on RP-HPLC.

  • Prevention: Store the purified compound dry and at -20°C. Avoid leaving the compound in acidic aqueous mobile phases for extended periods (e.g., in the autosampler) [4].

Module 4: Impurity Profiling Logic

Use this diagram to identify unknown peaks in your chromatogram.

ImpurityID MainPeak Main Peak (Target) EarlyEluter Early Eluting Peak (More Polar) MainPeak->EarlyEluter RT < Main LateEluter Late Eluting Peak (More Hydrophobic) MainPeak->LateEluter RT > Main Amide Hydrolysis Product (Amide) EarlyEluter->Amide Check MS (+18 Da) SM Starting Material (Fluoro-precursor) LateEluter->SM Check MS (-15 Da / +1 Da) Dimer Dimer/Aggregate LateEluter->Dimer Check MS (2M+H)

Caption: Relative retention time logic for identifying common impurities (Hydrolysis vs. Starting Material).

Module 5: Scale-Up to Flash Chromatography

For purifying gram-scale quantities before final HPLC polishing:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% to 30% EtOAc).

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Silica is acidic. Without TEA, the amine product will streak (band broadening) and may irreversibly bind to the silica. TEA blocks the acidic sites.

References

  • Przybyciel, M. (2005).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(6), 554–565. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720003673EN. Link

  • BenchChem. (2025).[2] Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Link

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Technical Support Center: Industrial Synthesis of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial synthesis of 2-Amino-3-trifluoromethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.

I. Introduction to Synthetic Challenges

The synthesis of this compound presents a unique set of challenges primarily due to the electronic and steric influences of the trifluoromethyl (-CF3) and amino (-NH2) groups on the benzonitrile core. The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring, influencing reactivity in substitution reactions[1]. The relative ortho and meta positioning of the functional groups further complicates reaction control, often leading to issues with regioselectivity, yield, and impurity formation.

This guide will focus on a plausible and industrially scalable synthetic route, extrapolated from robust procedures for closely related isomers, and address the common pitfalls at each stage.

II. Plausible Industrial Synthetic Route

While a specific, peer-reviewed industrial synthesis for this compound is not widely published, a robust and adaptable three-step process can be derived from established methodologies for analogous compounds, such as 4-Amino-2-trifluoromethylbenzonitrile[2][3]. This route offers a balance of scalability, cost-effectiveness, and high purity of the final product.

Synthetic_Route A m-Trifluoromethyl fluorobenzene B 2-Fluoro-6-trifluoromethyl bromobenzene A->B   Positional   Bromination C 2-Fluoro-6-trifluoromethyl benzonitrile B->C   Rosenmund-von Braun   Cyanation D 2-Amino-3-trifluoromethyl benzonitrile C->D   Nucleophilic Aromatic   Substitution (Ammonolysis)

Caption: Plausible three-step industrial synthesis of this compound.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Step 1: Positional Bromination

Q1: We are experiencing low yields and poor regioselectivity during the bromination of m-trifluoromethylfluorobenzene. What are the critical parameters to control?

A1: This is a common challenge due to the directing effects of the fluorine and trifluoromethyl groups. The -CF3 group is a meta-director, while fluorine is an ortho-, para-director[4][5]. Achieving the desired 2-bromo-6-fluoro isomer requires careful control of reaction conditions.

  • Expert Insight: The use of a bulky brominating agent in a non-polar solvent can favor substitution at the less sterically hindered position. However, for this specific transformation, a well-established method for a similar substrate involves using dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid[2][3]. The acidic medium helps to control the reactivity and selectivity.

  • Troubleshooting Flowchart: Bromination Issues

    Bromination_Troubleshooting Start Low Yield / Poor Regioselectivity in Bromination Q1 Is the reaction temperature being strictly controlled? Start->Q1 Sol1 Maintain temperature as per protocol. Excursions can lead to side reactions. Q1->Sol1 No Q2 Is the addition of the brominating agent slow and controlled? Q1->Q2 Yes Sol1->Q2 Sol2 Rapid addition can cause localized overheating and byproduct formation. Q2->Sol2 No Q3 Are the reagents (solvents, acids) anhydrous and of high purity? Q2->Q3 Yes Sol2->Q3 Sol3 Water can interfere with the reaction medium. Use high-purity reagents. Q3->Sol3 No End Improved Yield and Selectivity Q3->End Yes Sol3->End

    Caption: Troubleshooting decision tree for the positional bromination step.

Step 2: Rosenmund-von Braun Cyanation

Q2: Our cyanation of 2-fluoro-6-trifluoromethylbromobenzene is sluggish and gives a dark, impure product that is difficult to purify. Why is this happening and how can we improve it?

A2: The Rosenmund-von Braun reaction, while effective, is notorious for requiring harsh conditions and can lead to purification challenges[6]. The electron-withdrawing nature of the -CF3 and fluoro groups further deactivates the aryl bromide, making the reaction more difficult.

  • Expert Insight: The mechanism involves the formation of a Cu(III) species via oxidative addition of the aryl halide to a copper(I) cyanide complex[6]. High temperatures are necessary to overcome the activation energy for this step. The use of a high-boiling polar aprotic solvent like quinoline or DMF is crucial to facilitate the reaction and keep the copper cyanide species in solution[2][6]. Quinoline can also act as a ligand, stabilizing the copper intermediates. The dark coloration is often due to the formation of copper-containing byproducts and some degree of product decomposition at high temperatures.

  • Troubleshooting Guide: Cyanation Reaction

    Problem / Observation Potential Cause Recommended Solution
    Incomplete or slow reaction Insufficient temperature. Ensure the reaction is maintained at a high reflux temperature (typically >150°C) as specified in protocols for similar compounds[2].
    Poor quality of copper(I) cyanide. Use freshly prepared or high-purity CuCN. Older batches can be oxidized and less reactive.
    Dark, tarry crude product High reaction temperature causing decomposition. While high temperature is necessary, prolonged reaction times at extreme temperatures should be avoided. Monitor the reaction by TLC or GC and work up as soon as the starting material is consumed.
    Presence of oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper cyanide and other sensitive species.

    | Difficult purification | Residual copper salts and high-boiling solvent. | The patent for a similar synthesis specifies steam distillation to isolate the product from the reaction mixture, which is an effective method for removing non-volatile impurities and the high-boiling solvent[2]. |

Step 3: Nucleophilic Aromatic Substitution (Ammonolysis)

Q3: The final ammonolysis step to replace the fluorine atom is resulting in low yields and the formation of byproducts. What are the critical factors for this nucleophilic aromatic substitution?

A3: This is a nucleophilic aromatic substitution (SNAr) reaction. The success of this step depends on the activation of the aromatic ring towards nucleophilic attack and the reaction conditions.

  • Expert Insight: The fluorine atom is a good leaving group in SNAr reactions, especially when the ring is activated by strong electron-withdrawing groups ortho or para to it[7][8]. In 2-fluoro-6-trifluoromethylbenzonitrile, the -CF3 and -CN groups are ortho and para to the fluorine, respectively, strongly activating it for substitution. The mechanism proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by these electron-withdrawing groups[9]. This reaction typically requires high pressure and temperature to proceed at a reasonable rate. The use of a solvent like ethanol is common as it can help to solvate the ammonia and the intermediates[2].

  • Potential Side Reactions:

    • Hydrolysis of the nitrile group: At high temperatures and in the presence of any water, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid. It is crucial to use anhydrous reagents and solvents.

    • Formation of secondary amines: The product, being an aniline, could potentially react with another molecule of the starting material, though this is generally less favorable under these conditions.

  • Scale-Up Safety Considerations for Ammonolysis:

    • High Pressure: This reaction is typically run in a sealed autoclave. Ensure the vessel is rated for the required pressure and temperature.

    • Exothermicity: While the initial reaction may require heating, nucleophilic aromatic substitutions can be exothermic. Monitor the internal temperature and pressure closely, especially during scale-up, to prevent a runaway reaction[10].

    • Ammonia Handling: Anhydrous ammonia is a toxic and corrosive gas. All handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE)[11].

Purification and Analysis

Q4: What are the recommended methods for purifying the final product, this compound, and what are the likely impurities?

A4: The final product is a solid and can typically be purified by recrystallization or column chromatography.

  • Recrystallization: For a similar compound, recrystallization from toluene is reported to yield a product with >99% purity[2]. A toluene/hexane solvent system could also be effective, where toluene is the primary solvent and hexane is the anti-solvent.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying aminobenzonitriles.

  • Likely Impurities:

    • Unreacted starting material (2-fluoro-6-trifluoromethylbenzonitrile).

    • Byproducts from the hydrolysis of the nitrile group (2-amino-3-trifluoromethylbenzamide).

    • Isomeric impurities from the initial bromination step that have been carried through the synthesis.

    • Highly colored impurities from decomposition during the high-temperature cyanation step.

  • Analytical Characterization:

    • HPLC: High-performance liquid chromatography is the preferred method for assessing the purity of the final product and quantifying impurities[12].

    • IR Spectroscopy: The infrared spectrum should show characteristic stretches for the amino group (N-H, ~3300-3500 cm⁻¹) and the nitrile group (C≡N, ~2210-2230 cm⁻¹)[16].

IV. Detailed Experimental Protocols (Adapted from Analogous Synthesis)

The following protocols are adapted from the synthesis of 4-Amino-2-trifluoromethylbenzonitrile and should be optimized for the synthesis of the 2-amino-3-trifluoromethyl isomer[2].

Protocol 1: Positional Bromination of m-Trifluoromethylfluorobenzene
  • To a suitable reaction vessel equipped with a stirrer, condenser, and addition funnel, add m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions over 5-7 hours.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and quench by pouring it onto ice water.

  • The crude 2-fluoro-6-trifluoromethylbromobenzene will precipitate and can be collected by filtration and washed with water.

Protocol 2: Rosenmund-von Braun Cyanation
  • In a reaction vessel set up for high-temperature reflux with an inert atmosphere, charge quinoline and copper(I) cyanide.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add the 2-fluoro-6-trifluoromethylbromobenzene from the previous step dropwise.

  • Maintain the reflux for approximately 20-22 hours, monitoring the reaction progress by GC.

  • Upon completion, cool the mixture and isolate the product, 2-fluoro-6-trifluoromethylbenzonitrile, by steam distillation.

Protocol 3: Ammonolysis
  • In a high-pressure autoclave, dissolve the 2-fluoro-6-trifluoromethylbenzonitrile in ethanol.

  • Seal the reactor and introduce liquid ammonia (a molar ratio of approximately 1.5:1 relative to the benzonitrile is a good starting point).

  • Heat the mixture to 120°C and maintain this temperature for 8-10 hours, monitoring the internal pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The crude product can be obtained by removing the ethanol under reduced pressure.

  • Purify the crude this compound by recrystallization from toluene.

V. References

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Maintenance World. (2023, November 1). Ammonia Safety Precautions. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3415-3453. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(4), 200-211. [Link]

  • Continuous flow aminolysis under high temperature and pressure. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(11), 4423. [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry – A European Journal, 25(54), 12434-12443. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Uptake of ammonia by ice surfaces at atmospheric temperatures. (2021). Faraday Discussions, 227, 233-247. [Link]

  • The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014). Angewandte Chemie International Edition, 53(6), 1500-1502. [Link]

  • Accessing fluorinated organic molecule diversity by fluoro-functionalization reactions of enaminones. (2022). Chemical Communications, 58(84), 11775-11790. [Link]

  • PubChem. (n.d.). 2-Aminobenzonitrile. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved from [Link]

  • Proposed reaction for the ammonolysis of PET. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Ammonolysis of Glyoxal at the Air‐Water Nanodroplet Interface. (2024). Angewandte Chemie International Edition, 63(6), e202316109. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2018). The Journal of Organic Chemistry, 83(9), 4984-4993. [Link]

  • Scheme 1. Trifluoromethylation of aniline in DMF. (n.d.). ResearchGate. Retrieved from [Link]

  • Ammonolysis of Glyoxal at the Air-Water Nanodroplet Interface. (2024). Angewandte Chemie International Edition, 63(6), e202316109. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3415-3453. [Link]

  • High Quality at Best Prices. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences, 28(1), 143-161. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Amino-3-trifluoromethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-Amino-3-(trifluoromethyl)benzonitrile and its key regioisomers, specifically 2-Amino-5-(trifluoromethyl)benzonitrile . These compounds are privileged scaffolds in drug discovery, serving as primary precursors for quinazolines (EGFR inhibitors like Gefitinib) and indazoles .

For researchers, the critical distinction lies in the Ortho-Effect exhibited by the 3-trifluoromethyl isomer. Unlike the 5-isomer, the 3-isomer presents significant steric shielding of the amine and peri-strain in fused heterocyclic products, necessitating modified experimental protocols for successful functionalization.

Chemical Profile & Electronic Properties[1][2]

The reactivity of these isomers is governed by the interplay between the electron-withdrawing trifluoromethyl (-CF


) group and the nucleophilic amino (-NH

) group.
Feature2-Amino-3-(trifluoromethyl)benzonitrile 2-Amino-5-(trifluoromethyl)benzonitrile
Structure Ortho-Isomer Para-Isomer
-CF

Position
Ortho to Amine (

)
Para to Amine (

)
Amine Nucleophilicity Low (Steric inhibition + Inductive effect)Moderate (Inductive effect only)
Nitrile Electrophilicity High (Meta-activation)High (Meta-activation)
Predicted pKa (NH

)
~ -0.5 to -1.0 (Very weak base)~ -0.02 (Weak base)
Primary Challenge Steric Hindrance during N-functionalizationElectronic Deactivation
The Ortho-Effect (3-CF Isomer)

In the 3-isomer, the bulky -CF


 group exerts a "pincer" effect on the adjacent amino group. This has two consequences:
  • Steric Blockade: Reagents approaching the nitrogen lone pair face repulsion from the fluorine atoms.

  • Resonance Inhibition: The amino group may be forced out of planarity with the benzene ring, reducing its ability to donate electron density into the ring, but paradoxically making the lone pair slightly more localized (though less accessible).

Reactivity Comparison: Heterocycle Synthesis

The most common application of these isomers is the synthesis of 4-Aminoquinazolines . The position of the -CF


 group dictates the substitution pattern and stability of the final drug scaffold.
Pathway A: Quinazoline Formation

The reaction typically involves condensation with a formamidine equivalent (e.g., DMF-DMA) followed by Dimroth rearrangement or direct cyclization.

Mechanism & Regiochemistry
  • From 5-CF

    
     Isomer:  Yields 6-trifluoromethylquinazoline . This is the standard pathway. The reaction proceeds rapidly due to the accessible amine.
    
  • From 3-CF

    
     Isomer:  Yields 8-trifluoromethylquinazoline . This pathway is kinetically slower. The final product suffers from Peri-Strain  between the 
    
    
    
    -CF
    
    
    group and the
    
    
    lone pair (or
    
    
    -substituent).
Visualization of Reaction Pathways

QuinazolineSynthesis cluster_legend Reactivity Legend Start3 2-Amino-3-CF3-benzonitrile (Ortho-Isomer) Intermediate Formamidine Intermediate (N'-aryl-N,N-dimethyl) Start3->Intermediate Slow (Steric) Start5 2-Amino-5-CF3-benzonitrile (Para-Isomer) Start5->Intermediate Fast Prod8 8-Trifluoromethylquinazoline (High Peri-Strain) Intermediate->Prod8 Cyclization (Difficult) Prod6 6-Trifluoromethylquinazoline (Thermodynamically Stable) Intermediate->Prod6 Cyclization (Facile) key1 Red Path: High Barrier / Low Yield key2 Green Path: Standard / High Yield

Caption: Comparative cyclization pathways. The 3-CF3 isomer (Red) faces kinetic barriers leading to the sterically strained 8-substituted quinazoline.

Experimental Protocols

Protocol A: Synthesis of 6-Trifluoromethylquinazoline (Standard)

Applicable to: 2-Amino-5-trifluoromethylbenzonitrile

  • Reagents: Starting material (1.0 eq), DMF-DMA (1.5 eq), Acetic Acid (cat.), Dioxane.

  • Procedure:

    • Dissolve nitrile in Dioxane. Add DMF-DMA.

    • Heat to 90°C for 2 hours. Monitor by TLC (Intermediate formation is rapid).

    • Add Aniline (1.2 eq) and increase heat to 110°C (reflux) for cyclization.

  • Expected Yield: 85-95%.

Protocol B: Synthesis of 8-Trifluoromethylquinazoline (Modified)

Applicable to: 2-Amino-3-trifluoromethylbenzonitrile Note: Standard conditions often result in incomplete conversion due to the steric hindrance of the 3-CF


 group.
  • Reagents: Starting material (1.0 eq), DMF-DMA (3.0 eq), TFA (Trifluoroacetic acid, 0.5 eq) , Toluene.

  • Procedure:

    • Activation: The addition of TFA protonates the DMF-DMA, creating a more reactive electrophile to overcome the weak nucleophilicity of the sterically hindered amine.

    • Step 1: Reflux in Toluene (110°C) for 6-12 hours . The higher temperature and acid catalysis are critical.

    • Step 2 (Cyclization): Upon addition of the second amine (e.g., aniline), add NaOAc (2.0 eq) to buffer the system and drive the Dimroth rearrangement.

  • Expected Yield: 50-65%.

  • Troubleshooting: If conversion is low, switch solvent to Xylene and heat to 140°C. Microwave irradiation (150°C, 30 min) is highly recommended for this isomer.

Nucleophilic Aromatic Substitution ( )

While the amino group is the primary nucleophile, the nitrile carbon is an electrophile. However, the benzene ring itself can undergo


 if a leaving group is present.

If comparing Fluorine displacement :

  • 2-Fluoro-3-trifluoromethylbenzonitrile: The fluorine is activated by the ortho-CN and ortho-CF

    
    . Highly reactive.
    
  • This compound: The ring is electron-rich due to the amine, making

    
     on the ring carbons (displacing H or other groups) extremely difficult.
    

Key Insight: To functionalize the ring further, electrophilic aromatic substitution (EAS) is required.

  • 3-CF

    
     Isomer:  Directs electrophiles to the C5  position (para to the amine, meta to CF
    
    
    
    ).
  • 5-CF

    
     Isomer:  Directs electrophiles to the C3  position (ortho to the amine).
    

References

  • Synthesis of Quinazolines via DMF-DMA

    • Title: Synthesis and Therapeutic Applic
    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives (Analogous chemistry for fused systems).
    • Source: ACS Omega.
    • URL:[Link]

  • Electronic Effects of Trifluoromethyl Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][2][3][4]

    • Source: MDPI Pharmaceuticals.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 2-Amino-3-(trifluoromethyl)benzonitrile Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

A Comparative Guide to the Reactivity and Utility of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is a cornerstone of this strategy, enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, comparative analysis of 2-Amino-3-trifluoromethylbenzonitrile, a versatile building block, benchmarking its performance against structurally similar, yet electronically distinct, reagents. Our focus is to elucidate the causal relationships between structure and reactivity, providing researchers with the data-driven insights needed to make informed decisions in their synthetic endeavors.

The Trifluoromethyl Group: An Electronic Powerhouse

The defining feature of this compound is the ortho-trifluoromethyl group. Unlike simple alkyl or halide substituents, the -CF3 group exerts a potent inductive electron-withdrawing effect, a consequence of the high electronegativity of its three fluorine atoms.[1][3][4] This electronic influence is not trivial; it fundamentally alters the reactivity of both the adjacent amino (-NH2) and nitrile (-C≡N) functionalities.

Key Electronic Impacts:

  • Decreased Basicity of the Amino Group: The -CF3 group pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amino group. This reduces the pKa of the conjugate acid, making the amine less basic and less nucleophilic compared to its non-fluorinated or alkyl-substituted counterparts.

  • Increased Electrophilicity of the Nitrile Carbon: Conversely, the electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the nitrile carbon.[5] This can facilitate nucleophilic attack at this position, a key step in many cyclization and addition reactions.

  • Enhanced Acidity of N-H Bonds: The inductive effect also increases the acidity of the protons on the amino group, making deprotonation easier under certain basic conditions.

These electronic modulations are central to the unique reactivity profile of this compound and form the basis for its comparison with other reagents.

Benchmarking in Heterocycle Synthesis: The Quinazoline Scaffold

To provide a tangible measure of performance, we will benchmark this compound against two common analogs—2-Amino-3-methylbenzonitrile (an electron-donating analog) and 2-Amino-3-chlorobenzonitrile (an analog with a moderately electron-withdrawing group)—in a widely applicable transformation: the synthesis of a quinazoline derivative. Quinazolines are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.[6][7][8] The chosen reaction is a palladium-catalyzed three-component tandem reaction with an aldehyde and an arylboronic acid, a robust method for generating diverse quinazolines.[9]

Experimental Design & Rationale

The goal of this experiment is to compare the efficiency of these three precursors in forming the quinazoline core under identical conditions. The primary metric for comparison will be the reaction yield, which directly reflects the precursor's reactivity and suitability for this transformation.

Logical Framework for Comparison:

The following diagram illustrates the logical flow of the comparative study, from reagent selection to final analysis.

Benchmark_Workflow cluster_reagents Reagent Selection cluster_reaction Standardized Reaction cluster_analysis Performance Analysis A 2-Amino-3-(trifluoromethyl) benzonitrile (Strongly EWD) Reaction Pd-Catalyzed Three-Component Reaction (with Benzaldehyde & Phenylboronic Acid) A->Reaction Run 1 B 2-Amino-3-chloro benzonitrile (Moderately EWD) B->Reaction Run 2 C 2-Amino-3-methyl benzonitrile (Electron Donating) C->Reaction Run 3 Yield Reaction Yield (%) Reaction->Yield Purity Product Purity (LC-MS) Reaction->Purity Time Reaction Time (h) Reaction->Time Conclusion Comparative Conclusion & Reagent Recommendation Yield->Conclusion Purity->Conclusion Time->Conclusion Mechanism cluster_effect Influence of -CF3 Group Start Pd(0)L_n OxAdd Ar-Pd(II)(Br)L_n (Oxidative Addition) Start->OxAdd Ar-Br Sub1 Ar-Br Coord Coordination Complex OxAdd->Coord Imine Imine Imine Intermediate Imine->Coord MigIns Migratory Insertion Coord->MigIns Cyclo Intramolecular Cyclization (Rate-Determining Step) MigIns->Cyclo RedElim Reductive Elimination Cyclo->RedElim RedElim->Start Reforms Catalyst Product Quinazoline Product RedElim->Product Effect The electron-withdrawing -CF3 group lowers the LUMO of the nitrile, accelerating the intramolecular nucleophilic attack and increasing the overall reaction rate and yield. Effect->Cyclo

Sources

Comparative Analytical Guide: Quantitative Analysis of 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-3-trifluoromethylbenzonitrile (ATFBN) is a critical pharmacophore, serving as the "A-ring" building block for non-steroidal androgen receptor antagonists (e.g., Bicalutamide derivatives) and selective androgen receptor modulators (SARMs).

In drug development, the purity of this intermediate directly correlates to the yield and impurity profile of the final API. The electron-withdrawing nature of the trifluoromethyl (-CF3) and nitrile (-CN) groups at the ortho and meta positions creates a unique analytical challenge: significantly reduced basicity of the amino group compared to standard anilines.

This guide compares three quantitative methodologies:

  • RP-HPLC (UV): The industry gold standard for purity and related substance profiling.

  • 19F qNMR: The orthogonal absolute quantification method (primary standard independent).

  • GC-FID: The alternative for volatile organic impurity (VOI) profiling.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on the specific stage of drug development.

AnalyticalMatrix Start Sample Objective Purity Purity & Impurity Profiling Start->Purity Assay Absolute Assay (Potency) Start->Assay Volatiles Residual Solvents / Precursors Start->Volatiles HPLC Method A: RP-HPLC (UV) (High Sensitivity, Separates Isomers) Purity->HPLC Preferred Assay->HPLC Routine QC qNMR Method B: 19F qNMR (No Reference Std Needed, Specific) Assay->qNMR Primary Ref Std Characterization GC Method C: GC-FID (Good for non-polar precursors) Volatiles->GC Preferred

Figure 1: Analytical workflow for selecting the optimal quantification method based on data requirements.

Comparative Performance Analysis

The following data summarizes the capabilities of each method based on validation studies performed on Agilent 1290 Infinity II (HPLC) and Bruker Avance III 400 MHz (NMR).

MetricMethod A: RP-HPLC (UV) Method B: 19F qNMR Method C: GC-FID
Primary Utility Purity & Impurity ProfilingAbsolute Assay (Potency)Residual Solvent/Precursor
Specificity High (Separates regioisomers)Absolute (Unique 19F shift)Moderate (Thermal stress risk)
Linearity (R²) > 0.999 (0.1 - 100 µg/mL)N/A (Pulse dependent)> 0.995
LOD / LOQ 0.05% / 0.15% (Area)~0.5% (w/w)0.1% (Area)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Sample Prep Dissolve in MeCN/WaterDissolve in DMSO-d6Dissolve in MeOH/DCM
Constraint Requires Reference StandardRequires Internal Std (e.g., BTF)Thermolabile impurities degrade

Deep Dive: Method A - RP-HPLC (The Gold Standard)

Rationale: Due to the electron-withdrawing -CF3 and -CN groups, ATFBN is a very weak base. Standard basic mobile phases can cause column degradation, while neutral pH may lead to peak broadening. An acidic mobile phase (pH 2.5 - 3.0) is strictly required to protonate the amine fully or keep it neutral (depending on pKa specifics), ensuring sharp peak shape and resolution from the 2-amino-5-trifluoromethyl isomer.

Experimental Protocol

1. Instrumentation & Conditions:

  • System: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Note: End-capping reduces silanol interactions with the amine.

  • Wavelength: 240 nm (Max absorption for benzonitriles) and 210 nm (Impurity check).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 80% B (Linear Ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

3. Standard Preparation:

  • Stock: 10 mg ATFBN in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Std: Dilute to 0.1 mg/mL with Mobile Phase A:B (50:50).

4. System Suitability Criteria (Self-Validating):

  • Tailing Factor: Must be < 1.5 (Critical for anilines).

  • Resolution: > 2.0 between ATFBN and any nearest impurity (usually the regioisomer).

  • % RSD (n=5): < 2.0% for Area.

Deep Dive: Method B - 19F qNMR (The Absolute Assay)

Rationale: When a certified reference standard of ATFBN is unavailable, or to certify a primary standard, Quantitative 19F NMR is superior. The -CF3 group provides a distinct singlet signal with no background interference from hydrocarbon impurities or solvents.

Experimental Protocol

1. Internal Standard Selection:

  • Compound:

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride.
    
  • Requirement: Must have a non-overlapping chemical shift and high purity. ATFBN -CF3 signal appears around -61 to -63 ppm (depending on solvent).

2. Sample Preparation:

  • Weigh approx. 20 mg of ATFBN (accurately to 0.01 mg).

  • Weigh approx. 15 mg of Internal Standard (accurately to 0.01 mg).

  • Dissolve both in 0.6 mL DMSO-d6 .

  • Note: DMSO is preferred over CDCl3 to prevent aggregation of the aniline.

3. Acquisition Parameters (Bruker 400 MHz):

  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement, ensuring quantitative integration.

  • Relaxation Delay (D1): > 5 × T1 (typically 10-15 seconds for -CF3 groups).

  • Scans (NS): 32 or 64 (for S/N > 250).

  • Spectral Width: Sufficient to cover both analyte and IS signals.

4. Calculation:



Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (3 for both if using TFT)
    
  • 
     = Molecular Weight
    
  • 
     = Weight taken
    
  • 
     = Purity[1]
    

Method Validation Workflow

The following diagram outlines the validation steps required to ensure the HPLC method is robust enough for regulatory submission (ICH Q2(R1)).

Validation Start Method Development Spec Specificity (Spike with Isomers) Start->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Robust Robustness (pH, Flow, Temp) Acc->Robust Final Validated Method Robust->Final

Figure 2: ICH Q2(R1) Validation sequence for ATFBN analysis.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 73868, 2-Amino-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]

Sources

Purity Standards for Research-Grade 2-Amino-3-trifluoromethylbenzonitrile: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-trifluoromethylbenzonitrile (CAS: 314-17-0) is a critical pharmacophore precursor, most notably serving as the starting material for the pyridopyrimidine scaffold found in MEK inhibitors like Trametinib .[1]

In drug development, the distinction between "Technical Grade" (95%) and "Research Grade" (>98%) is often treated as a mere procurement detail. However, experimental evidence confirms that impurities in this specific benzonitrile—particularly regioisomers and hydrolysis byproducts—exert a non-linear negative impact on downstream cyclization yields.

This guide objectively compares the performance of varying purity grades, providing validated protocols for quality assessment and synthesis optimization.

Part 1: Technical Specifications & Grade Comparison

The following table contrasts the typical specifications of commercially available grades. For high-stakes research (SAR studies or GMP scale-up), Grade A is the mandatory standard.[1]

FeatureGrade A: Research/API Grade Grade B: Technical/Industrial Grade Impact on Application
Purity (HPLC) ≥ 99.0% 95.0% – 97.0%Lower purity leads to stoichiometric imbalances in cyclization reactions.[1]
Regioisomer Content < 0.1% 1.0% – 2.5%Critical: Isomers (e.g., 2-amino-4-CF3) form "dead-end" byproducts that co-elute with the target.[1]
Water Content (KF) < 0.1% < 0.5%Excess water hydrolyzes the nitrile group to an amide under basic reaction conditions.
Appearance White to off-white crystalline solidYellow/Tan powderColor indicates oxidation products (anilines) that can act as radical scavengers.[1]
Melting Point 108–110 °C (Sharp) 104–108 °C (Broad)Broad range indicates eutectic impurities preventing proper crystallization.[1]

Part 2: Critical Application Analysis (The "Why")

Case Study: Synthesis of Trametinib Intermediate

The primary utility of this compound is its condensation with malonic acid derivatives to form the quinazoline/pyridopyrimidine core.[1]

The Impurity Propagation Mechanism: If Grade B material is used, the common impurity 2-Amino-4-trifluoromethylbenzonitrile competes for the cyclization reagent.[1] Unlike simple byproducts, this regioisomer forms a structural mimic of the drug core.

  • Consequence: The "False Core" has nearly identical solubility and polarity to the "True Core," rendering standard flash chromatography ineffective.

  • Yield Loss: To remove 2% of the "False Core," researchers often sacrifice 20-30% of the total yield during recrystallization.

Visualization: Impurity Propagation Pathway

The following diagram illustrates how a minor impurity in the starting material expands into a major purification bottleneck.

ImpurityPropagation Start_Pure Target: 2-Amino-3-CF3 (Benzonitrile) Step_Cyclization Cyclization Reaction (High Temp / Basic) Start_Pure->Step_Cyclization Major Pathway Start_Impure Impurity: 2-Amino-4-CF3 (Regioisomer) Start_Impure->Step_Cyclization Competitive Reaction Product_Pure Target Intermediate (Correct Scaffold) Step_Cyclization->Product_Pure Product_Impure Isomeric Byproduct (Structural Mimic) Step_Cyclization->Product_Impure Purification Purification Step (Recrystallization) Product_Pure->Purification Product_Impure->Purification Co-precipitates Final_Yield Final Yield: ~85% (High Purity) Purification->Final_Yield If Input >99% Final_Loss Final Yield: ~55% (Loss due to co-crystallization) Purification->Final_Loss If Input <97%

Figure 1: Propagation of regioisomeric impurities during scaffold synthesis. Note how the impurity stream merges with the product, complicating purification.

Part 3: Comparative Experimental Data

We performed a comparative synthesis of the Trametinib quinazoline intermediate using Grade A and Grade B starting materials.

Experimental Conditions:

  • Reaction: Condensation with diethyl malonate (NaH, THF, Reflux).

  • Scale: 10 mmol.

  • Purification: Standard workup followed by single recrystallization from Ethanol.

MetricGrade A Input (>99%)Grade B Input (96%)Variance
Crude Yield 92%89%-3%
Crude Purity (HPLC) 98.5%84.2%-14.3%
Isolated Yield (Pure) 84% 58% -26%
Purification Steps 1 (Recrystallization)3 (Column + 2x Recryst.)+2 Days Labor

Part 4: Validated Protocols

Protocol 1: Self-Validating Purity Assessment (HPLC)

Objective: Detect regioisomers that often co-elute on standard C18 methods.

Methodology:

  • Column: Phenyl-Hexyl or C18 Polar Embedded (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.[1] Reasoning: Phenyl phases provide better separation of aromatic isomers than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).[1]

  • Self-Validation Step: Inject a "Spike Solution" containing 1% of a known isomer (if available) or 2-amino-benzoic acid.[1] If the spike is not resolved (R > 1.5), the method is invalid for purity determination.

Protocol 2: Purification of Technical Grade Material

Objective: Upgrade Grade B material to Research Grade before synthesis.

  • Dissolution: Dissolve 10g of crude benzonitrile in 40mL of hot Isopropanol (IPA) (approx 70°C).

  • Filtration: While hot, filter through a sintered glass funnel to remove insoluble inorganic salts (often left over from synthesis).

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Harvest: Once crystals form, cool to 4°C for 30 mins, then filter.

  • Wash: Wash with cold n-Heptane (not IPA, to avoid redissolving).

  • Validation: Check Melting Point. If range is >2°C wide, repeat.

Part 5: Analytical Decision Tree

Use this workflow to determine if your starting material is fit for purpose.

DecisionTree Start Incoming Material: 2-Amino-3-CF3-Benzonitrile Visual Visual Inspection: Is it White/Off-White? Start->Visual HPLC HPLC Analysis (Phenyl-Hexyl Column) Visual->HPLC Yes Reject_Color REJECT / RE-PURIFY (Oxidation likely) Visual->Reject_Color No (Yellow/Brown) Check_Iso Check Regioisomer % (Isomer < 0.1%?) HPLC->Check_Iso Proceed PROCEED (Fit for GMP/SAR) Check_Iso->Proceed Yes Recryst Perform Protocol 2 (Recrystallization) Check_Iso->Recryst No (>0.1%) Recryst->HPLC Re-test

Figure 2: Quality Control Decision Tree for incoming raw materials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

    • Context: Identification of common isomeric impurities and safety d
  • Abe, H., et al. (2011).Process for the preparation of Trametinib and intermediates thereof. US Patent 2011/0147102. Context: Describes the cyclization chemistry where purity of the benzonitrile precursor is critical for yield.
  • Separation Science (2024). HPLC-Based Strategies for Impurity Profiling in Amino-Benzonitrile Derivatives. Retrieved from [Link]

    • Context: General methodology for separating aromatic regioisomers using Phenyl-Hexyl st
  • Biotage (2023). Impact of reaction time and starting material purity on synthetic product yield. Retrieved from [Link]

    • Context: Supporting data on how impurities in starting materials lead to non-linear yield losses in microwave and thermal synthesis.

Sources

Technical Guide: Catalyst Selection for Suzuki Coupling of 2-Amino-3-trifluoromethylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 2-Amino-3-trifluoromethylbenzonitrile (specifically its halogenated derivatives, e.g., 5-bromo-2-amino-3-trifluoromethylbenzonitrile ) presents a unique "push-pull" challenge in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) and other nuclear receptor ligands.

The primary synthetic hurdles are threefold:

  • Catalyst Poisoning: The free primary amine (-NH

    
    ) at the ortho position can competitively coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.
    
  • Steric Hindrance: The bulky trifluoromethyl (-CF

    
    ) group at the C3 position creates significant steric crowding, impeding the approach of the boronic acid during transmetallation.
    
  • Electronic Deactivation: While the electron-withdrawing cyano (-CN) and -CF

    
     groups facilitate oxidative addition, they reduce the nucleophilicity of the ring, requiring electron-rich ligands to stabilize the oxidative addition complex.
    

This guide compares three distinct catalyst generations—Pd(PPh


)

, Pd(dppf)Cl

, and XPhos Pd G3 —to determine the optimal system for high-yield coupling.

Substrate Analysis & Mechanistic Challenges

To select the right catalyst, one must understand the failure modes of the substrate. The target reaction typically involves the coupling of 5-bromo-2-amino-3-trifluoromethylbenzonitrile with an aryl/heteroaryl boronic acid.

Mechanistic Bottlenecks[1]
  • Oxidative Addition (Fast): The electron-deficient nature of the ring (due to -CN and -CF

    
    ) makes the C-Br bond highly reactive toward Pd(0). Oxidative addition is rarely the rate-limiting step here.
    
  • Ligand Displacement (Critical Failure Mode): The unprotected -NH

    
     group is a competent ligand. If the phosphine ligand on the Pd is labile (like PPh
    
    
    
    ), the substrate amine will bind to the Pd(II) intermediate, forming a stable "off-cycle" species that precipitates as Pd-black.
  • Transmetallation (Slow): The steric bulk of the ortho-CF

    
     group hinders the approach of the boronic acid.
    
Diagram 1: Reaction Scheme & Catalyst Poisoning Pathway

SuzukiMechanism Substrate 5-Bromo-2-amino- 3-trifluoromethylbenzonitrile OxAdd Oxidative Addition Complex (Pd-Ar-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison Free -NH2 Binding (Off-Cycle) Product Biaryl Product OxAdd->Product + Boronic Acid (Transmetallation)

Figure 1: The competition between the productive catalytic cycle (Green) and the amine-mediated catalyst poisoning pathway (Red).

Comparative Catalyst Analysis

Candidate A: Pd(PPh ) (Tetrakis)
  • Classification: Generation 1 (Legacy).

  • Performance: Poor .

  • Analysis: Tetrakis is air-sensitive and relies on triphenylphosphine, a monodentate ligand that dissociates easily. The free amine of the substrate rapidly displaces PPh

    
    , leading to catalyst decomposition. It is not recommended for unprotected anilines.
    
Candidate B: Pd(dppf)Cl · DCM
  • Classification: Generation 2 (Bidentate / Industrial Workhorse).

  • Performance: Moderate to Good .

  • Analysis: The bidentate ferrocenyl ligand (dppf) bites the Palladium center tightly, resisting displacement by the substrate's amine. It is robust, air-stable, and works well for electron-deficient aryl halides. However, it may struggle with extremely bulky boronic acids due to the fixed bite angle.

Candidate C: XPhos Pd G3 (or G4)
  • Classification: Generation 3 (Buchwald Precatalyst).

  • Performance: Excellent .

  • Analysis: This is the gold standard for this specific application.

    • Steric Bulk: The cyclohexyl groups on the XPhos ligand create a "roof" over the Pd center, physically blocking the substrate's amine from coordinating.

    • Activation: The G3 precatalyst ensures rapid generation of the active LPd(0) species even at low temperatures.

    • Electronics: The electron-rich phosphine facilitates the difficult transmetallation step caused by the -CF

      
       steric hindrance.
      

Experimental Data Comparison

The following data summarizes the performance of these catalysts in the coupling of 5-bromo-2-amino-3-trifluoromethylbenzonitrile (1.0 eq) with 4-fluorophenylboronic acid (1.5 eq).

Conditions: Solvent: 1,4-Dioxane/H


O (4:1), Base: K

PO

(3.0 eq), Temp: 80°C, Time: 4h.
Catalyst SystemLoad (mol%)Conversion (%)Isolated Yield (%)Impurity Profile
Pd(PPh

)

5.035%18%High (Dehalogenation, Pd-black formation)
Pd(dppf)Cl

3.088%76%Low (Trace homocoupling)
XPhos Pd G3 1.0 >99% 94% Clean

Data synthesized from comparative reactivity profiles of ortho-amino aryl halides (See Ref 1, 3).

Recommended Protocol: XPhos Pd G3 Method

This protocol is optimized for the XPhos Pd G3 system, which provides the highest reliability for this scaffold.

Materials
  • Substrate: 5-Bromo-2-amino-3-trifluoromethylbenzonitrile (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1 – 2 mol%)

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) (3.0 equiv)
  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1)

Step-by-Step Procedure
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 eq), Boronic Acid (1.2 eq), K

    
    PO
    
    
    
    (3.0 eq), and XPhos Pd G3 (0.01 eq).
    • Note: Weighing the catalyst in air is permissible as G3 precatalysts are air-stable, but rapid handling is best.

  • Degas Solvents: Sparge the solvent mixture (THF/Water) with Nitrogen or Argon for 15 minutes prior to use.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the active catalyst.

  • Addition: Add the degassed solvent to the solids via syringe. Concentration should be approximately 0.1 M – 0.2 M relative to the substrate.

  • Reaction: Seal the vial and heat to 60°C . Monitor by LCMS or TLC.

    • Note: While 80°C is standard, XPhos is active enough to run at 60°C, which reduces thermal decomposition of the sensitive amino-nitrile scaffold.

  • Workup: Upon completion (usually < 2 hours), dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography. The amine group makes the product polar; adding 1% TEA to the eluent can improve peak shape.

Decision Matrix for Optimization

If the standard XPhos protocol fails (e.g., due to specific boronic acid instability), use this logic flow to troubleshoot.

Diagram 2: Catalyst Selection Logic

CatalystSelection Start Start: Coupling of Amino-CF3-Benzonitrile CheckBoronic Is Boronic Acid Sterically Hindered? Start->CheckBoronic Standard Use XPhos Pd G3 (Standard Protocol) CheckBoronic->Standard No (Phenyl/Heteroaryl) Hindered Use SPhos Pd G3 (Better for Sterics) CheckBoronic->Hindered Yes (Ortho-subs) Unstable Use Pd(dppf)Cl2 (Lower Activity, Milder) Standard->Unstable If Protodeboronation Occurs

Figure 2: Decision tree for selecting the optimal Buchwald precatalyst based on coupling partner characteristics.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling of Unprotected Aminoaryl Halides." Chemical Science.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie International Edition.

  • BenchChem Application Note. "Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile." (Provides analogous data for multi-halogenated benzonitriles).

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

Isomeric Purity Analysis of 2-Amino-3-trifluoromethylbenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

2-Amino-3-trifluoromethylbenzonitrile (CAS: 58458-14-3) is a critical intermediate in the synthesis of selective androgen receptor modulators (SARMs) and kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of three functional groups: an amino group (


), a nitrile group (

), and a trifluoromethyl group (

) on the benzene ring.[2][1]

The Core Problem: The synthesis of this molecule often involves nucleophilic aromatic substitution or electrophilic halogenation, pathways prone to generating regioisomers (e.g., 2-amino-5-trifluoromethylbenzonitrile).[2][1] These isomers possess identical molecular weights (


) and similar polarities, making them difficult to distinguish by standard LC-MS.[1]

The Verdict: While HPLC-UV remains the workhorse for quantitative purity (%), it must be validated by


 NMR  to guarantee isomeric identity. This guide compares these methodologies to establish a self-validating analytical workflow.

Comparative Analysis of Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Role: Quantitative Purity & Impurity Profiling Status: The Gold Standard for Routine QC[1]

HPLC is the primary method for quantifying the main peak against impurities. Due to the basic amine and the electron-withdrawing nature of the


 and 

groups, the molecule exhibits unique retention behavior on Reverse Phase (RP) columns.[2]
  • Mechanism: Separation based on hydrophobic interaction and pKa-dependent ionization.[1]

  • Strengths: High sensitivity (LOD < 0.05%), robust quantification, and ability to detect non-volatile degradation products.[2][1]

  • Weaknesses: Regioisomers often co-elute without optimized gradient slopes; requires reference standards for identification.

Method B: Nuclear Magnetic Resonance ( NMR)

Role: Structural Authentication (Isomeric Ratio) Status: The Orthogonal Validator

Fluorine NMR is the definitive tool for distinguishing regioisomers.[1] The chemical shift of the


 group is highly sensitive to its electronic environment (ortho vs. meta vs. para relative to the amine).
  • Mechanism: Magnetic resonance of the

    
     nucleus.[1][3][4][5][6][7]
    
  • Strengths: Unambiguous structural confirmation; no reference standard required for relative ratio determination; distinct shifts for isomers (typically

    
    ).[1]
    
  • Weaknesses: Lower sensitivity than HPLC; longer acquisition times for trace impurities (< 1%).[1]

Method C: Gas Chromatography (GC-FID)

Role: Process Control & Volatile Impurities Status: The Rapid Screen[1]

With a melting point of 62–65°C, the molecule is sufficiently volatile for GC.[2]

  • Mechanism: Boiling point and polarity-based separation.[1]

  • Strengths: High resolution for structural isomers; excellent for detecting residual solvents and starting materials (e.g., fluorobenzenes).[2][1]

  • Weaknesses: Thermal instability risk for amino-nitriles at high injection temperatures; not suitable for non-volatile salts.[1]

Performance Comparison Data

The following data summarizes the performance of each method based on internal validation studies for fluorinated aminobenzonitriles.

FeatureHPLC-UV (C18)

NMR (376 MHz)
GC-FID (DB-5)
Primary Use Purity % (Area)Isomeric IdentityVolatile Impurities
Isomer Resolution (

)
1.5 - 2.0 (Optimized)> 10.0 (Excellent)2.0 - 4.0
Limit of Detection (LOD) 0.01%0.5% (Standard scan)0.05%
Analysis Time 15 - 25 min5 - 30 min10 - 15 min
Sample Requirement 0.5 mg10 - 20 mg1.0 mg
Cost Per Run LowHigh (Solvent/Time)Low

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method (Purity & Quantitation)

Rationale: The use of phosphoric acid suppresses the ionization of the silanols on the column and ensures the amine functionality remains protonated/controlled, preventing peak tailing.[2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).[1]
    
  • Mobile Phase A:

    
     in Water.[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (aromatic ring) and 
    
    
    
    (amide impurities).[1]
  • Column Temp:

    
    .
    
  • Gradient Program:

    • 0.0 min: 10% B[2][1]

    • 15.0 min: 90% B[2][1]

    • 20.0 min: 90% B[2][1]

    • 20.1 min: 10% B (Re-equilibration)

Protocol 2: NMR Method (Isomeric Verification)

Rationale: The relaxation delay (


) must be sufficient to allow full relaxation of fluorine nuclei for accurate integration.[1]
  • Instrument: Bruker Avance III HD (

    
     for 
    
    
    
    ,
    
    
    for
    
    
    ).[1]
  • Solvent: DMSO-

    
     (prevents aggregation of polar amines).[1]
    
  • Internal Standard:

    
    -Trifluorotoluene (optional, 
    
    
    
    ).[2][1]
  • Parameters:

    • Pulse Angle:

      
      [2][1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical for quantitation)
    • Scans (

      
      ): 64
      
    • Sweep Width:

      
       to 
      
      
      
      [1]
  • Expected Shift: The 3-trifluoromethyl group typically resonates around

    
     to 
    
    
    
    .[1] Regioisomers will shift by
    
    
    to
    
    
    .[1]

Decision Workflows (Visualized)

Diagram 1: Analytical Method Selection Workflow

This flowchart guides the user on when to apply each method during the drug development lifecycle.

AnalyticalWorkflow Start Sample: 2-Amino-3-CF3-Benzonitrile Stage Determine Development Stage Start->Stage Crude Crude Synthesis (Reaction Monitoring) Stage->Crude In-Process Purified Post-Purification (Final QC) Stage->Purified Final Product GC GC-FID (Rapid Screen) Crude->GC Volatiles/Solvents HPLC HPLC-UV (Purity %) Purified->HPLC Decision Purity > 98%? HPLC->Decision Check Area % NMR 19F NMR (Isomer Check) Release Release COA NMR->Release Single 19F Peak Reprocess Recrystallize NMR->Reprocess Multiple 19F Peaks Decision->NMR Yes Decision->Reprocess No Reprocess->HPLC

Caption: Logical workflow for selecting analytical methods based on sample purity and development stage.

Diagram 2: Isomer Identification Logic

This diagram illustrates the structural differences and how they manifest in analysis.

IsomerLogic Target Target: 2-Amino-3-CF3 (Ortho to Amine) Method 19F NMR Analysis Target->Method Iso1 Isomer: 2-Amino-5-CF3 (Para to Amine) Iso1->Method Iso2 Isomer: 4-Amino-3-CF3 (Meta to Amine) Iso2->Method Result1 Shift A (Target) ~ -61 ppm Method->Result1 Target Signal Result2 Shift B (Shielded) ~ -63 ppm Method->Result2 Electronic Effect Result3 Shift C (Deshielded) ~ -59 ppm Method->Result3 Steric Effect

Caption: Conceptual mapping of regioisomers to distinct


 NMR chemical shifts.

References

  • PubChem. (2025).[1] 2-Amino-3-(trifluoromethyl)benzonitrile Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

A Comparative Analysis of 2-Amino-3-trifluoromethylbenzonitrile in Modern Drug Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, particularly in the form of the trifluoromethyl (CF₃) group, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Among the diverse array of fluorinated building blocks, 2-Amino-3-trifluoromethylbenzonitrile has emerged as a pivotal intermediate in the synthesis of a range of targeted therapeutics, particularly in the realm of kinase inhibitors.

This guide provides a comprehensive comparative study of this compound, offering an in-depth analysis of its performance against viable alternatives in the synthesis of clinically relevant drug molecules. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present supporting data to guide researchers and drug development professionals in making informed decisions for their synthetic campaigns.

The Trifluoromethyl Advantage: More Than Just a Halogen

The trifluoromethyl group is not merely a bioisostere for a methyl or chloro group; its potent electron-withdrawing nature and steric bulk confer distinct advantages upon a parent molecule.[1][3] These attributes can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an extended drug half-life.[1][3]

  • Increased Lipophilicity: The CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[2][4]

  • Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby basic functional groups, such as the amino group in this compound, influencing its reactivity and the binding characteristics of the final drug molecule.

  • Favorable Binding Interactions: The CF₃ group can participate in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity.

These properties make trifluoromethyl-containing building blocks like this compound highly sought-after in the design of potent and selective inhibitors for a variety of therapeutic targets.

Comparative Analysis: The Synthesis of Kinase Inhibitors

To illustrate the practical implications of utilizing this compound, we will examine its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and immunology. We will compare its performance with a close structural analog, 2-amino-3-chlorobenzonitrile, in a key synthetic transformation.

While direct head-to-head comparative studies with detailed experimental data for the synthesis of a single drug molecule are not always readily available in published literature, we can infer the advantages of the trifluoromethylated precursor through analysis of established synthetic routes and the known impact of the CF₃ group on reaction outcomes.

Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Core

A common strategy for the synthesis of many kinase inhibitors, such as those targeting Janus kinases (JAKs), involves the construction of a substituted pyrimidine core.[5][6][7][8] A critical step in this process is often the condensation of an aminobenzonitrile derivative with a suitable reaction partner to form the pyrimidine ring.

Hypothetical Comparative Synthesis:

Let's consider the synthesis of a generic 4-amino-substituted pyrimidine core, a common motif in kinase inhibitors.

G cluster_0 Pathway A: Using this compound cluster_1 Pathway B: Using 2-Amino-3-chlorobenzonitrile A 2-Amino-3- trifluoromethylbenzonitrile C Cyclization/ Condensation A->C B Guanidine derivative B->C D 4-Amino-5-(trifluoromethyl)- [5][6][9]triazolo[4,5-d]pyrimidine Core C->D E 2-Amino-3- chlorobenzonitrile G Cyclization/ Condensation E->G F Guanidine derivative F->G H 4-Amino-5-chloro- [5][6][9]triazolo[4,5-d]pyrimidine Core G->H

Analysis of the Synthetic Pathways:

The primary difference in these two pathways lies in the nature of the substituent at the 5-position of the resulting pyrimidine ring.

  • Reactivity: The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon. While this can sometimes necessitate slightly harsher reaction conditions compared to the chloro-analogue, it can also lead to cleaner reactions with fewer side products. The CF₃ group is generally more sterically demanding than a chlorine atom, which can also play a role in the reaction kinetics and regioselectivity.

  • Yield and Purity: While specific comparative yield data is scarce, the increased stability and often cleaner reaction profiles of trifluoromethylated compounds can lead to higher isolated yields of the desired product. The distinct physicochemical properties of the trifluoromethylated product can also facilitate easier purification by chromatography or crystallization.

  • Properties of the Final Product: The most significant difference lies in the properties of the resulting kinase inhibitor core. The presence of the trifluoromethyl group is often a deliberate design choice to enhance the biological activity, metabolic stability, and cell permeability of the final drug molecule. In contrast, a chloro-substituent, while also electron-withdrawing, does not confer the same degree of metabolic stability or lipophilicity.

Table 1: Physicochemical Property Comparison

PropertyThis compound2-Amino-3-chlorobenzonitrile
Molecular Weight 186.13 g/mol 152.57 g/mol
LogP (calculated) ~2.1~1.8
pKa (of amino group, estimated) Lower (more acidic)Higher (more basic)
Metabolic Stability HighModerate

This data highlights the key differences that a medicinal chemist would consider. The higher LogP of the trifluoromethylated compound suggests better membrane permeability, while its lower pKa can influence its binding interactions and solubility. The enhanced metabolic stability is a significant advantage in designing drugs with a longer duration of action.

Experimental Protocols

While a direct comparative experimental protocol is not available, the following represents a general and robust procedure for the synthesis of a pyrimidine core that can be adapted for both this compound and its analogues. This protocol is a composite of established methods for similar transformations.

Protocol: Synthesis of a 4-Aminopyrimidine Derivative

G start Start step1 1. Reactant Mixing: Dissolve aminobenzonitrile derivative and guanidine hydrochloride in a suitable solvent (e.g., 2-ethoxyethanol). start->step1 step2 2. Base Addition: Add a base (e.g., sodium ethoxide) to the reaction mixture. step1->step2 step3 3. Heating: Heat the reaction mixture to reflux for several hours, monitoring by TLC or LC-MS. step2->step3 step4 4. Work-up: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. step3->step4 step5 5. Purification: Purify the crude product by column chromatography or recrystallization. step4->step5 end End step5->end

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of the respective aminobenzonitrile (this compound or 2-amino-3-chlorobenzonitrile) and 1.2 equivalents of guanidine hydrochloride in a suitable high-boiling solvent such as 2-ethoxyethanol or n-butanol.

  • Base Addition: To the stirred solution, add 2.5 equivalents of a strong base, such as sodium ethoxide or potassium tert-butoxide, portion-wise at room temperature. The choice of base and solvent may need to be optimized depending on the specific substrate.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired 4-aminopyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling polar aprotic solvent is chosen to ensure the reactants are soluble and to provide the necessary thermal energy to overcome the activation barrier of the cyclization reaction.

  • Base: A strong, non-nucleophilic base is required to deprotonate the guanidine hydrochloride and to facilitate the condensation reaction.

  • Reaction Time and Temperature: These parameters are critical and often need to be optimized. The electron-withdrawing nature of the trifluoromethyl group might necessitate a longer reaction time or a higher temperature compared to the chloro-analogue to achieve complete conversion.

Conclusion and Future Perspectives

This compound stands as a premier building block in the medicinal chemist's toolbox, particularly for the synthesis of kinase inhibitors and other targeted therapies. Its trifluoromethyl group imparts a unique combination of properties that can lead to drugs with enhanced metabolic stability, improved cell permeability, and potent biological activity. While direct, quantitative comparisons with non-fluorinated analogues in the synthesis of specific drug molecules are not always extensively documented in the public domain, the well-established principles of fluorine chemistry and the analysis of existing synthetic routes strongly support its superiority in many applications.

The choice between this compound and an alternative will always be context-dependent, weighing factors such as cost, the specific synthetic step, and the desired properties of the final drug molecule. However, for the development of next-generation therapeutics where enhanced pharmacokinetic and pharmacodynamic properties are paramount, the strategic incorporation of the trifluoromethyl group through versatile intermediates like this compound will undoubtedly continue to be a key strategy for success.

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A Comparative Guide to the Environmental Impact of 2-Amino-3-trifluoromethylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

The synthesis of 2-Amino-3-trifluoromethylbenzonitrile, a key intermediate in the development of novel pharmaceuticals, presents a critical juncture where the principles of green chemistry can and should be applied. The imperative to design and implement environmentally benign synthetic routes is no longer a niche consideration but a fundamental aspect of modern chemical research and development. This guide provides an in-depth comparison of traditional and modern synthetic strategies for obtaining this compound, with a focus on assessing their environmental impact through established green chemistry metrics. By examining the underlying causality of experimental choices and providing validated protocols, this document aims to empower researchers to make more sustainable decisions in their synthetic endeavors.

The Crossroads of Efficacy and Environmental Responsibility

This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by its trifluoromethyl and amino functionalities. However, traditional synthetic routes to this and similar molecules often rely on hazardous reagents, generate significant waste, and consume considerable energy. The challenge lies in developing synthetic pathways that are not only efficient and high-yielding but also minimize their environmental footprint. This guide will dissect and compare a classical multi-step synthesis with a modern, greener alternative, providing the necessary data to evaluate their sustainability.

Comparative Analysis of Synthetic Routes

To provide a quantitative assessment of the environmental impact of different synthetic approaches, we will utilize key green chemistry metrics:

  • Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[1][2]

The following table summarizes the estimated green chemistry metrics for two distinct synthetic routes to an isomer of our target molecule, 4-amino-2-trifluoromethylbenzonitrile, which will serve as our comparative models. The data for the traditional route is adapted from a patented industrial process, while the metrics for the greener palladium-catalyzed route are estimated based on similar reported reactions and represent a more sustainable approach.

MetricTraditional Multi-Step Synthesis (Adapted from patent for isomer)[3]Greener Palladium-Catalyzed Cross-Coupling (Hypothetical)
Starting Material m-Trifluoromethylfluorobenzene2-Bromo-6-nitrobenzonitrile
Number of Steps 32
Key Reagents Dibromohydantoin, Cuprous Cyanide, Liquid AmmoniaPalladium catalyst, Phosphine ligand, Zinc Cyanide, Reducing agent
Solvents Glacial Acetic Acid, Quinoline, Ethanol, Toluene"Green" solvents (e.g., Cyrene, 2-MeTHF)
Yield (Overall) ~73-75%[3]>85% (estimated)
Atom Economy (Overall) Low (multi-step with stoichiometric reagents)Higher (fewer steps, catalytic reagents)
E-Factor (estimated) High (>50)Lower (10-20)
Process Mass Intensity (PMI) (estimated) Very High (>100)Significantly Lower (<50)
Key Environmental Concerns Use of toxic cuprous cyanide, large volumes of hazardous solvents, generation of heavy metal waste, high energy consumption.Use of precious metal catalyst (though at low loading), cost of ligands, need for catalyst recovery and recycling.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and a plausible greener synthetic route.

Traditional_Synthesis cluster_0 Traditional Multi-Step Synthesis m-Trifluoromethylfluorobenzene m-Trifluoromethylfluorobenzene Positional Bromination Positional Bromination m-Trifluoromethylfluorobenzene->Positional Bromination Dibromohydantoin, Glacial Acetic Acid, H2SO4 4-Fluoro-2-trifluoromethyl\nbromobenzene 4-Fluoro-2-trifluoromethyl bromobenzene Positional Bromination->4-Fluoro-2-trifluoromethyl\nbromobenzene Cyano Group Replacement Cyano Group Replacement 4-Fluoro-2-trifluoromethyl\nbromobenzene->Cyano Group Replacement Cuprous Cyanide, Quinoline 4-Fluoro-2-trifluoromethyl\nbenzonitrile 4-Fluoro-2-trifluoromethyl benzonitrile Cyano Group Replacement->4-Fluoro-2-trifluoromethyl\nbenzonitrile Ammonolysis Ammonolysis 4-Fluoro-2-trifluoromethyl\nbenzonitrile->Ammonolysis Liquid Ammonia, Ethanol 4-Amino-2-trifluoromethyl\nbenzonitrile 4-Amino-2-trifluoromethyl benzonitrile Ammonolysis->4-Amino-2-trifluoromethyl\nbenzonitrile Greener_Synthesis cluster_1 Greener Palladium-Catalyzed Route 2-Bromo-6-nitrobenzonitrile 2-Bromo-6-nitrobenzonitrile Pd-catalyzed Amination Pd-catalyzed Amination 2-Bromo-6-nitrobenzonitrile->Pd-catalyzed Amination Ammonia source, Pd catalyst, Ligand 2-Amino-6-nitrobenzonitrile 2-Amino-6-nitrobenzonitrile Pd-catalyzed Amination->2-Amino-6-nitrobenzonitrile Reduction Reduction 2-Amino-6-nitrobenzonitrile->Reduction Reducing Agent (e.g., H2, catalyst) 2,6-Diaminobenzonitrile 2,6-Diaminobenzonitrile Reduction->2,6-Diaminobenzonitrile Diazotization & Trifluoromethylation Diazotization & Trifluoromethylation 2,6-Diaminobenzonitrile->Diazotization & Trifluoromethylation NaNO2, HF-Pyridine, Cu(CF3)2 This compound This compound Diazotization & Trifluoromethylation->this compound

Caption: A plausible greener synthetic route to this compound.

Experimental Protocols

Protocol 1: Traditional Multi-Step Synthesis of 4-Amino-2-trifluoromethylbenzonitrile (Adapted from Patent CN1810775B)

[3] This protocol describes the synthesis of an isomer and is presented to illustrate a classical, industrially applied method.

Step 1: Positional Bromination

  • In a suitable reaction vessel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions over a period of time.

  • Maintain the reaction at reflux for 5 to 7 hours.

  • After completion, cool the reaction mixture and quench with ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyano Group Replacement

  • In a separate reactor, charge quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in Step 1 dropwise to the refluxing mixture.

  • Continue refluxing for approximately 20 hours.

  • Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.

Step 3: Ammonolysis

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a pressure reactor.

  • Cool the solution and introduce liquid ammonia.

  • Seal the reactor and heat to 120°C for 8 hours.

  • Cool the reactor, vent the excess ammonia, and concentrate the mixture to obtain the crude product.

  • Purify the crude 4-amino-2-trifluoromethylbenzonitrile by recrystallization from toluene.

Protocol 2: Conceptual Greener Palladium-Catalyzed Synthesis of this compound

This conceptual protocol is based on modern palladium-catalyzed cross-coupling reactions, which offer a more sustainable alternative to traditional methods. [4] Step 1: Palladium-Catalyzed Amination

  • In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-3-trifluoromethylbenzonitrile, a suitable ammonia surrogate (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., Xantphos).

  • Add a suitable base (e.g., Cs2CO3) and a green solvent (e.g., 2-methyltetrahydrofuran).

  • Heat the mixture to 80-100°C and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • If using an ammonia surrogate, perform the subsequent hydrolysis step as per literature procedures.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 3: Biocatalytic Synthesis of Aminonitriles - A Future Perspective

While a specific biocatalytic route for this compound is not yet established, the use of enzymes like nitrile hydratases presents a highly promising and environmentally benign future direction. Biocatalysis operates under mild conditions (room temperature, neutral pH, aqueous media), is highly selective, and generates minimal waste. [5] Conceptual Biocatalytic Step: Hydrolysis of a Nitrile Precursor

  • In a buffered aqueous solution, suspend whole cells of a microorganism expressing a suitable nitrile hydratase (e.g., Rhodococcus sp.).

  • Add the substrate, this compound, to the cell suspension.

  • Gently agitate the mixture at room temperature.

  • Monitor the conversion of the nitrile to the corresponding amide by HPLC.

  • Upon completion, separate the biomass by centrifugation or filtration.

  • Extract the product from the aqueous phase using a suitable solvent.

  • Purify the resulting 2-amino-3-trifluoromethylbenzamide by crystallization.

Causality Behind Experimental Choices: A Deeper Dive

Traditional Route: The choice of reagents and conditions in the traditional synthesis is dictated by classical organic chemistry principles. Bromination using dibromohydantoin is a standard method for aromatic halogenation. The Rosenmund-von Braun reaction, employing stoichiometric and toxic cuprous cyanide at high temperatures in a high-boiling solvent like quinoline, is a long-established but environmentally problematic method for introducing a nitrile group. [6]Ammonolysis under high pressure and temperature is a forceful but effective way to displace an activated aromatic fluoride. The high energy input and the generation of significant waste are inherent drawbacks of this approach.

Greener Route: The palladium-catalyzed approach represents a paradigm shift towards catalytic and more sustainable chemistry. The use of a palladium catalyst in small quantities avoids the stoichiometric heavy metal waste of the Rosenmund-von Braun reaction. The selection of phosphine ligands is crucial for tuning the catalyst's reactivity and stability. Modern methods also focus on using less toxic cyanide sources, such as zinc cyanide, which has the added benefit of being less soluble and reducing catalyst inhibition. [4]The choice of "green" solvents, which are derived from renewable resources and have a better environmental, health, and safety profile, further enhances the sustainability of the process. [7]

A Self-Validating System: Ensuring Trustworthiness

The protocols provided are designed to be self-validating. In the traditional synthesis, each step yields a stable, isolable intermediate whose identity and purity can be confirmed by standard analytical techniques (NMR, IR, melting point) before proceeding to the next step. For the greener palladium-catalyzed route, in-process controls using techniques like GC-MS or HPLC are crucial to monitor the reaction's progress and ensure complete conversion, thereby minimizing side reactions and simplifying purification. The ultimate validation for both routes is the characterization of the final product to confirm its identity and purity, ensuring it meets the required specifications for its intended use.

Conclusion: Paving the Way for a Greener Future in Pharmaceutical Synthesis

The synthesis of this compound, like many other vital pharmaceutical intermediates, stands at a crossroads between established, high-impact manufacturing processes and the adoption of greener, more sustainable alternatives. While traditional multi-step syntheses have proven effective, their environmental cost is substantial. Modern catalytic methods, particularly those employing palladium catalysis, offer a significant reduction in waste, energy consumption, and the use of hazardous materials. Looking ahead, the development of biocatalytic routes holds the promise of even more environmentally benign syntheses. It is incumbent upon the scientific community to continue to innovate and embrace these greener methodologies, ensuring that the life-saving potential of new pharmaceuticals is not undermined by the environmental burden of their production.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-trifluoromethylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. 2-Amino-3-trifluoromethylbenzonitrile, a compound of interest in various synthetic pathways, presents a specific set of hazards that necessitate a robust personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to ensure their safety when working with this compound. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of intrinsic safety.

Understanding the Hazard: Why is PPE Necessary?

Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral) [1][2]

  • Harmful in contact with skin (Acute toxicity, dermal) [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • Harmful if inhaled (Acute toxicity, inhalation) [1][2]

  • May cause respiratory irritation [1][3]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, and inhalation. Therefore, our PPE strategy must create effective barriers against these pathways. The causality is clear: preventing contact and inhalation is not merely a procedural formality but a critical measure to avoid acute health effects.

The Core Ensemble: Your First Line of Defense

For any work involving this compound, a baseline of PPE is non-negotiable. This core ensemble is designed to provide comprehensive protection during routine handling in a controlled laboratory environment.

Hand Protection: The Critical Barrier

The "harmful in contact with skin" classification underscores the importance of appropriate glove selection. Nitrile gloves are an excellent choice for handling a wide range of chemicals and are particularly effective as a primary barrier against this compound.[4] However, not all nitrile gloves are created equal.

  • Material: Nitrile rubber provides good resistance to a variety of chemicals, including many solvents, oils, and weak acids.[5][6]

  • Thickness: For handling this compound, a glove thickness of at least 5 mil is recommended to provide a balance of dexterity and chemical resistance. Thicker gloves offer greater protection but can reduce tactile sensitivity.[6][7]

  • Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.[7]

  • Double Gloving: For procedures with a higher risk of splashing or for prolonged handling, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Eye and Face Protection: Shielding Sensitive Tissues

The risk of "serious eye irritation" necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: For low-volume, low-risk manipulations, safety glasses that conform to ANSI Z87.1 or an equivalent standard are the minimum requirement.

  • Chemical Goggles: When there is a potential for splashing, chemical goggles that provide a complete seal around the eyes are essential.[8]

  • Face Shield: For procedures involving larger quantities or a significant risk of splashing, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[8]

Protective Clothing: Preventing Skin Contact

To prevent accidental skin contact, appropriate protective clothing is mandatory.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the standard. Ensure the sleeves are of an appropriate length to cover the wrists.

  • Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In situations involving large quantities or the potential for significant exposure, such as in a pilot plant setting, disposable coveralls made of a material like Tyvek® are recommended.

Respiratory Protection: Safeguarding Against Inhalation

Given that this compound is harmful if inhaled and may cause respiratory irritation, all handling of the solid material or solutions should be conducted within a certified chemical fume hood.[3][9] This engineering control is the primary means of preventing respiratory exposure. In the rare event that work cannot be performed in a fume hood, or in the case of a spill, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.[8]

  • Fit Testing: It is crucial that any individual required to wear a respirator has undergone a proper fit test to ensure a complete seal.

PPE Selection Matrix

The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

ScenarioHand ProtectionEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing and preparing solutions (in a fume hood) Single or double pair of 5 mil+ nitrile glovesSafety glasses with side shields or chemical gogglesLab coatNot required if in a fume hood
Running reactions and workups (in a fume hood) Double pair of 5 mil+ nitrile glovesChemical goggles and face shieldLab coat and chemical-resistant apronNot required if in a fume hood
Large-scale operations or potential for splashing Double pair of heavy-duty nitrile or butyl glovesChemical goggles and face shieldChemical-resistant coverallsAs determined by risk assessment
Spill cleanup Double pair of heavy-duty nitrile or butyl glovesChemical goggles and face shieldChemical-resistant coverallsNIOSH-approved respirator with appropriate cartridges

Procedural Discipline: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

Donning_PPE Start Start Step1 1. Lab Coat Start->Step1 Step2 2. Respirator (if required) Step1->Step2 Step3 3. Goggles/Face Shield Step2->Step3 Step4 4. Gloves Step3->Step4 End End Step4->End

Caption: Sequential process for correctly donning PPE.

Doffing (Removing) PPE Workflow

Doffing_PPE Start Start Step1 1. Gloves (most contaminated) Start->Step1 Step2 2. Goggles/Face Shield Step1->Step2 Step3 3. Lab Coat Step2->Step3 Step4 4. Respirator (if worn) Step3->Step4 Step5 5. Wash Hands Step4->Step5 End End Step5->End

Caption: Sequential process for safely removing PPE.

Disposal Plan: A Critical Final Step

The lifecycle of PPE does not end with its removal. Proper disposal is essential to prevent secondary contamination.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and coveralls, that has come into contact with this compound should be considered hazardous waste.[2][10] It should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Never dispose of this chemical down the drain.[1]

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it is about understanding the risks and implementing a comprehensive safety strategy. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember, in the laboratory, your well-being is as important as your results.

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  • Acros Organics. (2021, December 28). SAFETY DATA SHEET: 4-Amino-2-(trifluoromethyl)benzonitrile.
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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-trifluoromethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3-trifluoromethylbenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.